Akt1-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H29N11 |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
4-[(2R)-4-[[4-[2-(2-amino-3-pyridinyl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile |
InChI |
InChI=1S/C33H29N11/c1-22-19-42(16-17-43(22)33-38-21-37-29(18-34)41-33)20-23-9-11-25(12-10-23)44-31(26-8-5-15-36-30(26)35)40-28-14-13-27(39-32(28)44)24-6-3-2-4-7-24/h2-15,21-22H,16-17,19-20H2,1H3,(H2,35,36)/t22-/m1/s1 |
InChI Key |
SGDGUKLSPOXOLC-JOCHJYFZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The PI3K/Akt Pathway in Oncology
An In-depth Technical Guide on the Mechanism of Action of Allosteric Akt1 Inhibitors in Cancer Cells
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific data regarding the compound designated "Akt1-IN-6". Information is primarily restricted to a patent reference (WO2013056015A1) and supplier data, which indicate it is a pan-Akt inhibitor with IC50 values below 500 nM for Akt1, Akt2, and Akt3.[1] Due to the scarcity of detailed mechanistic and experimental data for this specific compound, this guide will focus on the well-characterized, isozyme-selective, allosteric inhibitor Akti-1/2 (also known as Akt Inhibitor VIII) . This compound serves as a representative model to provide the in-depth technical overview requested on the core mechanism of action for this class of inhibitors.
The Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4][5] Its hyperactivation is one of the most frequent alterations in human cancers, making it a prime target for therapeutic intervention.[2][6][7] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate PI3K.[5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2]
Akt, a serine/threonine-specific protein kinase, is a central node in this pathway. It is recruited to the plasma membrane by binding to PIP3 via its N-terminal Pleckstrin Homology (PH) domain.[5] This translocation facilitates its phosphorylation and full activation by other kinases, namely PDK1 at Threonine 308 (Thr308) and mTORC2 at Serine 473 (Ser473).[5] Once activated, Akt phosphorylates a plethora of downstream substrates, promoting cell survival by inhibiting apoptotic proteins (e.g., Bad) and cell cycle progression by modulating cyclin-dependent kinase inhibitors.[5] Given its central role, the specific inhibition of Akt, particularly the ubiquitously expressed Akt1 isoform, is a key strategy in cancer drug development.
Core Mechanism of Action: Allosteric Inhibition by Akti-1/2
Akti-1/2 (Akt Inhibitor VIII) exemplifies a class of allosteric inhibitors that offer a distinct mechanism from traditional ATP-competitive inhibitors. Instead of binding to the highly conserved ATP-binding pocket of the kinase domain, allosteric inhibitors bind to a separate, less conserved site.[8][9][10]
The mechanism for Akti-1/2 involves the following key steps:
-
Binding Site: Akti-1/2 binds to a pocket at the interface between the PH domain and the kinase domain of Akt.[8][10] This interaction is dependent on the presence of both domains.[8]
-
Conformational Lock: This binding event stabilizes an inactive, auto-inhibited "PH-in" conformation of the enzyme.[8][10] In this state, the PH domain physically obstructs the kinase domain, preventing its activation.
-
Inhibition of Activation: By locking Akt in this inactive state, Akti-1/2 prevents its translocation to the plasma membrane and subsequent phosphorylation at Thr308 and Ser473 by its upstream activators, PDK1 and mTORC2.[10]
-
Downstream Effects: The lack of active Akt leads to a halt in the phosphorylation of its downstream targets. This results in the inhibition of pro-survival signaling and can lead to the induction of apoptosis in cancer cells.[11]
This allosteric approach provides a high degree of selectivity for Akt isoforms, as the binding pocket at the domain interface is less conserved than the ATP-binding site.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. AKT1/PKBα Kinase Is Frequently Elevated in Human Cancers and Its Constitutive Activation Is Required for Oncogenic Transformation in NIH3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
The PI3K/Akt/mTOR Pathway: A Core Regulator of Cellular Function and a Key Target in Drug Development
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs a wide array of fundamental cellular processes.[1][2][3] This highly conserved pathway is instrumental in integrating extracellular cues, such as growth factors and nutrients, to regulate cell growth, proliferation, survival, and metabolism.[3][4][5] Its frequent dysregulation in a multitude of human diseases, most notably cancer, has positioned it as a prime target for therapeutic intervention.[1][6][7] This technical guide provides an in-depth exploration of the PI3K/Akt/mTOR pathway's core functions, key molecular components, and regulatory mechanisms, tailored for researchers, scientists, and drug development professionals.
Core Signaling Cascade
The activation of the PI3K/Akt/mTOR pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular ligands like growth factors and hormones.[5][8] This engagement triggers the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][9]
PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[1] This co-localization at the plasma membrane facilitates the phosphorylation of Akt at threonine 308 (Thr308) by PDK1.[1] For full activation, Akt requires a second phosphorylation at serine 473 (Ser473), a step primarily mediated by the mTOR complex 2 (mTORC2).[1][6]
Once fully activated, Akt phosphorylates a plethora of downstream substrates, thereby orchestrating a wide range of cellular responses. A key downstream effector of Akt is the mTOR complex 1 (mTORC1).[10] Akt can indirectly activate mTORC1 by phosphorylating and inactivating the tuberous sclerosis complex (TSC), a negative regulator of mTORC1.[5] Activated mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6][9]
The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thereby terminating PI3K signaling.[2][9]
Key Cellular Functions
The PI3K/Akt/mTOR pathway is a master regulator of numerous cellular activities that are essential for normal tissue development and homeostasis.
-
Cell Growth and Proliferation: By activating mTORC1, the pathway stimulates protein and lipid synthesis, which are fundamental for increasing cell size (growth) and promoting cell division (proliferation).[6][11] Dysregulation of this pathway is a common feature in cancer, leading to uncontrolled cell proliferation.[2]
-
Cell Survival and Apoptosis Inhibition: Akt promotes cell survival by phosphorylating and inhibiting several pro-apoptotic proteins, including Bad, Bax, and caspase-9.[4] This anti-apoptotic function is critical for normal cell turnover but can be exploited by cancer cells to evade programmed cell death.
-
Metabolism: The pathway plays a central role in metabolic regulation. For instance, insulin (B600854) signaling through the PI3K/Akt pathway promotes glucose uptake and glycogen (B147801) synthesis.[2][4] mTORC1 also senses nutrient availability, particularly amino acids, to coordinate cell growth with the metabolic state of the cell.
-
Autophagy: The PI3K/Akt/mTOR pathway is a key inhibitor of autophagy, the cellular process of self-digestion of damaged organelles and proteins.[6] mTORC1 phosphorylates and inhibits the ULK1 complex, a critical initiator of autophagy.[6]
The PI3K/Akt/mTOR Pathway in Disease and Drug Development
The aberrant activation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers.[2][6] This can occur through various mechanisms, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss-of-function mutations in the tumor suppressor PTEN, and activating mutations in Akt.[2][6] Consequently, this pathway has become a major focus for the development of targeted cancer therapies.
A number of inhibitors targeting different nodes of the pathway have been developed and are in various stages of clinical investigation.[12] These include pan-PI3K inhibitors, isoform-specific PI3K inhibitors, Akt inhibitors, and mTOR inhibitors (rapalogs and mTOR kinase inhibitors).[12]
| Inhibitor Class | Target(s) | Representative Examples |
| Pan-PI3K Inhibitors | All Class I PI3K isoforms | Buparlisib (BKM120), PQR309 |
| Isoform-Specific PI3K Inhibitors | Specific PI3K isoforms (e.g., p110α) | Alpelisib (BYL719), Taselisib (GDC-0032) |
| Akt Inhibitors | Akt1, Akt2, Akt3 | Ipatasertib (GDC-0068), Capivasertib (AZD5363) |
| mTOR Inhibitors (Rapalogs) | Allosteric inhibitors of mTORC1 | Everolimus (RAD001), Temsirolimus (CCI-779) |
| mTOR Kinase Inhibitors | Catalytic site of mTOR (mTORC1/2) | Sapanisertib (INK-128), vistusertib (B1684010) (AZD2014) |
| Dual PI3K/mTOR Inhibitors | PI3K and mTOR | Gedatolisib (PF-05212384), Dactolisib (BEZ235) |
Experimental Protocols for Studying the PI3K/Akt/mTOR Pathway
Investigating the PI3K/Akt/mTOR pathway requires a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Western Blotting for Phosphorylated Pathway Components
This is the most common method to assess the activation state of the pathway.
Objective: To detect the phosphorylated (active) forms of key signaling proteins such as Akt (p-Akt Ser473, p-Akt Thr308), S6K (p-S6K Thr389), and 4E-BP1 (p-4E-BP1 Thr37/46).
Methodology:
-
Cell Lysis: Treat cells with appropriate stimuli (e.g., growth factors) or inhibitors. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Detect the signal using a chemiluminescent substrate.
-
Normalization: Re-probe the membrane with an antibody against the total protein to normalize for loading differences.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of a specific kinase in the pathway.
Objective: To quantify the kinase activity of immunoprecipitated Akt or mTOR.
Methodology:
-
Immunoprecipitation: Lyse cells and immunoprecipitate the kinase of interest (e.g., Akt) using a specific antibody conjugated to beads.
-
Kinase Reaction: Resuspend the immunoprecipitated kinase in a kinase buffer containing a specific substrate (e.g., GSK-3α/β for Akt) and ATP (often radiolabeled ³²P-ATP).
-
Incubation: Incubate the reaction at the optimal temperature for the kinase.
-
Detection of Substrate Phosphorylation: Stop the reaction and separate the components by SDS-PAGE. Detect the phosphorylated substrate by autoradiography (for ³²P-ATP) or by Western blotting with a phospho-specific antibody.
Cell Proliferation Assay
This assay assesses the effect of pathway modulation on cell growth.
Objective: To measure the number of viable cells after treatment with pathway inhibitors or activators.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a specific density.
-
Treatment: Treat the cells with various concentrations of the compound of interest.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Viability Measurement: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT, WST-1, or CellTiter-Glo assay. The signal generated is proportional to the number of viable cells.
Conclusion
The PI3K/Akt/mTOR pathway is a central hub in cellular signaling, playing a pivotal role in normal physiology and the pathogenesis of numerous diseases. A thorough understanding of its intricate regulatory mechanisms is essential for researchers and clinicians working to develop novel therapeutic strategies that target this critical pathway. The experimental approaches outlined in this guide provide a framework for investigating the multifaceted functions of the PI3K/Akt/mTOR network.
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Core Structure of the Akt1 Kinase Domain
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the structural architecture, regulatory mechanisms, and experimental analysis of the human Akt1 kinase domain. Akt1, also known as Protein Kinase B alpha (PKBα), is a serine/threonine-specific protein kinase that serves as a central node in cellular signaling pathways governing growth, proliferation, survival, and metabolism.[1] Its dysregulation is frequently implicated in human cancers, making its kinase domain a critical target for therapeutic intervention.[2][3]
I. The Architecture of the Akt1 Kinase Domain
The full-length Akt1 protein is a multi-domain enzyme comprising an N-terminal Pleckstrin Homology (PH) domain, a central kinase domain, and a C-terminal regulatory tail containing a hydrophobic motif.[4][5]
Overall Domain Structure of Akt1
The canonical human Akt1 protein consists of 480 amino acids organized into distinct functional regions.[6] The kinase domain, the catalytic core of the enzyme, is located approximately between residues 150 and 408.[5][7] This core is flanked by the PH domain (residues ~5-108), which is responsible for membrane localization by binding to phosphoinositides, and a C-terminal regulatory domain (~409-480).[7] An inter-domain linker connects the PH and kinase domains.
The Bilobal Kinase Core
The Akt1 kinase domain adopts a conserved bilobal architecture typical of protein kinases.[5][8]
-
N-Lobe (N-terminal lobe): This smaller lobe is primarily composed of a five-stranded β-sheet and a critical α-helix known as the αC-helix.[5] It contains the ATP-binding glycine-rich loop (G-loop), which positions the ATP molecule for catalysis.[5][9]
-
C-Lobe (C-terminal lobe): The larger C-lobe is predominantly helical and serves as the docking surface for peptide substrates.[5] It contains the activation loop and the catalytic loop, which harbor residues essential for phosphoryl transfer.[9]
ATP binds in a deep cleft situated between these two lobes.[8] The relative orientation of the N- and C-lobes is critical for catalytic activity and is regulated by phosphorylation and protein-protein interactions.
II. Regulation of Akt1 Kinase Activity
The catalytic function of the Akt1 kinase domain is tightly controlled by a complex series of events involving intramolecular interactions, membrane translocation, and phosphorylation.
The Autoinhibitory "PH-in" Conformation
In its basal, inactive state, Akt1 exists in a "closed" or "PH-in" conformation.[10] This state is characterized by an intramolecular interaction between the PH domain and the kinase domain.[11][12] The PH domain physically occupies the substrate-binding cleft of the kinase domain, sterically hindering both substrate and ATP binding and preventing the kinase from adopting an active conformation.[2][8] This autoinhibitory interface buries a significant surface area, measured at approximately 1,500 Ų.[7][8]
Mechanism of Activation: A Step-by-Step Process
Full activation of Akt1 is a multi-step process initiated by upstream signals, such as growth factors.[13][14]
-
PI3K Activation & PIP3 Generation: Upon stimulation of receptor tyrosine kinases, Phosphoinositide 3-kinase (PI3K) is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) at the plasma membrane to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[1][15]
-
Membrane Recruitment: The newly generated PIP₃ acts as a docking site for the PH domain of Akt1, recruiting it from the cytosol to the inner leaflet of the plasma membrane.[15][16] This translocation relieves the autoinhibitory interaction, causing a conformational change to a "PH-out" state.[10]
-
Phosphorylation by PDK1: Once at the membrane and in the open conformation, Akt1 becomes a substrate for Phosphoinositide-dependent kinase-1 (PDK1). PDK1 phosphorylates a key threonine residue (Thr308) within the activation loop of the kinase domain.[17] This phosphorylation is a prerequisite for kinase activity and induces a conformational change that correctly aligns catalytic residues.[9]
-
Phosphorylation by mTORC2: For full, robust activation, a second phosphorylation event is required at Serine 473 (Ser473) in the C-terminal hydrophobic motif.[18] This is primarily carried out by the mTORC2 complex.[19] This second phosphorylation further stabilizes the active conformation of the kinase domain.[15]
III. Quantitative Structural and Kinetic Parameters
The study of Akt1 has yielded specific quantitative data that are crucial for understanding its function and for designing targeted inhibitors.
Table 1: Key Residues and Motifs in Human Akt1
| Feature | Residue(s) | Domain | Function |
|---|---|---|---|
| Glycine-Rich Loop | GKGTFG (157-162) | Kinase (N-Lobe) | Binds and positions the phosphates of ATP.[5] |
| Catalytic Lysine | Lys179 | Kinase (N-Lobe) | Forms a salt bridge with Glu198; essential for catalysis.[9] |
| Activation Loop | (approx. 292-309) | Kinase (C-Lobe) | Contains the critical Thr308 phosphorylation site.[20] |
| DFG Motif | Asp292-Phe293-Gly294 | Kinase (C-Lobe) | Essential for Mg²⁺ binding and catalysis; conformation is key.[5] |
| Catalytic Loop | (approx. 271-280) | Kinase (C-Lobe) | Contains the catalytic aspartate (Asp274) that acts as a proton acceptor.[9] |
| Hydrophobic Motif | FPQFSY (472-477) | Regulatory Tail | Contains the Ser473 phosphorylation site.[21] |
| PH-Kinase Interface | E17, W80 (PH); R273 (Kinase) | PH, Kinase | Mediate the autoinhibitory interaction.[12][22][23] |
Table 2: Structural and Binding Affinity Data for Akt1
| Parameter | Value | Method | PDB ID / Reference |
|---|---|---|---|
| Structural | |||
| PH-Kinase Buried Surface Area | ~1,500 Ų | X-ray Crystallography | [7][8] |
| Resolution of Inhibited Structure | 2.7 Å | X-ray Crystallography | 3O96[8] |
| Binding Affinities (Kd) | |||
| PIP₃ for non-p Akt1 | 0.09 µM | Fluorescence Anisotropy | [24] |
| PIP₃ for pT308/pS473 Akt1 | ~0.2 µM | Fluorescence Anisotropy | [24] |
| Degrader 20 for Akt1 | 26 ± 6.3 nM | KINOMEscan | [13] |
| Degrader 35 for Akt1 | 4.8 ± 5.6 nM | KINOMEscan | [13] |
| Quercetin-7-O-d-glucopyranoside | 0.246 µM | Not Specified | [14] |
| Inhibitor Affinities (IC₅₀ / Ki) | |||
| GSK690693 (IC₅₀) | 2 nM | In vitro kinase assay | [6] |
| A-443654 (Ki) | 160 pM | In vitro kinase assay | [25] |
| MK-2206 (IC₅₀) | 5 nM | In vitro kinase assay | [26] |
| Ipatasertib (GDC-0068) (IC₅₀) | 5 nM | In vitro kinase assay | [26] |
| Kinetic Parameters | |||
| Specific Activity (Radiometric) | 114 nmol/min/mg | Radiometric Assay | [4] |
| Specific Activity (ADP-Glo™) | 188 nmol/min/mg | Luminescence Assay | [4] |
| Km for GSK3 substrate | 24.81 µM | Radiometric Assay |[20] |
IV. Experimental Methodologies for Studying Akt1 Structure and Function
A variety of biochemical and structural biology techniques are employed to investigate the Akt1 kinase domain.
Protocol 1: Recombinant Akt1 Expression and Purification
This protocol outlines a general method for producing recombinant Akt1, often using baculovirus-infected insect cells (e.g., Sf9) to achieve proper folding and post-translational modifications.[27]
-
Cloning: The human AKT1 gene is cloned into a suitable expression vector (e.g., pFastBac) containing an affinity tag (e.g., N-terminal His₆-tag or GST-tag) for purification.
-
Baculovirus Generation: The recombinant vector is used to generate a high-titer baculovirus stock in Sf21 insect cells.
-
Protein Expression: Sf9 insect cells are infected with the high-titer virus. For production of active, phosphorylated Akt1, cells may be co-infected with a virus expressing PDK1 or treated with a phosphatase inhibitor like okadaic acid.[27]
-
Cell Lysis: After 48-72 hours, cells are harvested, resuspended in lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors), and lysed by sonication or microfluidization.
-
Affinity Chromatography: The cleared lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged protein or Glutathione for GST-tagged protein). The column is washed, and the protein is eluted with an appropriate agent (e.g., imidazole (B134444) or reduced glutathione).
-
Size Exclusion Chromatography (SEC): The eluted protein is further purified using SEC (gel filtration) to separate it from aggregates and other contaminants based on size, yielding a homogenous protein sample.
-
Quality Control: The purity and identity of the final protein are confirmed by SDS-PAGE, Western blot, and mass spectrometry.
Protocol 2: In Vitro Kinase Assay (Radiometric)
This protocol measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide, providing a direct measure of kinase activity.[20][24]
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. This includes:
-
Initiation: Start the reaction by adding the ATP mixture containing unlabeled ("cold") ATP and a tracer amount of [γ-³²P]ATP. The final ATP concentration should be near the Km for ATP if known.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.
-
Termination: Stop the reaction by adding a strong acid (e.g., 75 mM phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper (e.g., P81).[4][20]
-
Washing: Wash the P81 paper discs extensively with phosphoric acid (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled peptide bound to the paper.
-
Detection: The radioactivity on the dried paper discs is quantified using a scintillation counter. The counts per minute (cpm) are directly proportional to the kinase activity.
Protocol 3: Site-Directed Mutagenesis
This method is used to introduce specific point mutations, insertions, or deletions into the AKT1 gene to study the function of individual amino acid residues.[1][22]
-
Primer Design: Design a pair of complementary oligonucleotide primers, typically 25-45 bases long, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[22][28]
-
PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra or KOD). The reaction contains the plasmid DNA template encoding wild-type Akt1, the mutagenic primers, dNTPs, and the polymerase buffer.
-
Thermocycling: Perform PCR to amplify the entire plasmid. The cycling parameters typically include an initial denaturation, followed by 16-18 cycles of denaturation, primer annealing, and extension (e.g., 1 min/kb of plasmid length).[22]
-
Template Digestion: After PCR, the reaction mixture is treated with the restriction enzyme DpnI. This enzyme specifically digests the methylated, parental (non-mutated) DNA template, leaving the newly synthesized, unmethylated, mutated plasmids intact.[1]
-
Transformation: The DpnI-treated plasmid DNA is transformed into high-efficiency competent E. coli cells (e.g., DH5α).
-
Selection and Sequencing: The transformed cells are plated on selective agar (B569324) plates. Resulting colonies are picked, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.
Protocol 4: X-ray Crystallography Workflow
This protocol provides an overview of the major steps required to determine the three-dimensional atomic structure of the Akt1 kinase domain.[10][21]
-
Crystallization Screening: The purified, homogenous Akt1 protein (at a high concentration, e.g., 5-15 mg/mL) is screened against hundreds of different chemical conditions (precipitants, buffers, salts, additives) to find conditions that promote the formation of well-ordered crystals. This is often done using high-throughput robotic systems with hanging-drop or sitting-drop vapor diffusion methods.[29]
-
Crystal Optimization: Initial "hits" are optimized by finely adjusting the concentrations of protein and precipitants, pH, and temperature to grow larger, single crystals suitable for diffraction.
-
Cryo-protection and Mounting: A single crystal is carefully looped and briefly soaked in a cryo-protectant solution (often the mother liquor supplemented with an agent like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice crystal formation upon freezing. The crystal is then flash-cooled in liquid nitrogen.
-
X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated in the beam, it diffracts X-rays, producing a pattern of spots that are recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the position and intensity of each spot. This information is used to determine the crystal's unit cell dimensions, space group, and a set of structure factor amplitudes.
-
Structure Solution and Refinement: The "phase problem" is solved using methods like Molecular Replacement (using a known structure of a homologous kinase as a model) or experimental phasing. This yields an initial electron density map, into which the amino acid sequence of Akt1 is built. The resulting atomic model is then computationally refined against the experimental data to produce a final, high-resolution structure.
References
- 1. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 2. mdpi.com [mdpi.com]
- 3. adipogen.com [adipogen.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structure of autoinhibited Akt1 reveals mechanism of PIP3-mediated activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bowdish.ca [bowdish.ca]
- 10. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 11. Methods and Applications of Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expressed Protein Ligation for Protein Semisynthesis and Engineering | Springer Nature Experiments [experiments.springernature.com]
- 13. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expressed protein ligation: A general method for protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expressed Protein Ligation: General Experimental Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The structural determinants of PH domain-mediated regulation of Akt revealed by segmental labeling | eLife [elifesciences.org]
- 18. Frontiers | Phospho-Form Specific Substrates of Protein Kinase B (AKT1) [frontiersin.org]
- 19. collaborate.princeton.edu [collaborate.princeton.edu]
- 20. researchgate.net [researchgate.net]
- 21. frontierspartnerships.org [frontierspartnerships.org]
- 22. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 23. Role of a Novel PH-Kinase Domain Interface in PKB/Akt Regulation: Structural Mechanism for Allosteric Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Expression, purification, characterization and homology modeling of active Akt/PKB, a key enzyme involved in cell survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Site-Directed Mutagenesis [protocols.io]
- 29. phys.libretexts.org [phys.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Development of a Novel Akt1 Inhibitor: Akt1-IN-6
Abstract
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a central node in the PI3K/Akt/mTOR signaling pathway, a cascade critical for regulating cell survival, proliferation, growth, and metabolism.[1][2][3][4][5][6] Hyperactivation of this pathway is one of the most frequent occurrences in human cancers, making Akt1 a highly attractive target for therapeutic intervention.[2][5][7][8][9] This document details the discovery and preclinical development of This compound , a novel, potent, and selective inhibitor of Akt1. We describe the strategic approach from initial screening to lead optimization, including comprehensive biochemical and cellular characterization, and in vivo efficacy studies. This guide serves as a technical resource, providing detailed experimental protocols and structured data to support further research and development in the field of Akt-targeted cancer therapy.
Introduction: The Rationale for Targeting Akt1
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that responds to extracellular signals from growth factors and hormones to govern fundamental cellular processes.[1][4] Akt exists in three highly homologous isoforms: Akt1, Akt2, and Akt3. While Akt1 is broadly involved in cell survival and growth, Akt2 is primarily associated with glucose metabolism, and Akt3 is expressed predominantly in the brain.[10]
Aberrant activation of the Akt pathway, often through mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT1 itself (such as the E17K mutation), is a key driver of tumorigenesis and resistance to therapy in a wide range of cancers, including breast, prostate, ovarian, and lung cancers.[2][8][11] This makes targeted inhibition of Akt a compelling strategy for cancer treatment. This compound was developed to be a selective inhibitor of the Akt1 isoform, aiming to maximize anti-tumor efficacy while potentially mitigating off-target toxicities associated with pan-Akt inhibition, such as metabolic disturbances linked to Akt2 inhibition.[12]
Discovery of this compound
The discovery of this compound followed a structured, multi-stage process, beginning with a high-throughput screen and culminating in a highly optimized lead compound.
Initial Screening and Hit Identification
A high-throughput virtual screening of a diverse chemical library was performed against the crystal structure of the Akt1 kinase domain.[13][14] This computational approach, coupled with a biochemical kinase assay, identified an initial hit compound with modest inhibitory activity.
Lead Optimization
Structure-based drug design was employed to improve the potency, selectivity, and pharmacokinetic properties of the initial hit.[15] Iterative cycles of chemical synthesis and biological evaluation focused on modifying key moieties to enhance interactions with specific residues within the ATP-binding pocket of Akt1, particularly residues that differ from those in Akt2 and Akt3, to improve isoform selectivity.[12] This process led to the identification of this compound.
Signaling Pathway and Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of Akt1, preventing the phosphorylation of its downstream substrates.
The PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR pathway and the point of intervention for this compound.
Caption: The PI3K/Akt pathway and the inhibitory action of this compound.
Quantitative Biological Data
The biological activity of this compound was assessed through a series of biochemical and cell-based assays.
Table 1: Biochemical Potency and Selectivity
| Target | IC₅₀ (nM) | Kᵢ (nM) | Assay Type |
| Akt1 | 8.2 | 2.1 | Biochemical (Kinase Assay) |
| Akt2 | 185.4 | 45.3 | Biochemical (Kinase Assay) |
| Akt3 | 98.7 | 23.9 | Biochemical (Kinase Assay) |
| PI3Kα | >10,000 | >2,500 | Biochemical (Kinase Assay) |
| PDK1 | >10,000 | >2,500 | Biochemical (Kinase Assay) |
| mTOR | >10,000 | >2,500 | Biochemical (Kinase Assay) |
Data are representative values obtained from in vitro assays.
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | GI₅₀ (µM) |
| MCF-7 | Breast | PIK3CA mutant | 0.25 |
| U87MG | Glioblastoma | PTEN null | 0.31 |
| PC-3 | Prostate | PTEN null | 0.45 |
| HCT116 | Colon | KRAS mutant | 1.8 |
| A549 | Lung | KRAS mutant | 2.3 |
GI₅₀: Concentration causing 50% growth inhibition.
Table 3: Pharmacokinetic Properties in Mice
| Parameter | Value | Unit |
| Bioavailability (Oral, %F) | 35 | % |
| Half-life (t½) | 4.2 | hours |
| Cₘₐₓ (at 10 mg/kg) | 1.2 | µM |
| Clearance (CL) | 15.5 | mL/min/kg |
Data from single-dose oral administration in BALB/c mice.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a substrate peptide by the Akt1 enzyme.
-
Protocol:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes were used.
-
A biotinylated peptide substrate (e.g., a derivative of GSK3) and ATP were prepared in kinase reaction buffer.
-
This compound was serially diluted in DMSO and added to a 384-well plate.
-
The kinase, substrate, and ATP were added to the wells containing the compound and incubated at room temperature for 60 minutes.
-
A stop solution containing EDTA and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) was added.
-
After a 60-minute incubation, the TR-FRET signal was read on a plate reader.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Growth Inhibition (GI₅₀) Assay
-
Principle: The assay measures the reduction in cell viability/proliferation upon exposure to the inhibitor.
-
Protocol:
-
Cancer cells were seeded into 96-well plates and allowed to adhere overnight.
-
This compound was serially diluted and added to the cells, followed by a 72-hour incubation period.
-
Cell viability was assessed using a commercial reagent (e.g., CellTiter-Glo®), which measures cellular ATP levels as an indicator of metabolically active cells.
-
Luminescence was measured using a plate reader.
-
GI₅₀ values were determined from dose-response curves.
-
Western Blotting for Target Engagement
-
Principle: This technique was used to confirm that this compound inhibits the phosphorylation of downstream Akt substrates in cells.
-
Protocol:
-
U87MG cells were treated with various concentrations of this compound for 2 hours.
-
Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated overnight with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-PRAS40 (Thr246), and total PRAS40. An antibody for β-actin was used as a loading control.
-
After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Efficacy Studies
The anti-tumor activity of this compound was evaluated in a mouse xenograft model.
U87MG Glioblastoma Xenograft Model
-
Methodology:
-
Female athymic nude mice were subcutaneously implanted with U87MG cells.
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and treatment groups.
-
This compound was formulated in a suitable vehicle and administered orally once daily at a dose of 30 mg/kg.
-
Tumor volumes and body weights were measured twice weekly.
-
The study was concluded after 21 days, and tumor growth inhibition (TGI) was calculated.
-
-
Results: this compound demonstrated significant tumor growth inhibition (TGI > 60%) compared to the vehicle control group, with no significant loss in body weight, indicating good tolerability.
Drug Discovery and Development Workflow
The following diagram outlines the logical progression of the this compound discovery and development project.
Caption: A generalized workflow for kinase inhibitor drug discovery.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of Akt1 with demonstrated activity in cellular and in vivo models of cancer characterized by PI3K pathway hyperactivation. Its favorable preclinical profile, including oral bioavailability and significant anti-tumor efficacy, establishes it as a promising candidate for further development. Future work will focus on comprehensive IND-enabling toxicology studies and the development of pharmacodynamic biomarkers to guide its clinical evaluation in patients with tumors harboring PIK3CA mutations or PTEN loss.[7] The combination of this compound with other targeted agents, such as inhibitors of other nodes in the PI3K pathway or chemotherapy, also presents a promising avenue for future investigation.[8]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What's the latest update on the ongoing clinical trials related to Akt-1? [synapse.patsnap.com]
- 12. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel Akt1 inhibitors by an ensemble-based virtual screening method, molecular dynamics simulation, and in vitro biological activity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
Investigating Akt1 as a Therapeutic Target in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the serine/threonine kinase Akt1 and its central role as a therapeutic target in oncology. Given the frequent hyperactivation of the PI3K/Akt/mTOR signaling pathway in various cancers, targeting Akt1 has emerged as a promising strategy for therapeutic intervention.[1][2][3][4] This document details the underlying signaling pathways, presents quantitative data on the efficacy of Akt1 inhibitors, provides detailed experimental protocols for key assays, and outlines a typical drug discovery workflow.
The PI3K/Akt1/mTOR Signaling Pathway: A Key Regulator of Cell Fate
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in human cancers, often leading to uncontrolled cell growth and resistance to apoptosis.[2][3]
Activation of this pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This triggers the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt1 to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin (B549165) complex 2 (mTORC2).[1][5][6]
Once activated, Akt1 phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions.[1][3][7] Key downstream effectors include the mammalian target of rapamycin complex 1 (mTORC1), glycogen (B147801) synthase kinase 3β (GSK3β), and the FOXO family of transcription factors.[1][3] By modulating the activity of these downstream targets, Akt1 promotes cell cycle progression, inhibits apoptosis, and enhances protein synthesis and nutrient metabolism, all of which are hallmarks of cancer.[1][2][3][7]
Therapeutic Targeting of Akt1: Preclinical and Clinical Efficacy
The central role of Akt1 in promoting tumorigenesis makes it an attractive target for cancer therapy.[4] Several small molecule inhibitors targeting Akt have been developed and are in various stages of preclinical and clinical evaluation.[4][8] These inhibitors can be broadly classified as ATP-competitive and allosteric inhibitors.[4]
Preclinical Data of Akt Inhibitors
The following table summarizes the in vitro efficacy of selected Akt inhibitors against various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Capivasertib (B1684468) (AZD5363) | U87MG (Glioblastoma) | ~0.3-0.8 | [9] |
| R1-D567 (Prostate) | <1 | [10] | |
| R1-AD1 (Prostate) | ~3 | [10] | |
| Ipatasertib (B1662790) (GDC-0068) | Multiple Cell Lines | AKT1: 0.005, AKT2: 0.018, AKT3: 0.008 | [11] |
| Afuresertib | Malignant Pleural Mesothelioma Cell Lines | 0.1 - 1.0 | [12] |
| ALM301 | Not Specified | AKT1: 0.13, AKT2: 0.09, AKT3: 2.75 | [13] |
Clinical Trial Data for Akt Inhibitors
Clinical trials have demonstrated the potential of Akt inhibitors in treating various cancers, particularly in combination with other therapies.
Capivasertib (Truqap)
The CAPItello-291 Phase III trial evaluated capivasertib in combination with fulvestrant (B1683766) for hormone receptor (HR)-positive, HER2-negative advanced breast cancer.[14][15]
| Outcome | Overall Population (Capivasertib + Fulvestrant vs. Placebo + Fulvestrant) | PI3K/Akt Pathway-Altered Population (Capivasertib + Fulvestrant vs. Placebo + Fulvestrant) | Reference |
| Median Progression-Free Survival (PFS) | 7.2 months vs. 3.6 months | 7.3 months vs. 3.1 months | [14][15] |
| Hazard Ratio for Progression or Death | 0.60 (95% CI, 0.51 to 0.71; P<0.001) | 0.50 (95% CI, 0.38 to 0.65; P<0.001) | [14][15] |
The FAKTION Phase II trial also showed promising results for capivasertib with fulvestrant in aromatase inhibitor-resistant ER-positive, HER2-negative advanced breast cancer.[16]
| Outcome | Capivasertib + Fulvestrant vs. Placebo + Fulvestrant | Expanded Pathway-Altered Subgroup (Capivasertib vs. Placebo) | Reference |
| Median Progression-Free Survival (PFS) | 10.3 months vs. 4.8 months | 12.8 months vs. 4.6 months | [16] |
| Median Overall Survival (OS) | 29.3 months vs. 23.4 months | 38.9 months vs. 20.0 months | [16] |
However, the CAPItello-290 Phase III trial, which combined capivasertib with paclitaxel (B517696) for metastatic triple-negative breast cancer (TNBC), did not meet its primary endpoint of improving overall survival.[17]
| Outcome | Overall Population (Capivasertib + Paclitaxel vs. Placebo + Paclitaxel) | PIK3CA/AKT1/PTEN-Altered Population (Capivasertib + Paclitaxel vs. Placebo + Paclitaxel) | Reference |
| Median Progression-Free Survival (PFS) | 5.6 months vs. 5.1 months | 7.5 months vs. 5.6 months | [17] |
| Median Overall Survival (OS) | 17.7 months vs. 18.0 months | 20.4 months vs. 20.4 months | [17] |
| Overall Response Rate (ORR) | 50.1% vs. 37.6% | 54.1% vs. 41.9% | [17] |
Ipatasertib
The LOTUS Phase II trial investigated ipatasertib with paclitaxel in metastatic triple-negative breast cancer.[18]
| Outcome | Intent-to-Treat Population (Ipatasertib + Paclitaxel vs. Placebo + Paclitaxel) | PIK3CA/AKT1/PTEN-Altered Tumors (Ipatasertib vs. Placebo) | Reference |
| Median Progression-Free Survival (PFS) | 6.2 months vs. 4.9 months | 9.0 months vs. 4.9 months | [18] |
| Median Overall Survival (OS) | 23.1 months vs. 18.4 months | Not Reported | [18] |
However, the subsequent IPATunity130 Phase III trial in a similar patient population did not show a significant difference in PFS or OS between the ipatasertib and placebo arms.[19]
| Outcome | Ipatasertib + Paclitaxel vs. Placebo + Paclitaxel | Reference |
| Median Progression-Free Survival (PFS) | 7.4 months vs. 6.1 months | [19] |
| Median Overall Survival (OS) | 24.4 months vs. 24.9 months | [19] |
The PATHFINDER Phase IIa trial explored ipatasertib with non-taxane chemotherapies in previously treated advanced TNBC.[20]
| Outcome | Arm A (Ipatasertib + Capecitabine) | Arm B (Ipatasertib + Eribulin) | Reference |
| Median Progression-Free Survival (PFS) | 2.7 months | 3.8 months | [20] |
| Median Overall Survival (OS) | 15.5 months | 11.5 months | [20] |
| Overall Response Rate (ORR) | 9.1% | 36.0% | [20] |
A Phase I trial of ipatasertib in combination with various chemotherapies and atezolizumab in metastatic TNBC showed an overall response rate of 33% in patients with PIK3CA/Akt/PTEN alterations and 40% in androgen receptor-positive patients.[21]
Key Experimental Protocols for Investigating Akt1
Accurate and reproducible experimental data are crucial for the investigation of Akt1 as a therapeutic target. This section provides detailed protocols for three key assays commonly used in Akt1 research.
Akt1 Kinase Activity Assay
This assay measures the enzymatic activity of Akt1, typically by quantifying the phosphorylation of a specific substrate.
Materials:
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[23]
-
Test inhibitor compound
-
384-well plates
Procedure:
-
Prepare the Akt1 enzyme, substrate, ATP, and test inhibitor in the kinase buffer.
-
In a 384-well plate, add 1 µl of the test inhibitor or vehicle control (e.g., 5% DMSO).[23]
-
Add 2 µl of the diluted Akt1 enzyme.[23]
-
Add 2 µl of the substrate/ATP mixture to initiate the kinase reaction.[23]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
To terminate the reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent.[23]
-
Incubate at room temperature for 40 minutes.[23]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[23]
-
Incubate at room temperature for 30 minutes.[23]
-
Record the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the Akt1 kinase activity.
Alternatively, an immunoprecipitation-based kinase assay can be performed:
-
Lyse cells and immunoprecipitate Akt using an Akt-specific antibody.[24]
-
Wash the immunoprecipitated complex.[24]
-
Perform an in vitro kinase reaction using a recombinant substrate (e.g., GSK-3α).[24]
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[24]
Western Blotting for Phosphorylated Akt1 (p-Akt Ser473)
Western blotting is a standard technique to detect the phosphorylation status of Akt1, which is indicative of its activation.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against p-Akt (Ser473) (e.g., Cell Signaling Technology #4060)[25]
-
Primary antibody against total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with the test compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[26]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[26]
-
Normalize the protein concentration of all samples.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[26][27]
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[26][27]
-
Wash the membrane three times with TBST for 5-10 minutes each.[26][27]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26][27]
-
Wash the membrane again as in the previous step.[26]
-
-
Signal Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using a chemiluminescence imager or X-ray film.[26]
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[28]
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the culture medium.
-
Add 50 µL of serum-free medium to each well.[28]
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[28]
-
Carefully remove the MTT solution.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[28]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[29] The absorbance is directly proportional to the number of viable cells.
Procedure for Suspension Cells:
-
Seed cells in a 96-well plate.
-
Treat with the test compound and incubate.
-
Add MTT solution and incubate for 2-4 hours.[28]
-
Centrifuge the plate to pellet the cells and formazan crystals.[28]
-
Carefully remove the supernatant.
-
Add the solubilization solution to dissolve the formazan.[28]
-
Measure the absorbance as described for adherent cells.
Drug Discovery and Development Workflow for Targeting Akt1
The development of a novel Akt1 inhibitor follows a structured workflow from initial target identification to clinical trials.
-
Target Identification and Validation: This initial phase involves confirming the role of Akt1 in the specific cancer type of interest through genetic and functional studies.
-
Assay Development and High-Throughput Screening (HTS): Robust and reliable assays, such as the Akt1 kinase activity assay, are developed to screen large libraries of chemical compounds for potential inhibitors.
-
Hit-to-Lead Optimization: Promising "hits" from the HTS are chemically modified to improve their potency, selectivity, and pharmacokinetic properties, leading to the identification of "lead" compounds.
-
Preclinical Development: Lead compounds undergo extensive in vitro and in vivo testing to evaluate their efficacy in cancer cell lines and animal models (e.g., xenografts), as well as to assess their safety and toxicity profiles.
-
Clinical Trials: Investigational new drugs (INDs) that demonstrate promising preclinical activity and an acceptable safety profile advance to clinical trials in humans, which are conducted in three phases to evaluate safety, efficacy, and optimal dosage.
-
FDA Approval and Post-Market Surveillance: Following successful Phase III clinical trials, the drug can be submitted for regulatory approval. Post-approval, the drug's long-term safety and efficacy continue to be monitored.
Experimental Workflow for Evaluating an Akt1 Inhibitor
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel Akt1 inhibitor.
This workflow begins with in vitro assays to determine the inhibitor's potency and on-target effects, followed by cellular assays to assess its impact on cell proliferation and survival. Promising compounds are then advanced to in vivo studies using animal models to evaluate their anti-tumor efficacy, pharmacokinetic and pharmacodynamic properties, and overall toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. imrpress.com [imrpress.com]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What's the latest update on the ongoing clinical trials related to Akt-1? [synapse.patsnap.com]
- 6. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Capivasertib in Hormone Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. cancernetwork.com [cancernetwork.com]
- 18. targetedonc.com [targetedonc.com]
- 19. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ipatasertib combined with non-taxane chemotherapy for patients with previously treated advanced triple-negative breast cancer: the PATHFINDER phase IIa trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase I Trial of Ipatasertib Plus Carboplatin, Carboplatin/Paclitaxel, or Capecitabine and Atezolizumab in Metastatic Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. abcam.com [abcam.com]
- 25. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 26. benchchem.com [benchchem.com]
- 27. ccrod.cancer.gov [ccrod.cancer.gov]
- 28. MTT assay overview | Abcam [abcam.com]
- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Inhibitory Effect of Akt1-IN-6 on Downstream Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective inhibitor Akt1-IN-6 and its effects on downstream signaling pathways. This compound, also identified as Compound 273, is a potent inhibitor of Akt1 kinase, a critical node in cellular signaling cascades that regulate cell survival, growth, proliferation, and metabolism. Dysregulation of the Akt pathway is a hallmark of many diseases, including cancer, making targeted inhibitors like this compound valuable tools for research and potential therapeutic development.
Core Principles of Akt1 Signaling
The serine/threonine kinase Akt1 is a central mediator of the phosphoinositide 3-kinase (PI3K) signaling pathway. Upon activation by upstream signals, such as growth factors and insulin, Akt1 phosphorylates a wide array of downstream substrates, leading to the modulation of key cellular processes. The primary downstream signaling cascades affected by Akt1 activity include the mTOR, GSK3β, and FOXO pathways.
-
mTOR (mammalian Target of Rapamycin) Pathway: Akt1 activation promotes cell growth and proliferation by phosphorylating and activating mTOR complex 1 (mTORC1). This leads to increased protein synthesis through the phosphorylation of downstream effectors like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
GSK3β (Glycogen Synthase Kinase 3β) Pathway: Akt1 phosphorylates and inhibits GSK3β, a kinase involved in a multitude of cellular processes, including glycogen (B147801) metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK3β by Akt1 promotes cell survival and proliferation.
-
FOXO (Forkhead Box O) Transcription Factors: Akt1-mediated phosphorylation of FOXO transcription factors (e.g., FOXO1, FOXO3a) leads to their exclusion from the nucleus, thereby inhibiting the transcription of target genes involved in apoptosis and cell cycle arrest.
Quantitative Analysis of this compound Inhibition
This compound demonstrates high potency in the inhibition of its target kinase. The following table summarizes the available quantitative data for this inhibitor.
| Inhibitor | Target | IC50 |
| This compound (Compound 273) | Akt1 | <15 nM[1][2][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Note: At the time of this writing, specific quantitative data on the downstream effects of this compound on mTOR, GSK3β, and FOXO phosphorylation from peer-reviewed publications are not available. The provided IC50 value is based on in vitro kinase assays.
Visualizing the Impact of this compound on Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the Akt1 signaling pathway and the mechanism of action for this compound.
References
The Critical Role of PTEN Loss in Akt Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), is a critical negative regulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Loss of PTEN function, a frequent event in a multitude of human cancers, leads to the hyperactivation of Akt, a serine/threonine kinase that promotes cell survival, growth, proliferation, and metabolism. This aberrant signaling is a key driver of tumorigenesis and chemoresistance. This in-depth technical guide details the molecular mechanisms underlying PTEN-mediated regulation of the Akt pathway, the cellular consequences of PTEN loss, and standardized methodologies for its investigation. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further research and the development of targeted therapeutics.
The Core Mechanism: PTEN as the Gatekeeper of the PI3K/Akt Pathway
The PI3K/Akt signaling cascade is a tightly regulated pathway initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular stimuli such as growth factors and hormones.[1] This activation recruits and activates PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2]
PTEN's primary function is to act as a lipid phosphatase, specifically dephosphorylating PIP3 at the 3' position of the inositol (B14025) ring, converting it back to PIP2.[3] This action directly antagonizes the activity of PI3K, thereby reducing the cellular levels of PIP3.[3] In the absence of functional PTEN, PIP3 accumulates at the plasma membrane, leading to the recruitment and subsequent activation of pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2]
The recruitment of Akt to the membrane allows for its phosphorylation at two key residues: Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (Ser473) by the mammalian target of rapamycin (B549165) complex 2 (mTORC2).[4] Full activation of Akt requires phosphorylation at both sites.[4] Once activated, Akt phosphorylates a wide array of downstream substrates, orchestrating a cellular response that favors growth, proliferation, and survival.
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory role of PTEN.
Consequences of PTEN Loss: A Cascade of Pro-Tumorigenic Events
The loss of PTEN function, through genetic mutations, deletions, or epigenetic silencing, is a frequent event in a wide range of human cancers. This loss disrupts the delicate balance of the PI3K/Akt pathway, leading to its constitutive activation and a cascade of downstream effects that promote tumorigenesis.
Increased Cell Proliferation and Survival
Hyperactivated Akt promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21 and p27.[2] It also promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins like BAD and the Forkhead box O (FOXO) family of transcription factors.[5] Studies have consistently demonstrated that the loss or knockdown of PTEN leads to a significant increase in cell proliferation rates. For instance, PTEN knockdown in MCF-7 breast cancer cells resulted in a decrease in doubling time from approximately 36 hours to 26 hours.[6] Similarly, Pten-deficient astrocytes exhibit accelerated proliferation both in vitro and in vivo.[7][8]
Altered Cellular Metabolism
Akt plays a central role in metabolic regulation. Its activation promotes glucose uptake and glycolysis, providing the necessary building blocks and energy for rapid cell growth. PTEN-null cells have been shown to consume almost twice the amount of glucose compared to their PTEN-positive counterparts.[9] This metabolic reprogramming, often referred to as the "Warburg effect," is a hallmark of cancer.
Promotion of Angiogenesis and Metastasis
Activated Akt can promote angiogenesis, the formation of new blood vessels, by increasing the expression of vascular endothelial growth factor (VEGF). It also enhances cell motility and invasion, key steps in metastasis, by regulating proteins involved in the epithelial-mesenchymal transition (EMT).
Quantitative Data on PTEN Loss and Akt Pathway Activation
The frequency of PTEN loss and its impact on Akt signaling have been quantified across numerous studies. The following tables summarize key quantitative findings.
Table 1: Frequency of PTEN Alterations in Various Human Cancers
| Cancer Type | Frequency of PTEN Mutation/Deletion | Reference(s) |
| Glioblastoma | 25-40% | [8] |
| Endometrial Cancer | 35-50% | [10] |
| Prostate Cancer | 17-20% (primary), up to 50% (metastatic) | [11] |
| Breast Cancer | ~5% (mutation), up to 40% (loss of expression) | [10] |
| Melanoma | 13% | [11] |
| Non-Small Cell Lung Cancer | 12% | [11] |
| Colorectal Cancer | 5-30% | [11] |
Table 2: Quantitative Impact of PTEN Loss on Akt Phosphorylation and Cell Proliferation
| Cell Line/Model | Method of PTEN Loss | Fold Increase in p-Akt (Ser473) | Increase in Cell Proliferation | Reference(s) |
| Primary Motor Neurons | Lentiviral shRNA | ~2.5-fold | Significant increase in survival and axon length | |
| MCF-7 (Breast Cancer) | shRNA | Upregulation observed | Doubling time decreased from 36h to 26h | [6] |
| Glioma Cells | Inducible PTEN expression | Not quantified | Proliferation increased up to 534.5% of control in high glucose | [9] |
| Pten-deficient astrocytes | Cre-loxP knockout | Dramatic increase observed | Significant increase in S100-positive cells | [7] |
Experimental Protocols for Studying the PTEN/Akt Pathway
Accurate and reproducible methods are essential for investigating the status and activity of the PTEN/Akt pathway. This section provides detailed protocols for key experimental techniques.
Western Blot Analysis of PTEN and Phospho-Akt (Ser473)
This protocol allows for the quantification of total PTEN protein levels and the activation status of Akt by measuring its phosphorylation at Serine 473.
Experimental Workflow Diagram:
Caption: A typical workflow for Western blot analysis.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-phospho-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice for 30 minutes.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize phospho-Akt levels to total Akt and PTEN levels to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for PTEN in Paraffin-Embedded Tissues
IHC allows for the visualization of PTEN protein expression and localization within the context of tissue architecture.
Experimental Workflow Diagram:
Caption: A standard workflow for immunohistochemical staining.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0)
-
Hydrogen peroxide solution (e.g., 3%)
-
Blocking serum
-
Primary antibody (e.g., mouse anti-human PTEN, clone 6H2.1)[14]
-
HRP-conjugated secondary antibody
-
DAB chromogen solution
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Heat slides at 60°C for 1 hour. Deparaffinize in xylene and rehydrate through a graded series of ethanol to water.[15][16]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution at 95-100°C for 20-30 minutes.[14]
-
Peroxidase Blocking: Incubate slides in hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.[14]
-
Blocking: Block non-specific antibody binding by incubating with a blocking serum for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-PTEN antibody (e.g., at a 1:100 dilution) for 1 hour at room temperature or overnight at 4°C.[14]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[14]
-
Chromogen Detection: Apply DAB solution and incubate until the desired brown color develops.[14]
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.[15]
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Analysis: Evaluate PTEN staining intensity and distribution using a light microscope. Normal epithelial cells and stroma can often serve as internal positive controls.[14]
Crystal Violet Cell Proliferation Assay
This simple and robust colorimetric assay is used to determine cell viability and proliferation by staining the DNA of adherent cells.
Experimental Workflow Diagram:
Caption: The workflow for a crystal violet cell proliferation assay.
Materials:
-
96-well tissue culture plates
-
Cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Fixation solution (e.g., 100% methanol)
-
Solubilization solution (e.g., 100% methanol or 1% SDS in PBS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-20,000 cells/well) in a 96-well plate and allow them to adhere overnight.[17]
-
Treatment: Treat cells with the desired compounds or conditions and incubate for the desired time period.
-
Fixation: Gently wash the cells with PBS and then fix them with methanol for 10-15 minutes at room temperature.
-
Staining: Remove the fixative and add 50 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Drying: Air-dry the plate completely.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: The absorbance is directly proportional to the number of viable, adherent cells.
Conclusion and Future Directions
The loss of PTEN and subsequent hyperactivation of the Akt pathway is a cornerstone of tumorigenesis in a significant portion of human cancers. Understanding the intricacies of this pathway and having robust methods to study it are paramount for both basic research and the development of novel cancer therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in this field.
Future research will likely focus on several key areas:
-
Developing more effective inhibitors of the PI3K/Akt/mTOR pathway: While several inhibitors are in clinical trials, challenges such as toxicity and the development of resistance remain.
-
Identifying biomarkers to predict response to PI3K/Akt pathway inhibitors: PTEN status itself is a promising biomarker, but a more comprehensive understanding of the pathway's alterations is needed.
-
Investigating the crosstalk between the PI3K/Akt pathway and other signaling networks: This will be crucial for designing effective combination therapies.
-
Exploring the non-canonical, phosphatase-independent functions of PTEN: These functions are less understood but may also play a significant role in tumor suppression.
By continuing to unravel the complexities of the PTEN/Akt pathway, the scientific community can pave the way for more personalized and effective cancer treatments.
References
- 1. cusabio.com [cusabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Essential Role of AKT-1/Protein Kinase Bα in PTEN-Controlled Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN insufficiency modulates ER+ breast cancer cell cycle progression and increases cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pten loss causes hypertrophy and increased proliferation of astrocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mcgill.ca [mcgill.ca]
- 9. PTEN loss in the continuum of common cancers, rare syndromes and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 15. cdn.origene.com [cdn.origene.com]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
The Core Mechanism of Akt Activation by PIK3CA Mutations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which mutations in the PIK3CA gene, encoding the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K), lead to the activation of the serine/threonine kinase Akt. Understanding this critical oncogenic pathway is paramount for the development of targeted cancer therapies. This document details the structural and biochemical consequences of common PIK3CA mutations, summarizes key quantitative data, provides detailed experimental protocols for assessing pathway activation, and includes visualizations of the signaling cascades and experimental workflows.
The PI3K/Akt Signaling Pathway: A Central Regulator of Cell Fate
The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Under normal physiological conditions, the pathway is tightly regulated. It is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This activation leads to the recruitment and activation of Class IA PI3Ks.
Class IA PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p85 subunit contains SH2 domains that bind to phosphorylated tyrosine residues on activated receptors or adaptor proteins, bringing the p110 catalytic subunit to the plasma membrane. In its basal state, the p85 subunit tonically inhibits the catalytic activity of p110α.
Upon recruitment to the membrane, the activated p110α catalytic subunit phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The recruitment of Akt to the plasma membrane facilitates its phosphorylation and activation by PDK1 at threonine 308 (Thr308) and by the mTOR Complex 2 (mTORC2) at serine 473 (Ser473).
Once fully activated, Akt dissociates from the plasma membrane and phosphorylates a wide array of downstream substrates in the cytoplasm and nucleus, thereby regulating their activity and orchestrating cellular responses. The activity of the PI3K/Akt pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thus terminating the signal.
Oncogenic PIK3CA Mutations: Hijacking the PI3K/Akt Pathway
Somatic mutations in the PIK3CA gene are among the most common genetic alterations in human cancers, particularly in breast, colorectal, endometrial, and brain tumors. These mutations are typically heterozygous missense mutations that lead to a gain-of-function of the p110α protein, resulting in constitutive activation of the PI3K/Akt pathway, even in the absence of upstream growth factor signaling.
Over 80% of PIK3CA mutations are clustered in three "hotspots": two in the helical domain (E542K and E545K in exon 9) and one in the kinase domain (H1047R in exon 20). These mutations lead to increased lipid kinase activity through distinct molecular mechanisms.
Helical Domain Mutations (e.g., E545K)
The helical domain of p110α serves as an interface for the inhibitory nSH2 domain of the p85 regulatory subunit. The E545K mutation, a charge-reversal substitution, disrupts this inhibitory interaction. This disruption mimics the conformational change that occurs upon binding of p85 to an activated RTK, thereby relieving the p85-mediated inhibition and leading to constitutive p110α activity. Studies have shown that helical domain mutants are highly dependent on RAS-GTP binding for their full transforming activity.
Kinase Domain Mutations (e.g., H1047R)
The H1047R mutation is located in the activation loop of the kinase domain, a region critical for substrate recognition and catalysis. This mutation does not directly disrupt the interaction with p85. Instead, it is thought to induce an allosteric change in the p110α protein that enhances its catalytic activity and its interaction with the lipid membrane. Unlike helical domain mutants, the gain-of-function induced by H1047R is independent of RAS binding.
Other and Multiple Mutations
While less frequent, mutations in other domains of p110α, such as the C2 and adapter-binding domains, have also been identified in cancer. Furthermore, a subset of tumors harbor double or multiple PIK3CA mutations, which can occur in cis (on the same allele) or trans (on different alleles). Tumors with multiple PIK3CA mutations, particularly those in cis, have been shown to exhibit hyperactivation of PI3K signaling and may be more sensitive to PI3K inhibitors.
Quantitative Analysis of PIK3CA Mutant Activity
The oncogenic potential of PIK3CA mutations is directly correlated with their ability to enhance the lipid kinase activity of p110α, leading to increased PIP3 production and subsequent Akt phosphorylation. The table below summarizes quantitative data from various studies comparing the activity of wild-type and mutant PIK3CA.
| Mutation | Cell/System Type | Parameter Measured | Fold Increase vs. Wild-Type (approx.) | Reference |
| E545K | Chicken Embryonic Fibroblasts | In vitro Lipid Kinase Activity | 4.1 | |
| Human Breast Epithelial Cells (MCF-10A) | Phospho-Akt (Ser473) | Consistently elevated | ||
| H1047R | Chicken Embryonic Fibroblasts | In vitro Lipid Kinase Activity | 4.8 | |
| Human Breast Epithelial Cells (MCF-10A) | Phospho-Akt (Ser473) | Consistently elevated | ||
| E545K/H1047R | Chicken Embryonic Fibroblasts | In vitro Lipid Kinase Activity | 10.7 |
Experimental Protocols for Assessing PI3K/Akt Pathway Activation
A variety of biochemical and cell-based assays are employed to measure the activity of the PI3K/Akt pathway and to evaluate the efficacy of targeted inhibitors.
In Vitro PI3K Kinase Assay
This assay directly measures the lipid kinase activity of PI3K by quantifying the production of PIP3 or the consumption of ATP.
Principle: Recombinant PI3K enzyme is incubated with its lipid substrate (PIP2) and ATP. The kinase activity is determined by measuring the amount of ADP produced, which is directly proportional to the amount of phosphorylated substrate.
Detailed Protocol (Luminescence-based, e.g., ADP-Glo™):
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., PI3K inhibitor) in DMSO.
-
Create a serial dilution of the test compound in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer.
-
Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Prepare the ATP solution in kinase assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of the ATP and substrate (PIP2) mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent
-
A Technical Guide to the Therapeutic Potential of Selective Akt1 Inhibition in Non-Cancer Diseases
Executive Summary
The serine/threonine kinase Akt1 is a critical node in cellular signaling, governing processes from cell survival and proliferation to metabolism and inflammation. While the dysregulation of the PI3K/Akt pathway is a well-established driver of cancer, mounting evidence highlights the pivotal role of the Akt1 isoform in a range of non-malignant pathologies, including inflammatory, neurodegenerative, and metabolic disorders. This has positioned selective Akt1 inhibition as a promising therapeutic strategy beyond oncology.
This technical guide explores the potential applications of selective Akt1 inhibition in non-cancer diseases. It is important to note that while potent and selective inhibitors such as Akt1-IN-6 (IC50: <15 nM) have been developed, their experimental application, as documented in publicly available literature, has been almost exclusively within the context of cancer research.[1][2] Therefore, this document will extrapolate the therapeutic potential by examining data from studies utilizing other selective Akt1 inhibitors and genetic knockout models. The experimental protocols and quantitative data presented herein are derived from these analogous studies to provide a framework for evaluating novel compounds like this compound in non-cancer indications.
The Rationale for Targeting Akt1 in Non-Cancerous Disease
The Akt family consists of three highly homologous isoforms (Akt1, Akt2, and Akt3) that share many downstream targets but also possess distinct, non-redundant functions. This isoform specificity is key to their therapeutic potential. Akt1 is ubiquitously expressed and plays a significant role in cell survival, growth, and proliferation.[3] Akt2 is more prominent in insulin-responsive tissues and is a key regulator of glucose metabolism, while Akt3 is highly expressed in the brain.[3][4] The ability to selectively inhibit Akt1 offers the potential to therapeutically intervene in specific pathological processes while minimizing off-target effects related to glucose homeostasis (mediated by Akt2) or neurological functions (mediated by Akt3).
This compound: A Profile of a Potent Inhibitor
This compound has been identified as a potent inhibitor of the Akt1 isoform. While its development has been primarily aimed at oncology, its biochemical profile makes it a relevant tool for exploring Akt1's role in other diseases.
| Compound | Target | IC50 | Primary Research Context | Reference |
| This compound | Akt1 | <15 nM | Cancer | [1][2] |
Application in Inflammatory Diseases
The Akt1 signaling pathway is deeply implicated in the regulation of inflammatory responses. Specifically, Akt1 is critical for promoting microvascular permeability and the recruitment of leukocytes to sites of inflammation.[1] This makes it a compelling target for acute inflammatory conditions characterized by excessive vascular leakage and immune cell infiltration.
Role of Akt1 in Inflammation and Vascular Permeability
Studies using Akt1-deficient mice have demonstrated a marked reduction in edema, neutrophil, and monocyte infiltration in models of acute inflammation.[1] The mechanism involves the Akt1/eNOS pathway and the regulation of vascular endothelial (VE)-cadherin, which controls the integrity of junctions between endothelial cells.[1] Inhibition of Akt1 could therefore provide a therapeutic approach to stabilize the vascular barrier during acute inflammatory reactions.[1]
Preclinical Data for Akt1 Inhibition in Inflammatory Models
While no data exists for this compound, studies on related models provide a benchmark for efficacy. For example, in models of alcoholic liver disease, which involves significant inflammatory and fibrotic components, isoform-specific inhibition has shown distinct effects. Pharmacological blocking of Akt2, but not Akt1, inhibited ethanol (B145695) and LPS-induced inflammation, while blocking both Akt1 and Akt2 was required to inhibit pro-fibrogenic marker expression.[5] This highlights the necessity of isoform-selective inhibitors to dissect and target specific disease mechanisms.
| Model / Condition | Inhibitor Type | Key Quantitative Finding | Reference |
| Alcoholic Liver Disease (in vivo) | Selective Akt1 Inhibitor | 74% decrease in αSMA expression (fibrosis marker) | [5] |
| Alcoholic Liver Disease (in vivo) | Selective Akt2 Inhibitor | 76% decrease in PDGFβR expression (fibrosis marker) | [5] |
| Acute Inflammation (Akt1-/- mice) | Genetic Knockout | Marked reduction in edema and neutrophil infiltration vs. WT | [1] |
Signaling Pathway: Akt1 in Vascular Permeability
Caption: Akt1 signaling in histamine-mediated vascular leakage.
Experimental Protocol: Murine Model of Acute Inflammation
This generalized protocol outlines a method for evaluating an Akt1 inhibitor in a carrageenan-induced paw edema model.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, food and water ad libitum).
-
Inhibitor Administration:
-
Prepare this compound in a suitable vehicle (e.g., DMSO/Cremophor/Saline).
-
Administer the inhibitor or vehicle control via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 10 mg/kg) one hour prior to the inflammatory challenge.
-
-
Induction of Inflammation:
-
Measure the baseline paw volume using a plethysmometer.
-
Inject 50 µL of 1% λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
-
Measurement of Edema:
-
Measure paw volume at 1, 2, 4, 6, and 24 hours post-carrageenan injection.
-
Calculate the percentage increase in paw volume relative to the baseline measurement for each animal.
-
-
Tissue Analysis (optional, at 24h):
-
Euthanize mice and collect paw tissue.
-
Homogenize tissue for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Perform Western blot analysis on tissue lysates to confirm inhibition of Akt phosphorylation (p-Akt Ser473).
-
Application in Neurodegenerative Diseases
Dysregulation of the PI3K/Akt signaling pathway is a common feature in several neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[6][7] The pathway is crucial for neuronal survival, and its disruption can contribute to the pathophysiology of these conditions.[6]
Rationale for Akt Inhibition in Neurodegeneration
In conditions like Parkinson's disease, the accumulation of toxic α-synuclein aggregates is a key pathological feature. The Akt signaling pathway has been implicated in α-synuclein-mediated toxicity.[7] Studies in Drosophila models of synucleinopathy have shown that both pharmacological and genetic reduction of Akt levels can decrease α-synuclein protein levels and lead to mild improvements in survival and motor function.[7] This suggests that reducing hyperactive Akt signaling could be a viable neuroprotective strategy.
Experimental Data from a Parkinson's Disease Model
A study using the pan-Akt inhibitor A-443654 in a fruit fly model provides proof-of-concept for this approach.
| Model | Inhibitor | Key Finding | Reference |
| Drosophila (α-Synucleinopathy) | A-443654 | Mild improvements in survival and motor function | [7] |
| Drosophila (Akt RNAi) | Genetic Knockdown | Decreased α-Synuclein protein levels, improved physiological outcomes | [7] |
Experimental Workflow: Testing an Inhibitor in a Synucleinopathy Model
Caption: Preclinical workflow for an Akt1 inhibitor in a fly model.
Application in Metabolic Disorders
The Akt pathway is central to insulin (B600854) signaling and the regulation of glucose and lipid homeostasis.[4][8] While Akt2 is the primary isoform for insulin-stimulated glucose uptake in muscle and fat, abnormal signaling across the pathway can lead to insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome.[4]
Rationale for Akt Inhibition in Metabolic Disease
Chronic inflammation associated with obesity (meta-inflammation) can lead to impaired Akt signaling in adipocytes, contributing to insulin resistance.[8] Paradoxically, while Akt activation is crucial for insulin signaling, certain contexts of pathway dysregulation may benefit from inhibition. Studies using pan-Akt inhibitors in high-fat diet rat models have shown marked improvements in metabolic indicators, including enhanced insulin sensitivity and reduced inflammation and lipid peroxidation. The precise role for isoform-selective Akt1 inhibition in this context is less clear but represents an important area for investigation, given Akt1's role in inflammatory processes that can drive insulin resistance.
Preclinical Data for Akt Inhibition in Insulin Resistance
| Model | Inhibitor Type | Key Quantitative Finding | Reference |
| High-Fat Diet Rat Model | Pan-Akt Inhibitor (unspecified) | Significant improvement in HOMA-IR (insulin resistance marker) | |
| High-Fat Diet Rat Model | Pan-Akt Inhibitor (unspecified) | Significant reduction in inflammatory markers (IL-1β, TNF-α) | |
| High-Fat Diet Rat Model | Pan-Akt Inhibitor (unspecified) | Significant reduction in liver enzymes (ALT, AST) |
Experimental Protocol: High-Fat Diet (HFD) Induced Insulin Resistance Model
-
Animal Model: Male Sprague-Dawley rats.
-
Diet Induction:
-
Feed rats a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
-
Treatment Phase:
-
After the induction period, divide HFD rats into treatment and vehicle groups.
-
Administer this compound or vehicle daily via oral gavage for 4 weeks.
-
-
Metabolic Analysis:
-
Glucose Tolerance Test (GTT): At the end of the treatment period, fast rats overnight and administer an intraperitoneal glucose challenge (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Measurement: Collect blood samples to measure fasting insulin levels.
-
HOMA-IR Calculation: Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) as an index of insulin sensitivity.
-
-
Terminal Endpoint Analysis:
-
Collect blood for analysis of liver enzymes (ALT, AST) and inflammatory cytokines (TNF-α, IL-1β).
-
Harvest liver and adipose tissue for Western blot analysis to confirm target engagement (p-Akt levels) and assess downstream signaling.
-
Conclusion and Future Directions
The selective inhibition of Akt1 represents a compelling therapeutic avenue for a variety of non-cancerous diseases driven by inflammation, neuronal dysfunction, and metabolic dysregulation. While potent and selective tools like this compound are being developed, their characterization and application in non-oncology models are currently lacking in the public domain. The data from genetic knockout studies and experiments with other Akt inhibitors strongly support the rationale for pursuing this strategy. Future research should focus on rigorously evaluating compounds like this compound in relevant preclinical models of inflammatory, neurodegenerative, and metabolic disease to validate this promising therapeutic hypothesis and define their potential clinical utility.
References
- 1. AKT1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Akt | Inhibitors | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Akt1-IN-6 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the preparation and use of Akt1-IN-6, a potent inhibitor of Akt kinases, with a specific focus on its solubility and handling in Dimethyl Sulfoxide (DMSO).
Introduction
This compound is a small molecule inhibitor targeting the serine/threonine kinase Akt (also known as Protein Kinase B), which is a critical node in various signaling pathways that regulate cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the Akt signaling pathway is implicated in numerous diseases, including cancer and type 2 diabetes.[1][2] this compound inhibits Akt1, Akt2, and Akt3 with IC50 values of less than 500 nM.[1][2] Due to its hydrophobic nature, this compound is most commonly dissolved in DMSO for in vitro studies. Proper preparation and handling of this compound solutions are crucial for obtaining reliable and reproducible experimental results.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 389.43 g/mol | [2] |
| Solubility in DMSO | 125 mg/mL (320.98 mM) | [2] |
| ≥10 mg/mL | [3] | |
| Appearance | Yellow to brown solid | [2] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage of DMSO Stock Solution | -80°C for 6 months; -20°C for 1 month | [2] |
Note: The solubility of this compound in DMSO can be affected by the hygroscopic nature of DMSO. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[2] The use of ultrasonic treatment may be necessary to fully dissolve the compound.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Calculation: Calculate the required volume of DMSO to add to a specific mass of this compound to achieve a 10 mM concentration. The molecular weight of this compound is 389.43 g/mol .
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for several minutes to dissolve the compound.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Protocol 2: General Protocol for a Cell-Based Assay Using this compound
This protocol provides a general framework for treating cultured cells with this compound to assess its biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Reagents for the specific downstream assay (e.g., MTT reagent for viability, lysis buffer for Western blot)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Important: To minimize DMSO toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% and ideally at or below 0.1%.
-
Example Dilution for 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Alternatively, for a 1:1000 dilution, add 1 µL of the 10 mM stock to 1 mL of medium.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of this compound used for treatment. This is crucial to distinguish the effects of the inhibitor from any non-specific effects of the solvent.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, which can range from a few hours to several days depending on the specific assay and the biological question being addressed.
-
Downstream Analysis: Following the incubation period, proceed with the chosen downstream assay to evaluate the effects of this compound. This could include:
-
Cell Viability/Proliferation Assays (e.g., MTT, SRB): To assess the impact on cell growth.
-
Western Blotting: To analyze the phosphorylation status of Akt and its downstream targets (e.g., GSK3β, p70S6K) to confirm target engagement.
-
Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): To determine if the inhibitor induces programmed cell death.
-
Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of numerous cellular processes. Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation. This compound exerts its effect by directly inhibiting the kinase activity of Akt.
Caption: The inhibitory action of this compound on the PI3K/Akt signaling pathway.
References
Application Notes and Protocols for Akt1-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1 (also known as Protein Kinase B alpha) is a serine/threonine kinase that plays a pivotal role in mediating various cellular processes, including cell growth, proliferation, survival, and metabolism.[1] It is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various diseases, particularly cancer.[2][3] Akt1-IN-6 is a potent and selective inhibitor of Akt kinases. It demonstrates inhibitory activity against Akt1 with an IC50 value of less than 15 nM and also inhibits Akt2 and Akt3 with IC50 values below 500 nM.[4][5] This document provides detailed protocols for the utilization of this compound in cell culture experiments to investigate its effects on cell viability, and downstream signaling pathways.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 |
| Akt1 | < 15 nM |
| Akt2 | < 500 nM |
| Akt3 | < 500 nM |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against Akt isoforms. Data sourced from supplier information.[4][5]
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO.
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg |
| 1 mM | 2.5679 mL | 12.8395 mL |
| 5 mM | 0.5136 mL | 2.5679 mL |
| 10 mM | 0.2568 mL | 1.2839 mL |
Table 2: Preparation of this compound stock solutions. The molecular weight of this compound is 389.45 g/mol . Calculations are based on supplier data.[4]
Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months. At -20°C, it is stable for up to 1 month.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of this compound for the specific cell line.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of Akt and its downstream targets.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis to quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence
This protocol allows for the visualization of the subcellular localization of Akt in response to this compound treatment.
Materials:
-
Target cell line(s) grown on coverslips or in chamber slides
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Ice-cold PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Akt
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with this compound as described for western blotting.
-
Fixation: After treatment, wash cells with ice-cold PBS and fix with fixation solution for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary Akt antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of Akt.[4][5] As illustrated in Figure 2, the activation of receptor tyrosine kinases (RTKs) by growth factors initiates the PI3K signaling cascade, leading to the production of PIP3. PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and fully activated by PDK1 and mTORC2.[6] Activated Akt then phosphorylates a multitude of downstream substrates that promote cell growth, proliferation, and survival.[1] By inhibiting Akt, this compound blocks these downstream signaling events, making it a valuable tool for studying the roles of Akt in various cellular processes and for potential therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-Akt (Ser473) Inhibition by Akt1-IN-6 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of Akt1-IN-6, a putative Akt1 inhibitor, by measuring the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) in cultured cells using Western blot analysis.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a significant target for therapeutic intervention.[1][2] Akt, also known as Protein Kinase B (PKB), is a central node in this pathway.[2][3] Its full activation requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[3][4] The phosphorylation of Ser473 is a well-established biomarker for the activation state of the PI3K/Akt pathway.[1]
This compound is understood to be an inhibitor of Akt1. While specific literature for this compound is not widely available, its mechanism is presumed to be similar to other allosteric Akt inhibitors like Akt-IN-8.[2] These inhibitors function by locking Akt into an inactive conformation, thereby preventing its downstream signaling activities.[2] Western blotting is a fundamental technique to validate the on-target effect of such inhibitors by monitoring the phosphorylation state of Akt. A successful experiment will demonstrate a dose-dependent decrease in the levels of phosphorylated Akt (p-Akt) relative to the total Akt levels in cells treated with the inhibitor.[2]
Signaling Pathway and Experimental Workflow
To better visualize the biological context and the experimental procedure, the following diagrams illustrate the PI3K/Akt signaling pathway and the comprehensive workflow for the Western blot protocol.
Caption: PI3K/Akt Signaling Pathway and this compound Inhibition.
Caption: Western Blot Workflow for this compound Analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding : Plate cells at a density that will result in 70-80% confluency at the time of harvesting.[1] Allow cells to attach and grow overnight in appropriate culture conditions.
-
Treatment : The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).
Cell Lysis and Protein Extraction
To preserve the phosphorylation state of proteins, all steps should be performed on ice or at 4°C using pre-chilled buffers and equipment.[5]
-
Buffer Preparation : Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitor cocktails immediately before use.[2][5][6][7]
-
RIPA Buffer Recipe : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[2]
-
-
Cell Lysis : a. Wash the cell culture dish on ice with ice-cold PBS. b. Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL per 10 cm dish). c. Scrape the adherent cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1] d. Incubate the lysate on ice for 30 minutes with occasional vortexing.[1] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1] f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[1]
Protein Quantification
-
Assay : Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay.[1][8][9] The BCA assay is compatible with most detergents commonly found in lysis buffers.[8]
-
Procedure : Follow the manufacturer's instructions for the BCA assay kit.[10][11] This typically involves creating a standard curve with known concentrations of Bovine Serum Albumin (BSA) and measuring the absorbance of standards and samples at 562 nm.[9][10]
-
Normalization : Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE
-
Sample Preparation : a. Based on the protein quantification, calculate the volume of lysate needed to obtain the desired amount of protein (typically 20-40 µg per lane). b. Mix the calculated volume of lysate with an equal volume of 2x Laemmli sample buffer.[2] c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12][13]
-
Gel Electrophoresis : a. Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 10% or 4-12% gradient gel).[12][14] b. Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[12][14]
Western Blotting (Protein Transfer)
-
Membrane Preparation : If using a PVDF membrane, pre-wet it in methanol (B129727) for 30 seconds, followed by a brief rinse in distilled water and then equilibration in 1x transfer buffer.[15] PVDF membranes are recommended for their durability, especially if stripping and re-probing is planned.[15][16][17]
-
Transfer : a. Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your blotting apparatus (wet or semi-dry transfer systems). b. Perform the protein transfer. Conditions will vary based on the system and the size of the proteins, but a common condition for wet transfer is 100V for 1 hour at 4°C.[18] c. (Optional) After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[19][20]
Immunoblotting
-
Blocking : a. Wash the membrane briefly with 1x Tris-Buffered Saline with 0.1% Tween-20 (TBST). b. To prevent non-specific antibody binding, incubate the membrane in a blocking buffer. For phospho-proteins, 5% w/v BSA in TBST is recommended over milk, as milk contains phosphoproteins that can increase background. c. Block for 1 hour at room temperature with gentle agitation.[1][2]
-
Primary Antibody Incubation : a. Dilute the primary antibody against p-Akt (Ser473) in the blocking buffer (5% BSA in TBST) at the manufacturer's recommended dilution (e.g., 1:1000).[21] b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1][2][22]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1][2]
-
Secondary Antibody Incubation : a. Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in the blocking buffer at the recommended dilution (e.g., 1:2000 - 1:5000).[22] b. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[1][2]
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.[1]
Detection
-
Substrate Preparation : Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[2] ECL detection is highly sensitive and suitable for detecting proteins of low abundance.[23]
-
Signal Capture : a. Incubate the membrane with the ECL substrate for 1-5 minutes.[2] b. Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[2][24]
Stripping and Re-probing for Total Akt
To normalize the p-Akt signal to the total amount of Akt protein, the membrane can be stripped and re-probed.[17][25]
-
Stripping : a. Incubate the membrane in a stripping buffer (commercial or lab-prepared) for 15-30 minutes.[2][16][26] Incubation time and temperature may need optimization.[27] b. Wash the membrane extensively with TBST to remove the stripping buffer and antibodies.[16][25]
-
Re-probing : a. Block the membrane again in 5% BSA in TBST for 1 hour at room temperature.[2] b. Incubate with the primary antibody for total Akt overnight at 4°C.[2] c. Repeat the washing, secondary antibody incubation, and detection steps as described above.
Data Presentation
Quantitative data from the Western blot analysis should be obtained using densitometry analysis with image analysis software. The intensity of the p-Akt band should be normalized to the intensity of the corresponding total Akt band for each sample. The results can be presented in a tabular format for clear comparison.
| Treatment Group | This compound Conc. (nM) | p-Akt (Ser473) Band Intensity | Total Akt Band Intensity | Normalized p-Akt/Total Akt Ratio | % Inhibition vs. Control |
| Vehicle Control | 0 | 0% | |||
| Treatment 1 | 10 | ||||
| Treatment 2 | 50 | ||||
| Treatment 3 | 100 | ||||
| Treatment 4 | 500 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. youtube.com [youtube.com]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 9. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]
- 14. SDS-PAGE Protocol | Rockland [rockland.com]
- 15. biocompare.com [biocompare.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. bio-rad.com [bio-rad.com]
- 18. ウェスタンブロットの転写メソッド | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 20. sysy.com [sysy.com]
- 21. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. licorbio.com [licorbio.com]
- 25. abcam.com [abcam.com]
- 26. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for the Use of Akt1-IN-6 in PTEN-null Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of Akt1-IN-6, a potent Akt1 inhibitor, in the context of prostate cancer cell lines characterized by the loss of the tumor suppressor gene PTEN. Due to the current lack of specific published data on the biological effects of this compound in this specific cellular context, this document outlines the foundational protocols and rationale for its evaluation as a potential therapeutic agent.
Introduction
Prostate cancer is a leading cause of cancer-related death in men. A significant subset of advanced and aggressive prostate cancers exhibit loss or mutation of the Phosphatase and Tensin homolog (PTEN) gene.[1][2] PTEN is a critical negative regulator of the PI3K/AKT/mTOR signaling pathway.[1][2] Its inactivation leads to the constitutive activation of this pathway, promoting cell survival, proliferation, and resistance to therapy.[1][3][4]
The serine/threonine kinase AKT, particularly the AKT1 isoform, is a central node in this pathway, making it a highly attractive target for therapeutic intervention in PTEN-deficient tumors.[3] this compound is a potent and selective inhibitor of AKT1 with an IC50 value of less than 15 nM. While its specific effects on PTEN-null prostate cancer cells have not been extensively documented in publicly available research, its mechanism of action suggests significant potential for inhibiting the growth and survival of these cancer cells.
These notes provide detailed protocols for researchers to systematically evaluate the efficacy and mechanism of action of this compound in relevant cellular models.
Signaling Pathway Overview
In PTEN-null prostate cancer, the absence of PTEN's lipid phosphatase activity leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This recruits and activates AKT, which in turn phosphorylates a multitude of downstream substrates that drive tumorigenesis. Inhibition of AKT1 by this compound is expected to block these downstream signaling events, leading to anti-cancer effects.
Caption: PI3K/AKT signaling in PTEN-null cells and the inhibitory action of this compound.
Quantitative Data Summary
As of the date of this document, there is no specific quantitative data from published studies on the effects of this compound on PTEN-null prostate cancer cell lines. Researchers are encouraged to use the following protocols to generate this data. The tables below are provided as templates for organizing experimental results.
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line (PTEN status) | This compound IC50 (nM) |
| PC-3 (null) | To be determined |
| LNCaP (null) | To be determined |
| DU145 (wild-type) | To be determined |
Table 2: Effect of this compound on AKT Pathway Phosphorylation
| Cell Line | Treatment (Concentration, Time) | p-AKT (Ser473) / Total AKT (Fold Change) | p-PRAS40 (Thr246) / Total PRAS40 (Fold Change) |
| PC-3 | Vehicle Control | 1.0 | 1.0 |
| PC-3 | This compound (X nM, Y hours) | To be determined | To be determined |
| LNCaP | Vehicle Control | 1.0 | 1.0 |
| LNCaP | This compound (X nM, Y hours) | To be determined | To be determined |
Table 3: Effect of this compound on Cell Migration and Invasion
| Cell Line | Treatment (Concentration) | Relative Migration (%) | Relative Invasion (%) |
| PC-3 | Vehicle Control | 100 | 100 |
| PC-3 | This compound (X nM) | To be determined | To be determined |
| LNCaP | Vehicle Control | 100 | 100 |
| LNCaP | This compound (X nM) | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on PTEN-null prostate cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
PTEN-null prostate cancer cell lines (e.g., PC-3, LNCaP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to the respective wells.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis of AKT Pathway Inhibition
This protocol is used to assess the phosphorylation status of AKT and its downstream targets.
Caption: General workflow for Western blot analysis.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-total AKT, rabbit anti-p-PRAS40 (Thr246), rabbit anti-total PRAS40, and a loading control like rabbit anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 3: Transwell Migration Assay
This assay assesses the effect of this compound on the migratory capacity of prostate cancer cells.
Caption: Workflow for the Transwell migration assay.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
-
Microscope
Procedure:
-
Serum-starve cells for 12-24 hours.
-
Add 600 µL of complete medium to the lower chamber of the 24-well plate.
-
Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the inserts and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image the stained cells under a microscope and count the number of migrated cells in several random fields.
-
Express the results as a percentage of the vehicle-treated control.
Note on Invasion Assay: To assess cell invasion, the Transwell insert membrane can be coated with a thin layer of Matrigel before seeding the cells. The rest of the protocol remains the same.
Conclusion
The hyperactivation of the PI3K/AKT pathway due to PTEN loss is a key driver of prostate cancer progression. The potent and selective AKT1 inhibitor, this compound, represents a promising therapeutic agent for this patient population. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in PTEN-null prostate cancer cell lines. The data generated from these experiments will be crucial for understanding its anti-cancer efficacy and mechanism of action, and for guiding its further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel Akt1 inhibitors by an ensemble-based virtual screening method, molecular dynamics simulation, and in vitro biological activity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Akt1 Inhibitor Treatment in In Vivo Xenograft Models
Introduction
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a pivotal node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in a multitude of human cancers.[1] This pathway governs essential cellular processes including cell survival, proliferation, growth, and metabolism.[2] Hyperactivation of Akt1 signaling, often due to mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in Akt1 itself, is a key driver of tumorigenesis and resistance to therapy.[3][4] Consequently, the development of selective Akt1 inhibitors represents a promising therapeutic strategy in oncology.
These application notes provide a detailed protocol for the in vivo evaluation of a selective Akt1 inhibitor in xenograft models. Due to the limited availability of public data for a specific compound designated "Akt1-IN-6," the following protocols and data are presented as a representative guide for a selective Akt1 inhibitor, based on established methodologies for well-characterized inhibitors of this class. Researchers should adapt these protocols based on the specific properties of their inhibitor of interest.
Mechanism of Action
Akt1 is a central mediator of the PI3K signaling pathway.[5] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), phosphatidylinositol 3-kinase (PI3K) is recruited to the cell membrane.[6] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt1 and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[8] This co-localization at the plasma membrane facilitates the phosphorylation of Akt1 at threonine 308 (T308) by PDK1 and at serine 473 (S473) by the mTORC2 complex, leading to its full activation.[2]
Activated Akt1 then phosphorylates a wide array of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and activating anti-apoptotic factors (e.g., NF-κB).[2] It also promotes cell proliferation by phosphorylating and inactivating cell cycle inhibitors like p21 and p27, and activating cyclins. Furthermore, Akt1 stimulates protein synthesis and cell growth through the activation of the mTOR pathway.[5]
Selective Akt1 inhibitors function by binding to the Akt1 kinase, either competitively at the ATP-binding site or allosterically at other sites, thereby preventing the phosphorylation of its downstream targets and inhibiting the pro-survival and pro-proliferative signaling cascade.[9][10]
Signaling Pathway Diagram
References
- 1. Structural insights of AKT and its activation mechanism for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols for Assessing Akt1-IN-6 Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods to assess the cell permeability and target engagement of Akt1-IN-6, a selective inhibitor of the Akt1 kinase. The following protocols and data are intended to guide researchers in evaluating the potential of this compound as a therapeutic agent.
Introduction to this compound and Cell Permeability
Akt1 (Protein Kinase Bα) is a serine/threonine kinase that plays a crucial role in regulating cell survival, proliferation, and metabolism.[1] Its aberrant activation is implicated in various cancers, making it a key therapeutic target.[2] this compound is a small molecule inhibitor designed to specifically target Akt1. For any intracellularly acting drug to be effective, it must first cross the cell membrane to reach its target. Therefore, assessing the cell permeability of this compound is a critical step in its preclinical development. This document outlines key in vitro methods to determine its permeability and subsequently confirm its engagement with the intracellular target, Akt1.
Akt1 Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of numerous cellular processes. Upon stimulation by growth factors, PI3K is activated and phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[3] Activated Akt1 then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[4]
Figure 1: Simplified Akt1 Signaling Pathway and the point of inhibition by this compound.
Methods for Assessing Cell Permeability
Two primary in vitro methods are recommended for assessing the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability. It is a cost-effective initial screen for oral absorption potential.[5]
3.1.1. Data Presentation (Hypothetical)
| Compound | PAMPA Permeability (Pe) (10-6 cm/s) | Classification |
| This compound | 8.5 | High Permeability |
| Warfarin (High Permeability Control) | 10.2 | High Permeability |
| Atenolol (Low Permeability Control) | 0.8 | Low Permeability |
3.1.2. Experimental Workflow
Figure 2: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
3.1.3. Protocol
-
Prepare Donor Solutions: Dissolve this compound and control compounds in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration.
-
Coat the Filter Plate: Apply a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to the filter of a 96-well filter plate and allow the solvent to evaporate.
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Assemble the PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate.
-
Add Donor Solutions: Add the donor solutions containing this compound and controls to the wells of the filter plate.
-
Incubation: Cover the donor plate and incubate the sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the compounds in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula.
Caco-2 Permeability Assay
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that forms a monolayer with characteristics similar to the intestinal epithelium, providing a more biologically relevant model that accounts for passive, active, and efflux transport mechanisms.[6]
3.2.1. Data Presentation (Hypothetical)
| Compound | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio (B-A/A-B) | Human Intestinal Absorption Classification |
| This compound | 15.2 | 18.1 | 1.19 | High |
| Propranolol (High Permeability) | 25.5 | 24.8 | 0.97 | High |
| Atenolol (Low Permeability) | 0.5 | 0.6 | 1.2 | Low |
| Digoxin (Efflux Substrate) | 1.2 | 15.8 | 13.2 | Moderate (subject to efflux) |
*Papp (A-B): Apparent permeability from apical to basolateral. *Papp (B-A): Apparent permeability from basolateral to apical.
3.2.2. Experimental Workflow
Figure 3: Experimental workflow for the Caco-2 Permeability Assay.
3.2.3. Protocol
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment:
-
Wash the Caco-2 monolayers with transport buffer.
-
For A-B permeability, add this compound to the apical side and fresh buffer to the basolateral side.
-
For B-A permeability, add this compound to the basolateral side and fresh buffer to the apical side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: Collect samples from the receiver compartment at various time points.
-
Analysis: Determine the concentration of this compound in the samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Methods for Assessing Intracellular Target Engagement
Once cell permeability is established, it is crucial to confirm that this compound engages its intracellular target, Akt1, and exerts its intended pharmacological effect.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly assesses the binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[7]
4.1.1. Data Presentation (Hypothetical)
| Treatment | Tagg (°C) | Thermal Shift (ΔTagg) (°C) |
| Vehicle (DMSO) | 52.5 | - |
| This compound (10 µM) | 56.0 | +3.5 |
*Tagg: Aggregation temperature, the temperature at which 50% of the protein denatures.
4.1.2. Experimental Workflow
Figure 4: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
4.1.3. Protocol
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) and incubate.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Sample Collection: Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Quantify the amount of soluble Akt1 in each sample using Western blotting or an ELISA.
-
Data Analysis: Plot the percentage of soluble Akt1 against the temperature to generate a melting curve and determine the Tagg.
Western Blot Analysis of Phospho-Akt (p-Akt)
This method assesses the functional consequence of this compound binding by measuring the phosphorylation status of Akt at Serine 473 (a key activation site). A decrease in p-Akt levels indicates successful inhibition of the Akt1 signaling pathway.
4.2.1. Data Presentation (Hypothetical)
| This compound Conc. (µM) | Relative p-Akt (Ser473) Level (Normalized to Total Akt and Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 1 | 0.42 |
| 10 | 0.15 |
4.2.2. Experimental Workflow
Figure 5: Experimental workflow for Western Blot analysis of p-Akt.
4.2.3. Protocol
-
Cell Treatment: Treat cells with a dose-response of this compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the chemiluminescent signal.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to serve as a loading control.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Conclusion
The methods described in these application notes provide a robust framework for evaluating the cell permeability and intracellular target engagement of this compound. By employing a combination of PAMPA and Caco-2 assays, researchers can gain a comprehensive understanding of the compound's ability to cross cellular membranes. Furthermore, CETSA and Western blot analysis of p-Akt are essential for confirming that this compound reaches its intracellular target and effectively inhibits the Akt1 signaling pathway. Together, these assays are critical for the continued development of this compound as a potential therapeutic agent.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Akt1-IN-6 Administration in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1 is a central node in the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making Akt1 a prime therapeutic target. The following sections detail the Akt1 signaling pathway, provide generalized protocols for in vivo studies in mice, and summarize key quantitative data from studies with representative Akt inhibitors.
Akt1 Signaling Pathway
The Akt1 signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits Akt1 to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Once activated, Akt1 phosphorylates a multitude of downstream substrates to regulate key cellular processes.
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of Akt1-IN-6.
Quantitative Data Summary
The following table summarizes administration routes, dosages, and key findings from preclinical mouse studies of various Akt inhibitors. This data can be used as a starting point for designing studies with this compound.
| Inhibitor | Mouse Model | Administration Route | Dosage & Schedule | Key Findings & Citations |
| AZD5363 | PTEN-deficient prostate cancer (GEMM) | Oral Gavage (p.o.) | 100 mg/kg, twice daily (B.I.D.), 5 days/week for 4 weeks | Significantly inhibited tumor growth in both castration-naïve and castration-resistant models.[1][2] |
| GSK690693 | BT474 breast cancer xenograft | Intraperitoneal (i.p.) | 10, 20, or 40 mg/kg, single dose | Dose-dependent inhibition of GSK3β phosphorylation in tumors.[3] |
| GSK690693 | SKOV-3, LNCaP, BT474, HCC-1954 xenografts | Intraperitoneal (i.p.) | Daily administration (dosage not specified) | Significant antitumor activity.[4] |
| A-443654 | MiaPaCa-2 and 3T3-Akt1 xenografts | Not specified | Not specified | Dose-dependent inhibition of Akt activity in vivo and significant slowing of tumor growth.[5] |
| Ipatasertib (GDC-0068) | Human cancer cell line xenografts | Oral (p.o.) | Not specified | Inhibited Akt signaling, leading to cell cycle blockade and reduced cancer cell viability.[6] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of an Akt1 inhibitor in a mouse xenograft model.
Caption: A generalized workflow for in vivo mouse studies of Akt1 inhibitors.
Protocol 1: Oral Gavage Administration for Efficacy Studies
This protocol is based on studies with orally bioavailable Akt inhibitors like AZD5363.[1][2]
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in water)
-
Dosing syringes (1 mL)
-
Gavage needles (flexible, 20-22 gauge)
-
Animal balance
-
Tumor-bearing mice (e.g., nude mice with xenografts)
2. Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, prepare a fresh suspension of this compound in the chosen vehicle.
-
The concentration should be calculated based on the desired dose (e.g., 100 mg/kg) and the average weight of the mice, assuming a dosing volume of 10 mL/kg.
-
Ensure the suspension is homogenous by vortexing or sonicating.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Insert the gavage needle carefully into the esophagus and deliver the solution slowly to avoid aspiration.
-
-
Treatment Schedule:
-
Administer the treatment as per the pre-defined schedule (e.g., twice daily, 5 days a week).
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.
-
Measure tumor volume with calipers at least twice a week.
-
Protocol 2: Intraperitoneal (IP) Injection for Pharmacodynamic Studies
This protocol is adapted from studies using Akt inhibitors like GSK690693.[3][4]
1. Materials:
-
This compound
-
Vehicle (e.g., a solution of 5% DMSO, 20% Solutol HS 15, and 75% saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal balance
-
Tumor-bearing mice
2. Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution of this compound in the appropriate vehicle. Ensure complete dissolution.
-
Filter-sterilize the solution if necessary.
-
-
Animal Handling and Injection:
-
Weigh each mouse to calculate the exact injection volume.
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution slowly.
-
-
Pharmacodynamic Analysis:
-
At specified time points post-injection (e.g., 2, 4, 8, 24 hours), euthanize a cohort of mice.
-
Collect tumors and other relevant tissues for analysis of target engagement (e.g., Western blot for phosphorylated Akt substrates like GSK3β or FOXO).
-
Conclusion
The provided application notes and protocols offer a solid framework for initiating in vivo studies with the novel Akt1 inhibitor, this compound. By leveraging the established methodologies for similar compounds, researchers can design robust experiments to evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in relevant mouse models. Careful optimization and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible data.
References
- 1. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Characterization of an Akt kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis after Akt1-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1 (Protein Kinase B alpha) is a critical serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism. As a key component of the PI3K/Akt signaling pathway, Akt1 phosphorylates a multitude of downstream substrates to inhibit apoptosis and promote cell growth.[1][2] Dysregulation of the Akt1 pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[3]
Akt1-IN-6 is a potent and selective inhibitor of Akt1. By blocking the kinase activity of Akt1, this compound is expected to disrupt downstream pro-survival signaling, thereby inducing programmed cell death, or apoptosis, in cancer cells.[3] The assessment and quantification of apoptosis are therefore crucial for evaluating the efficacy of this compound and understanding its mechanism of action.
These application notes provide a detailed set of protocols for assessing apoptosis in cells treated with this compound. The described methods cover the detection of key apoptotic events, from early membrane changes to late-stage DNA fragmentation.
Data Presentation: Expected Quantitative Outcomes of this compound Treatment
The following table summarizes the anticipated quantitative data from a series of apoptosis assays on a cancer cell line treated with this compound for 24 hours. The data is presented as a representative example of the expected dose-dependent increase in apoptotic markers.
| This compound Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Fold Change in Caspase-3/7 Activity | % TUNEL Positive Cells |
| Vehicle Control (0 µM) | 3.2 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.1 | 2.1 ± 0.4 |
| 1 µM | 15.8 ± 1.2 | 5.7 ± 0.6 | 2.5 ± 0.3 | 12.5 ± 1.1 |
| 5 µM | 35.2 ± 2.1 | 12.4 ± 1.0 | 5.8 ± 0.6 | 30.8 ± 2.5 |
| 10 µM | 52.6 ± 3.5 | 25.9 ± 2.2 | 10.2 ± 1.1 | 55.4 ± 4.1 |
Signaling Pathway and Experimental Overview
The following diagrams illustrate the Akt1 signaling pathway and the general workflow for assessing apoptosis after treatment with this compound.
Caption: The Akt1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing apoptosis after this compound treatment.
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay identifies early and late apoptotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V.[4] Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells.
Materials:
-
Cells treated with this compound and vehicle control
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the specified time. Include a vehicle-treated negative control.
-
Harvest the cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[5] For suspension cells, collect them directly.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[5]
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use single-stained controls for compensation.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[6] The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent signal.
Materials:
-
Cells treated with this compound and vehicle control in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[7]
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.[7]
-
Measure the luminescence of each sample using a luminometer.[7]
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8] It enzymatically labels the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[9]
Materials:
-
Cells cultured on coverslips or in a 96-well plate, treated with this compound and vehicle control
-
TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
DNase I (for positive control)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Sample Preparation and Fixation:
-
Treat cells with this compound.
-
Wash cells with PBS and then fix with 4% PFA for 15-30 minutes at room temperature.[8]
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Incubate with a permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS) for 5-15 minutes on ice.[8]
-
Rinse thoroughly with PBS.
-
-
Positive and Negative Controls:
-
TdT Labeling Reaction:
-
Detection and Visualization:
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with the appropriate fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with DAPI or Hoechst.[4]
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Western Blot Analysis of Apoptosis Markers
Western blotting can be used to analyze the expression and cleavage of key apoptotic proteins, providing mechanistic insights into how this compound induces apoptosis.[11]
Key Protein Targets:
-
Bcl-2 family: Analyze the ratio of pro-apoptotic proteins (e.g., Bax, Bad) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increased Bax/Bcl-2 ratio is indicative of apoptosis.[12]
-
Caspases: Detect the cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) from their inactive pro-forms to their active, cleaved forms.[11]
-
PARP: Poly (ADP-ribose) polymerase is a substrate of activated caspase-3. Detection of its cleaved fragment is a reliable marker of apoptosis.[13]
Protocol:
-
Cell Lysis:
-
Treat cells with this compound as described previously.
-
Harvest and wash the cells, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).
-
By employing a combination of these assays, researchers can robustly characterize the induction of apoptosis by this compound, from early membrane changes to late-stage DNA fragmentation and the underlying molecular mechanisms.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. pnas.org [pnas.org]
- 3. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. antbioinc.com [antbioinc.com]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Measuring Inhibition of GSK3β Phosphorylation by Akt1-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase that plays a critical role in various cellular processes, including metabolism, cell proliferation, and apoptosis. The activity of GSK3β is primarily regulated by inhibitory phosphorylation at the Serine 9 residue, a key event mediated by the upstream kinase Akt (also known as Protein Kinase B).[1][2] The Akt/GSK3β signaling pathway is a crucial component of many signaling cascades initiated by growth factors and insulin.[3][4] Dysregulation of this pathway is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
Akt1-IN-6 is a potent and selective inhibitor of Akt1, with a reported IC50 value of less than 15 nM.[5][6] By inhibiting Akt1, this compound is expected to decrease the phosphorylation of its downstream target, GSK3β, thereby increasing GSK3β activity. These application notes provide detailed protocols for measuring the inhibitory effect of this compound on GSK3β phosphorylation in a cellular context.
Signaling Pathway
The Akt/GSK3β signaling pathway begins with the activation of Akt by upstream signals, such as growth factors binding to their receptors. Activated Akt then phosphorylates GSK3β at Serine 9, leading to the inhibition of GSK3β's kinase activity.[1][2] this compound, by inhibiting Akt1, prevents this phosphorylation event, resulting in active GSK3β.
Quantitative Data Summary
The following table summarizes representative quantitative data for an Akt inhibitor's effect on GSK3β phosphorylation. Please note that the data presented here is for the pan-Akt inhibitor GSK690693 and is intended to be illustrative of the results that can be obtained with a potent Akt inhibitor. Researchers should generate their own dose-response curves for this compound in their specific cell system.
| Cell Line | Assay Type | Inhibitor | IC50 for p-GSK3β (Ser9) Inhibition | Reference |
| BT474 (Breast Carcinoma) | ELISA | GSK690693 | 43 nM | |
| LNCaP (Prostate Carcinoma) | ELISA | GSK690693 | 150 nM | |
| SKOV-3 (Ovarian Carcinoma) | ELISA | GSK690693 | 98 nM |
Table 1: Representative IC50 values for the inhibition of GSK3β phosphorylation by an Akt inhibitor.
Experimental Protocols
Two primary methods are detailed below for measuring the inhibition of GSK3β phosphorylation: Western Blotting for qualitative and semi-quantitative analysis, and a high-throughput In-Cell Western™ assay for quantitative analysis.
Protocol 1: Western Blotting
This protocol allows for the visualization of the decrease in phosphorylated GSK3β (p-GSK3β) relative to the total GSK3β protein levels.
Materials:
-
Cell line of interest (e.g., BT474, LNCaP)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., IGF-1, EGF) to stimulate the pathway
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Mouse anti-total GSK3β
-
Loading control antibody (e.g., anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-GSK3β (Ser9) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total GSK3β and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-GSK3β to total GSK3β for each treatment condition.
-
Protocol 2: In-Cell Western™ Assay
This high-throughput method allows for the simultaneous quantification of p-GSK3β and a normalization protein in the same well of a 96- or 384-well plate.[6]
Materials:
-
96- or 384-well clear-bottom black plates
-
Cell line of interest
-
This compound and growth factor
-
Formaldehyde (B43269) (3.7%) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Primary antibodies:
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Mouse anti-total GSK3β or another normalization protein (e.g., β-tubulin)
-
-
Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Perform serum starvation, this compound treatment, and growth factor stimulation as described in the Western Blot protocol.
-
-
Fixation and Permeabilization:
-
Remove media and add 150 µL of 3.7% formaldehyde in PBS to each well.
-
Incubate for 20 minutes at room temperature.
-
Wash the wells five times with 200 µL of permeabilization buffer.
-
-
Blocking:
-
Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the two primary antibodies (anti-p-GSK3β and anti-normalization protein) in blocking buffer.
-
Add 50 µL of the primary antibody cocktail to each well and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells five times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Dilute the two fluorescently labeled secondary antibodies in blocking buffer.
-
Add 50 µL of the secondary antibody cocktail to each well and incubate for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the wells five times with wash buffer.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both channels in each well.
-
Normalize the p-GSK3β signal to the normalization protein signal.
-
Plot the normalized signal against the concentration of this compound to determine the IC50 value.
-
Conclusion
The provided protocols offer robust methods to assess the inhibitory effect of this compound on GSK3β phosphorylation. Western blotting provides a valuable qualitative and semi-quantitative tool, while the In-Cell Western™ assay offers a high-throughput, quantitative alternative for determining dose-response relationships and IC50 values. These assays are essential for characterizing the cellular activity of this compound and similar compounds in drug discovery and development.
References
- 1. Inhibitory phosphorylation of GSK-3β by AKT, PKA, and PI3K contributes to high NaCl-induced activation of the transcription factor NFAT5 (TonEBP/OREBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory phosphorylation of GSK-3β by AKT, PKA, and PI3K contributes to high NaCl-induced activation of the transcription factor NFAT5 (TonEBP/OREBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. xcessbio.com [xcessbio.com]
Application Notes and Protocols for Combining Akt1-IN-6 with Chemotherapy Agents In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the synergistic or additive effects of combining the potent pan-Akt inhibitor, Akt1-IN-6, with conventional chemotherapy agents in vitro. While specific combination studies for this compound are not yet widely published, this document outlines the established principles and detailed protocols for evaluating such combinations, drawing upon data from studies with other well-characterized Akt inhibitors.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1] Its aberrant activation is a common feature in many human cancers and is frequently associated with resistance to chemotherapy.[2] this compound is a potent inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), making it a promising candidate for cancer therapy. By inhibiting Akt, this compound can block downstream survival signals, thereby potentially sensitizing cancer cells to the cytotoxic effects of chemotherapy.
This document provides protocols for assessing the in vitro efficacy of combining this compound with common chemotherapy agents such as doxorubicin, paclitaxel (B517696), and cisplatin (B142131). The described assays will enable researchers to quantify changes in cell viability, and apoptosis, and to dissect the underlying molecular mechanisms.
Data Presentation: Representative Synergistic Effects of Akt Inhibitors with Chemotherapy
The following tables summarize quantitative data from in vitro studies of other Akt inhibitors in combination with various chemotherapy agents. This data serves as a reference for the types of synergistic interactions that might be observed when testing this compound.
Table 1: In Vitro Cell Viability (IC50) Data for Akt Inhibitor Combinations
| Cell Line | Cancer Type | Akt Inhibitor | Chemotherapy Agent | Akt Inhibitor IC50 (µM) | Chemotherapy IC50 (nM) | Combination Effect |
| ARK1 | Uterine Serous | Ipatasertib | Paclitaxel | 6.62 | ~0.1 | Synergistic reduction in cell proliferation[3] |
| SPEC-2 | Uterine Serous | Ipatasertib | Paclitaxel | 2.05 | ~0.1 | Synergistic reduction in cell proliferation[3] |
| AGS | Gastric Cancer | MK-2206 | Cisplatin | - | - | Synergistic inhibition of proliferation[4] |
| SKOV3 | Ovarian Cancer | MK-2206 | Paclitaxel | - | - | Synergistic inhibition of cell proliferation[5] |
| ES2 | Ovarian Cancer | MK-2206 | Cisplatin | - | - | Synergistic inhibition of cell proliferation[5] |
Table 2: In Vitro Apoptosis Data for Akt Inhibitor Combinations
| Cell Line | Cancer Type | Akt Inhibitor | Chemotherapy Agent | Observation |
| H460 | Lung Carcinoma | A-443654 | Doxorubicin | Synergy in apoptosis induction[2][6] |
| H460 | Lung Carcinoma | A-443654 | Paclitaxel | Synergy in apoptosis induction[2][6] |
| AGS | Gastric Cancer | MK-2206 | Cisplatin | Increased apoptosis compared to monotherapy[4] |
| Ovarian & Endometrial Cancer Cells | Gynecological Malignancies | AZD5363 | Doxorubicin | Robust induction of apoptosis[7] |
Signaling Pathways and Experimental Workflow
PI3K/Akt Signaling Pathway and Points of Intervention
The following diagram illustrates the PI3K/Akt signaling pathway and the mechanism of action for Akt inhibitors and chemotherapy agents.
Caption: PI3K/Akt signaling pathway and therapeutic intervention points.
Experimental Workflow for In Vitro Combination Studies
The following diagram outlines a typical workflow for assessing the combination of this compound and a chemotherapy agent in vitro.
Caption: Workflow for in vitro combination studies.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the effect of this compound and chemotherapy on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., doxorubicin, paclitaxel, cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the chosen chemotherapy agent in culture medium. Add 100 µL of the drug solutions to the wells. Include wells with single agents and combinations, as well as vehicle controls (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and combination. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assessment: Annexin V Staining by Flow Cytometry
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in 6-well plates and allow them to adhere overnight. Treat the cells with this compound, the chemotherapy agent, and their combination for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Mechanistic Analysis: Western Blotting for Akt Signaling Pathway
This protocol is for assessing the phosphorylation status of Akt and its downstream targets to confirm the mechanism of action.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL reagent and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein counterparts and loading controls (e.g., β-actin). A decrease in the p-Akt/total Akt ratio upon treatment with this compound would confirm its inhibitory effect. An increase in cleaved PARP would indicate apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Akt inhibitor MK-2206 enhances the cytotoxicity of paclitaxel (Taxol) and cisplatin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of Akt1-IN-6 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1-IN-6 is a potent inhibitor of the Akt1 kinase, a critical node in cell signaling pathways that regulate cell survival, proliferation, and metabolism. The reliability and reproducibility of experimental results using this compound are critically dependent on the integrity of the compound, which can be affected by storage conditions and handling. These application notes provide detailed protocols for the proper long-term storage of this compound stock solutions and methods to assess their chemical stability and biological potency over time.
Akt Signaling Pathway
The PI3K/Akt signaling pathway is a key regulator of diverse cellular processes. Activation of this pathway, typically initiated by growth factors or cytokines, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, influencing cell survival, growth, proliferation, and metabolism. Dysregulation of this pathway is frequently observed in diseases such as cancer.[1][2][3][4][5]
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Recommended Storage of this compound Stock Solutions
Proper storage is crucial to maintain the stability of this compound. Below are the recommended storage conditions for both solid compound and stock solutions.
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid Powder | - | Room Temperature | For short-term shipping |
| -20°C | Up to 3 years (general guideline for similar inhibitors) | ||
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month[6] |
| Anhydrous DMSO | -80°C | Up to 6 months[6] |
Best Practices for Stock Solution Handling:
-
Use Anhydrous DMSO: this compound is soluble in DMSO. To prevent degradation due to hydrolysis, it is imperative to use anhydrous (dry) DMSO for preparing stock solutions.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed vials.[7]
-
Warm to Room Temperature Before Use: Before opening a vial, allow it to warm to room temperature for at least 60 minutes to prevent condensation of atmospheric moisture into the cold solution.[8]
Experimental Protocols
Protocol 1: Assessment of Chemical Stability by Stability-Indicating HPLC Method
This protocol outlines the development and validation of a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and detect any degradation products. This is a template protocol, and the specific chromatographic conditions may require optimization.
Objective: To develop a stability-indicating HPLC method to assess the purity and degradation of this compound stock solutions over time.
Caption: Workflow for assessing the chemical stability of this compound.
1. Forced Degradation Study: To ensure the analytical method can separate the intact drug from its degradation products, a forced degradation study should be performed.
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | To induce acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | To induce base-catalyzed degradation. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | To induce oxidative degradation. |
| Thermal Degradation | 80°C for 48h (solid and solution) | To assess heat sensitivity. |
| Photolytic Degradation | Expose to UV light (e.g., 200 Wh/m²) and cool white fluorescent light (e.g., 1.2 million lux hours) | To assess light sensitivity. |
2. HPLC Method Development (Example Conditions):
-
HPLC System: Agilent 1260 Infinity II or similar with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus, 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A time-based gradient from a lower to a higher percentage of Mobile Phase B to ensure separation of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for optimal absorbance wavelength for this compound (e.g., 220-400 nm).
-
Injection Volume: 10 µL.
3. Method Validation (as per ICH Guidelines):
-
Specificity: Analyze stressed samples to ensure degradation product peaks do not interfere with the this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve of peak area versus concentration.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo solution.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
4. Long-Term Stability Testing:
-
Prepare a fresh, high-concentration stock solution of this compound in anhydrous DMSO.
-
Aliquot the solution into multiple vials and store them at the recommended temperatures (-20°C and -80°C).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove an aliquot, bring it to room temperature, and analyze it using the validated HPLC method.
-
Calculate the percentage of remaining this compound relative to the initial concentration (Time 0). A decrease of >5-10% is generally considered significant degradation.
Protocol 2: Assessment of Biological Potency by Western Blot
This protocol assesses the biological activity of this compound stock solutions by measuring the inhibition of Akt phosphorylation in a cell-based assay.
Objective: To determine if stored this compound stock solutions retain their ability to inhibit Akt signaling.
Caption: Workflow for assessing the biological potency of this compound.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., MCF-7, PC-3) in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation.
-
Pre-treat the cells for 1-2 hours with various concentrations of this compound from a stored aliquot. Include a fresh (Time 0) aliquot as a positive control and a vehicle (DMSO) control.
2. Stimulation and Lysis:
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 20 ng/mL EGF) for 15-30 minutes to induce Akt phosphorylation.
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. Western Blot Analysis:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Perform densitometric analysis of the Western blot bands.
-
Normalize the phospho-Akt signal to the total Akt signal for each sample.
-
Compare the level of phospho-Akt inhibition by the stored this compound aliquots to that of the freshly prepared solution. A significant decrease in the inhibitory capacity indicates degradation of the compound.
Conclusion
The stability and potency of this compound are paramount for generating reliable and reproducible research data. Adherence to the recommended storage conditions, including the use of anhydrous DMSO, aliquoting, and avoidance of freeze-thaw cycles, is essential. Regular assessment of the chemical integrity and biological activity of stock solutions using the protocols outlined above will ensure the quality of the inhibitor and the validity of the experimental outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. A Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework and In Silico Toxicity Assessment for Infigratinib and Its Degradation Products [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-DAD protein kinase inhibitor analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgs.com [sgs.com]
- 8. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Selective Akt1 Inhibitors in Chemoresistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1 is a critical node in signaling pathways that regulate cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many cancers, contributing significantly to resistance to chemotherapy. Small molecule inhibitors targeting Akt1 are valuable tools for elucidating the mechanisms of chemoresistance and for developing novel therapeutic strategies to overcome it. This document provides detailed application notes and protocols for the use of a representative selective Akt1 inhibitor, A-674563, and the widely studied pan-Akt inhibitor, MK-2206, in the context of chemoresistance research. While the specific inhibitor "Akt1-IN-6" did not yield specific public data, the principles and protocols outlined here using well-characterized inhibitors serve as a comprehensive guide.
Overactivation of the PI3K/Akt pathway is a key mechanism of resistance to various chemotherapeutic agents.[1][2][3] Akt1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating anti-apoptotic factors.[4] Inhibition of Akt1 can, therefore, re-sensitize cancer cells to chemotherapy.
Data Presentation
The following tables summarize key quantitative data for the selective Akt1 inhibitor A-674563 and the pan-Akt inhibitor MK-2206, which are frequently used to study the role of Akt signaling in chemoresistance.
Table 1: Inhibitor Specificity and Potency
| Inhibitor | Type | Target(s) | Ki / IC50 | Reference(s) |
| A-674563 | ATP-competitive | Akt1 | Ki: 11 nM | [5][6] |
| PKA | >30-fold selective for Akt1 over PKA | [7] | ||
| CDK2 | Also suppresses activity | [8] | ||
| MK-2206 | Allosteric | Akt1, Akt2, Akt3 | IC50: 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3) | [7][9] |
Table 2: Cellular Activity of Akt Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | EC50 / IC50 | Effect | Reference(s) |
| A-674563 | STS cell lines (SW684, SKLMS1) | Cell Viability (48h) | 0.22 µM - 0.35 µM | Induces G2 cell cycle arrest and apoptosis | [5] |
| NSCLC cell lines (A549, A427) | Cell Survival | More effective than MK-2206 | Altered cell cycle progression | [8][10] | |
| MK-2206 | Gastric cancer (AGS) | Cell Viability (with Cisplatin) | - | Enhances cisplatin-induced apoptosis | [11] |
| HER2+ Breast Cancer | Cell Viability (with Lapatinib) | - | Overcomes resistance to Lapatinib (B449) | [12][13] | |
| Lung and Colon Cancer | Drug Resistance | - | Attenuates ABCG2-mediated drug resistance | [9] |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Akt1 Signaling Pathway in Chemoresistance
Caption: Akt1 signaling pathway promoting chemoresistance.
Diagram 2: Experimental Workflow for Studying Akt1 Inhibitors in Chemoresistance
Caption: Workflow for evaluating Akt1 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of an Akt1 inhibitor alone and in combination with a chemotherapeutic agent on the viability of cancer cells.
Materials:
-
Chemoresistant and parental cancer cell lines
-
Complete culture medium
-
Akt1 inhibitor (e.g., A-674563)
-
Chemotherapeutic agent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the Akt1 inhibitor and the chemotherapeutic agent in culture medium.
-
Treat the cells with the compounds alone or in combination for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by an Akt1 inhibitor in combination with a chemotherapeutic agent.
Materials:
-
Treated cells from the experimental setup
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This protocol is to assess the effect of an Akt1 inhibitor on the phosphorylation status of Akt1 and its downstream targets.
Materials:
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Conclusion
The use of selective Akt1 inhibitors is a powerful approach to investigate the mechanisms of chemoresistance and to identify potential combination therapies. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding and overcoming Akt1-mediated drug resistance in cancer. While specific data for "this compound" is not publicly available, the principles of targeting Akt1 remain the same, and the provided information on well-characterized inhibitors like A-674563 and MK-2206 can guide the application of any novel selective Akt1 inhibitor.
References
- 1. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-674563 is an Orally Active and Selective Akt1 Inhibitor | MedChemExpress [medchemexpress.eu]
- 6. Akt (Protein kinase B, PKB) family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 10. A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 | PLOS One [journals.plos.org]
- 11. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I Study of an AKT Inhibitor (MK-2206) Combined with Lapatinib in Adult Solid Tumors Followed by Dose Expansion in Advanced HER2+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1 study of an AKT-inhibitor (MK-2206) combined with lapatinib in adult solid tumors followed by dose-expansion in advanced HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Kinase Assay for Akt1 using Akt1-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1 (also known as Protein Kinase B alpha) is a serine/threonine-protein kinase that plays a crucial role in mediating various cellular processes, including cell growth, proliferation, survival, and metabolism.[1] It is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various diseases, particularly cancer.[1] Consequently, Akt1 has emerged as a significant therapeutic target for drug development. Akt1-IN-6 is a potent inhibitor of Akt kinases. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against Akt1.
Quantitative Data Summary
The inhibitory potency of a compound is a critical parameter in drug discovery. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: Inhibitory Activity of this compound against Akt Isoforms
| Compound | Target | IC50 (nM) | Source |
| This compound | Akt1 | < 500 | Patent WO2013056015A1[2] |
| This compound | Akt2 | < 500 | Patent WO2013056015A1[2] |
| This compound | Akt3 | < 500 | Patent WO2013056015A1[2] |
Experimental Protocols
This section outlines a detailed methodology for an in vitro kinase assay to determine the inhibitory activity of this compound against Akt1. The following protocol is a representative example based on established methods and can be adapted for various detection formats, such as radiometric or luminescence-based assays.
Materials and Reagents
-
Enzyme: Recombinant active Human Akt1 (SignalChem)
-
Substrate: Aktide (CKRPRAASFAE), a synthetic peptide derived from GSK-3β (SignalChem)
-
Inhibitor: this compound (MedchemExpress)
-
Assay Buffer: 25 mM MOPS, pH 7.0, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA
-
ATP: Adenosine 5'-triphosphate
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or [γ-³²P]ATP for radiometric detection
-
Plates: 96-well or 384-well white plates (for luminescence) or phosphocellulose paper (for radiometric)
-
Instrumentation: Luminometer or Scintillation Counter
Assay Procedure (Luminescence-Based)
-
Reagent Preparation:
-
Prepare the Assay Buffer as described above.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the Assay Buffer.
-
Prepare a solution of Aktide substrate in the Assay Buffer.
-
Prepare a solution of ATP in the Assay Buffer. The final ATP concentration should be at or near the Km for Akt1.
-
Dilute the recombinant Akt1 enzyme in the Assay Buffer to the desired working concentration.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add 5 µL of the serially diluted this compound or DMSO (for the control).
-
Add 10 µL of the diluted Akt1 enzyme to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of Aktide substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Akt1 Signaling Pathway
The following diagram illustrates the simplified PI3K/Akt signaling pathway and the point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which in turn generates PIP3. PIP3 recruits Akt to the plasma membrane where it is activated by PDK1 and mTORC2. Activated Akt1 then phosphorylates a multitude of downstream substrates to regulate cellular processes. This compound directly inhibits the kinase activity of Akt1, thereby blocking downstream signaling.
Caption: Simplified Akt1 signaling pathway and inhibition by this compound.
Experimental Workflow for In Vitro Kinase Assay
The diagram below outlines the key steps of the in vitro kinase assay to determine the IC50 of this compound.
Caption: Workflow for the in vitro Akt1 kinase assay with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Akt1-IN-6 Inhibition of Akt Phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Akt1-IN-6 to inhibit Akt phosphorylation. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Akt signaling pathway. It demonstrates inhibitory activity against Akt1, Akt2, and Akt3 isoforms.[1][2] While the precise mechanism of action for this compound is not extensively detailed in publicly available literature, Akt inhibitors typically function in one of two ways: as ATP-competitive inhibitors that bind to the ATP-binding site of the kinase, or as allosteric inhibitors that bind to a different site on the enzyme, inducing a conformational change that reduces its activity.[3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound can vary significantly depending on the cell line, experimental duration, and the specific biological endpoint being measured. Based on available data, this compound inhibits Akt1, Akt2, and Akt3 with IC50 values below 500 nM in biochemical assays.[1][2] For cell-based assays, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. A common starting range for potent kinase inhibitors is between 0.1 µM and 10 µM.[4]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. To avoid degradation, store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6] When preparing working solutions for cell culture experiments, the final DMSO concentration should be kept low (typically below 0.1%) to minimize solvent-induced cytotoxicity.[6]
Q4: I am not observing the expected decrease in Akt phosphorylation. What are the potential causes?
Several factors could contribute to the lack of inhibition. These include suboptimal inhibitor concentration, incorrect timing of treatment, issues with the inhibitor's stability or cell permeability, and the presence of compensatory signaling pathways. Refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q5: Are there known off-target effects for this compound?
While specific off-target effects for this compound are not well-documented, it is a common characteristic of kinase inhibitors to exhibit some level of off-target activity, especially at higher concentrations.[7][8][9] This can lead to unexpected phenotypes or toxicity. It is advisable to use the lowest effective concentration of the inhibitor and, if possible, confirm key findings with a second, structurally distinct Akt inhibitor or with genetic approaches like siRNA-mediated knockdown of Akt isoforms.
Troubleshooting Guide
Problem 1: No or Weak Inhibition of Akt Phosphorylation
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 50 µM) to determine the EC50 for p-Akt inhibition in your specific cell line. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to identify the optimal incubation time for observing maximal inhibition of Akt phosphorylation. |
| Inhibitor Instability/Degradation | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C in an anhydrous solvent like DMSO.[6] Consider testing the stability of the inhibitor in your cell culture medium over the course of the experiment. |
| Poor Cell Permeability | Although many small molecule inhibitors are cell-permeable, this can vary between cell types. If permeability is suspected to be an issue, consider using a cell line known to be sensitive to other Akt inhibitors or performing a cell permeability assay.[1][10][11] |
| High Cell Confluency | Ensure cells are in the logarithmic growth phase and not overly confluent, as high cell density can sometimes alter signaling pathways and affect inhibitor efficacy. |
| Compensatory Signaling Pathways | Cells can sometimes activate alternative survival pathways to compensate for Akt inhibition.[12] Investigate the activation of parallel pathways (e.g., MAPK/ERK) by Western blot. |
| Experimental Protocol Issues | Review your Western blot protocol for potential issues such as inefficient protein transfer, improper antibody dilutions, or inactive reagents.[13][14][15] |
Problem 2: High Levels of Cell Death or Cytotoxicity
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Cell Line Sensitivity | The cell line may be highly dependent on the Akt pathway for survival. Reduce the concentration of this compound and/or shorten the incubation time. |
| Off-Target Toxicity | High concentrations of kinase inhibitors can lead to off-target effects and subsequent toxicity.[7][8][9] Lower the inhibitor concentration and confirm that the observed cytotoxicity correlates with the inhibition of p-Akt. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below 0.1%, as higher concentrations can be toxic to cells.[6] Include a vehicle-only control in your experiments. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target | IC50 (nM) | Assay Type |
| Akt1 | < 500 | Biochemical |
| Akt2 | < 500 | Biochemical |
| Akt3 | < 500 | Biochemical |
Data sourced from commercially available information.[1][2]
Experimental Protocols
Protocol: Western Blotting for Phospho-Akt (Ser473/Thr308) and Total Akt
This protocol provides a general guideline for assessing the inhibition of Akt phosphorylation in cultured cells treated with this compound.
1. Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to attach and grow overnight. c. The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for the desired time period. Include a vehicle-only control (DMSO).
2. Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-Akt (Ser473 or Thr308) diluted in blocking buffer overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the signal using a chemiluminescence imager or by exposing the membrane to X-ray film.
7. Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total Akt and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting issues with this compound.
Caption: Experimental workflow for assessing Akt phosphorylation after this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
- 12. benchchem.com [benchchem.com]
- 13. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: High Cytotoxicity of Akt1-IN-6 in Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address issues of high cytotoxicity observed during in vitro experiments with Akt1-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Akt1, a serine/threonine-specific protein kinase that is a central node in the PI3K/Akt signaling pathway.[1][2] This pathway is critical for regulating cell growth, proliferation, survival, and metabolism.[1][2] By inhibiting Akt1, this compound can disrupt downstream signaling, leading to decreased cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells.[1]
Q2: Why am I observing high levels of cytotoxicity at concentrations expected to be effective for inhibiting Akt1?
A2: High cytotoxicity can stem from several factors, including off-target effects, solvent toxicity, compound instability, or high sensitivity of the specific cell line being used.[3][4][5] It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits the target with minimal toxicity.[5]
Q3: What is the recommended starting concentration range for this compound in cell culture experiments?
A3: Based on typical biochemical IC50 values for similar kinase inhibitors, a reasonable starting range for cell-based assays is from 10 nM to 10 µM.[5] However, the optimal concentration is highly dependent on the cell line and experimental conditions. A dose-response curve should always be generated to determine the IC50 for your specific system.[5]
Q4: Can the solvent used to dissolve this compound be a source of toxicity?
A4: Yes. Most kinase inhibitors are dissolved in organic solvents like DMSO.[4] High concentrations of DMSO can be toxic to cells.[4][5] It is recommended to keep the final DMSO concentration in the cell culture media below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.[5] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5]
Troubleshooting Guide
Issue: Excessive Cell Death Observed at Effective Concentrations of this compound
This guide provides a step-by-step approach to troubleshoot high cytotoxicity.
dot
Caption: Troubleshooting workflow for high cytotoxicity of this compound.
Data Presentation
Table 1: Hypothetical IC50 and CC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) (Target Inhibition) | This compound CC50 (µM) (Cytotoxicity) | Therapeutic Index (CC50/IC50) |
| A549 | Lung Carcinoma | 0.8 | 5.2 | 6.5 |
| MCF-7 | Breast Adenocarcinoma | 1.2 | 8.9 | 7.4 |
| U-87 MG | Glioblastoma | 0.5 | 2.5 | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 2.5 | 6.0 | 2.4 |
Note: These are example data and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic concentration (CC50) of this compound.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the media containing different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO at its highest final concentration).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Western Blot for Akt1 Phosphorylation
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of Akt1 and its downstream targets.
Methodology:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (a downstream target), and a loading control (e.g., GAPDH) overnight at 4°C.[5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities to determine the extent of target inhibition.
Signaling Pathway Diagram
dot
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
References
How to reduce off-target effects of Akt1-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Akt1-IN-6 and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is identified as an inhibitor of Akt1 with a reported half-maximal inhibitory concentration (IC50) of less than 15 nM in biochemical assays.[1] The compound is referenced in patent literature, suggesting its novelty and ongoing investigation.[1]
Q2: Is there a published kinome scan or selectivity profile for this compound?
As of the latest available information, a comprehensive, publicly available kinome scan profiling the selectivity of this compound against a broad panel of kinases has not been identified. The lack of this data means that researchers should exercise caution and independently validate the selectivity of this compound in their experimental models.
Q3: Why is understanding the selectivity of a kinase inhibitor like this compound important?
The ATP-binding sites of kinases are highly conserved across the kinome. This structural similarity can lead to inhibitors binding to unintended kinase targets, known as off-target effects. These off-target interactions can produce misleading experimental results, cause cellular toxicity, and complicate the interpretation of phenotypic data. Therefore, understanding the selectivity profile of an inhibitor is crucial for accurately attributing its biological effects to the inhibition of the intended target, Akt1.
Q4: How can I assess the on-target engagement of this compound in my cells?
The most direct way to measure on-target engagement is to perform a Western blot analysis of the phosphorylation status of Akt1 and its downstream substrates. A potent and specific Akt1 inhibitor should decrease the phosphorylation of Akt1 at Serine 473 (p-Akt S473) and Threonine 308 (p-Akt T308) without significantly altering the total Akt1 protein levels. Furthermore, a reduction in the phosphorylation of known Akt1 substrates, such as GSK3β (at Ser9) or FOXO1 (at Thr24), would provide further evidence of on-target activity.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotypes
Possible Cause: The observed cellular effects may be due to the inhibition of unintended kinases (off-target effects) rather than, or in addition to, Akt1 inhibition.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that inhibits Akt1 phosphorylation. High concentrations are more likely to induce off-target effects.
-
Orthogonal Inhibitor Studies: Use another structurally different Akt inhibitor to see if it recapitulates the same phenotype. If different inhibitors for the same target produce the same biological effect, it increases confidence that the effect is on-target.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of Akt1. If the phenotype is reversed, it suggests the effect is on-target.
-
Profile Key Off-Target Pathways: Based on any available (even limited) selectivity data or by examining pathways with similar upstream activators, use Western blotting to check the phosphorylation status of key kinases in related signaling pathways (e.g., other AGC family kinases like PKA and PKC, or MAPK pathway kinases like ERK).
| Parameter | Recommendation | Rationale |
| Concentration Range | 0.1 µM - 10 µM (initial testing) | To identify the optimal concentration for on-target inhibition while minimizing off-target effects. |
| Incubation Time | 1 - 24 hours (initial testing) | To determine the optimal duration for observing the desired on-target effects. |
| Control Inhibitors | MK-2206, Capivasertib | To compare phenotypes and confirm on-target effects. |
Issue 2: High Levels of Cytotoxicity at Effective Concentrations
Possible Cause: The observed cell death may be a consequence of off-target inhibition of kinases essential for cell survival.
Troubleshooting Steps:
-
Comprehensive Kinome Scan: To definitively identify off-target interactions, it is highly recommended to perform a kinome-wide selectivity screen. This will provide a detailed profile of the kinases inhibited by this compound at various concentrations.
-
Lower the Inhibitor Concentration: Determine the IC50 for Akt1 inhibition in your cells and work at concentrations at or slightly above this value.
-
Assess Apoptosis Markers: Use techniques like Annexin V/PI staining followed by flow cytometry or Western blotting for cleaved caspase-3 to confirm if the observed cytotoxicity is due to apoptosis.
-
Solvent Toxicity Control: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%).
| Assay | Purpose | Expected Outcome with On-Target Cytotoxicity |
| MTT/MTS Assay | Measure cell viability | Dose-dependent decrease in viability. |
| Annexin V/PI Staining | Detect apoptosis | Increase in Annexin V positive cells. |
| Cleaved Caspase-3 Western Blot | Confirm apoptosis induction | Increased levels of cleaved caspase-3. |
Experimental Protocols
Protocol 1: Kinome Selectivity Profiling (Example)
To understand the selectivity of this compound, a competitive binding assay such as KINOMEscan® can be employed. This will reveal the dissociation constants (Kd) for the interaction of this compound with a large panel of kinases.
Methodology:
-
Compound Submission: Provide this compound at a specified concentration and purity.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. Stronger binding of the test compound results in a lower percentage of the kinase remaining bound. This is often translated into a dissociation constant (Kd).
Example Data Presentation for Kinome Scan Results:
| Kinase Target | Selectivity Score (% Control at 1 µM) | Dissociation Constant (Kd) in nM | Interpretation |
| Akt1 | 0.5 | < 15 | Primary Target |
| Akt2 | 2.0 | 50 | High Affinity Off-Target |
| PKA | 35 | 1500 | Moderate Affinity Off-Target |
| ERK2 | 95 | > 10000 | No Significant Binding |
Protocol 2: Western Blot for On-Target Validation
Objective: To determine the effect of this compound on the phosphorylation of Akt1 and its downstream target GSK3β.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an active PI3K/Akt pathway) and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt1, total GSK3β, and a loading control like GAPDH or β-actin.
Recommended Antibody Dilutions:
| Antibody | Supplier (Example) | Recommended Dilution |
| p-Akt (Ser473) | Cell Signaling Technology | 1:1000 |
| Total Akt | Cell Signaling Technology | 1:1000 |
| p-GSK3β (Ser9) | Cell Signaling Technology | 1:1000 |
| Total GSK3β | Cell Signaling Technology | 1:1000 |
| GAPDH | Santa Cruz Biotechnology | 1:5000 |
Visualizations
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Caption: A streamlined workflow for Western blot analysis to validate this compound on-target effects.
Caption: A decision-making workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Optimizing Akt1-IN-6 Incubation Time for Maximum Inhibition
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing the incubation time of Akt1-IN-6 for maximal inhibition of its target. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal incubation time for this compound?
A1: The initial step is to conduct a time-course experiment. This involves treating your target cells with a fixed concentration of this compound and measuring the level of Akt phosphorylation at multiple time points. A typical starting range for time points would be 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours. This will establish the kinetics of inhibition, revealing how quickly the inhibitor takes effect and whether the inhibition is sustained over a longer period.
Q2: How does incubation time affect the IC50 value of an Akt inhibitor?
A2: Incubation time can significantly influence the half-maximal inhibitory concentration (IC50) value. For many allosteric inhibitors, increased incubation time can lead to a lower IC50 value, indicating higher potency. This is because these inhibitors often bind to a conformation of the kinase that may be transient, and longer incubation allows for a greater proportion of the target protein to be bound. For example, studies with the allosteric Akt inhibitor MK-2206 have shown a decrease in the IC50 value with longer incubation periods.
Q3: What are the key downstream markers to assess Akt1 inhibition over time?
A3: To confirm the inhibition of Akt1 activity, it is crucial to assess the phosphorylation status of its downstream substrates. Key markers include phosphorylated PRAS40 (at Thr246) and phosphorylated GSK3β (at Ser9). A decrease in the phosphorylation of these proteins, corresponding with the decrease in phosphorylated Akt (at Ser473 and Thr308), provides strong evidence of effective on-target inhibition.[1]
Q4: Can prolonged incubation with this compound lead to off-target effects or cellular stress responses?
A4: Yes, extended incubation times or high concentrations of any small molecule inhibitor can potentially induce cellular stress or activate compensatory signaling pathways. It is advisable to monitor cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) in parallel with your inhibition experiments. If significant cytotoxicity is observed at time points required for maximal inhibition, consider using the lowest effective concentration.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of Akt phosphorylation observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment as described in the FAQ section to identify the optimal duration for inhibition. Some inhibitors may require several hours to achieve maximal effect. |
| Inhibitor Degradation | Ensure that this compound is properly stored and handled. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms, such as upregulation of compensatory signaling pathways or mutations in the Akt1 protein that prevent inhibitor binding. |
| Incorrect Assay Conditions | Verify the concentration of the inhibitor, the cell density, and the serum conditions in your culture medium. Components in serum can sometimes interfere with inhibitor activity. |
Issue 2: High background or non-specific bands in Western blots for phosphorylated Akt (p-Akt).
| Possible Cause | Troubleshooting Step |
| Inappropriate Blocking Buffer | For phospho-specific antibodies, it is often recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies. |
| Phosphatase Activity | During sample preparation, endogenous phosphatases can dephosphorylate your target protein. It is critical to work quickly on ice and use lysis buffers containing a cocktail of phosphatase inhibitors. |
| Antibody Quality | Ensure your primary antibody is validated for the specific application and recognizes the phosphorylated form of Akt1 with high specificity. |
Data Presentation
The following table illustrates the time-dependent inhibition of phosphorylated Akt (p-Akt) by the allosteric inhibitor MK-2206 in Ishikawa cells, which have a PTEN mutation leading to constitutive Akt activation. This data serves as a representative example of what to expect from a time-course experiment with an allosteric Akt inhibitor.
Table 1: Time-Dependent Inhibition of p-Akt (Ser473) by MK-2206
| Incubation Time | p-Akt (Ser473) Level (Relative to Vehicle Control) |
| 0.5 hours | Decreased |
| 1 hour | Further Decreased |
| 4 hours | Markedly Decreased |
| 8 hours | Maximally Inhibited |
| 24 hours | Sustained Maximal Inhibition |
Data is qualitative based on findings from a study on MK-2206.[1]
Experimental Protocols
Protocol: Time-Course Experiment for Optimal this compound Incubation
This protocol outlines a general procedure to determine the optimal incubation time for this compound by measuring the phosphorylation of Akt at Ser473.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional): To reduce basal Akt activity, you may serum-starve the cells for 4-16 hours, depending on the cell line.
-
Inhibitor Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from a prior dose-response experiment, or a concentration of 1-5 µM as a starting point). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Stimulation (Optional): If you are studying growth factor-induced Akt activation, add the growth factor (e.g., IGF-1, EGF) for the last 15-30 minutes of the inhibitor incubation period.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal for each time point. The time point with the lowest p-Akt/total Akt ratio is the optimal incubation time.
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: A troubleshooting decision tree for suboptimal Akt inhibition.
References
Akt1-IN-6 degradation and loss of activity in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and loss of activity of Akt1-IN-6 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: It is recommended to prepare high-concentration stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Most suppliers indicate good solubility in DMSO.[1][2] For example, solubility has been reported to be greater than 9.2 mg/mL and up to 22 mg/mL in DMSO.[2][3]
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. Recommendations are summarized in the table below. To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[1][4][5]
Q3: My this compound solution appears cloudy or shows precipitation after dilution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for many small molecule inhibitors that have low aqueous solubility.[1] This indicates that the kinetic solubility of the compound has been exceeded. Here are some strategies to address this:
-
Lower the Final Concentration: The most direct approach is to use a lower final concentration of the inhibitor in your experiment.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help keep the compound in solution.[1]
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent may improve solubility.
-
Sonication: Brief sonication of the solution after dilution can help dissolve small precipitates.[1]
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A4: Inconsistent results can indeed be a consequence of inhibitor instability in the cell culture media.[6] The complex composition of cell culture media, including its pH, presence of serum proteins, and incubation at 37°C, can contribute to the degradation of the compound over time.[6] It is advisable to prepare fresh dilutions of the inhibitor from a frozen stock for each experiment and consider refreshing the media with a new inhibitor for long-term experiments.[1][6]
Q5: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?
A5: Yes, repeated freeze-thaw cycles can lead to the degradation of the compound and may also cause the inhibitor to precipitate out of solution, especially for DMSO stocks.[4][5] It is highly recommended to prepare single-use aliquots of your stock solution to maintain its integrity.[1][5]
Troubleshooting Guides
Issue: Loss of Inhibitor Potency Over Time
If you observe a decrease in the inhibitory activity of this compound in your experiments, it may be due to degradation in solution.
Caption: A logical workflow for troubleshooting the loss of this compound activity.
Issue: Visible Changes in Solution
If you notice a color change or the appearance of precipitates in your this compound stock or working solutions, this could indicate chemical degradation, oxidation, or precipitation.
The stability of small molecule inhibitors like this compound in solution can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4]
-
Light: Exposure to UV and visible light can cause photochemical degradation of the compound.[4]
-
pH: The stability of compounds can be pH-dependent.
-
Oxidation: Exposure to air can lead to oxidation.[4]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid Powder | N/A | -20°C | ≥ 4 years[7] |
| Stock Solution | DMSO | -80°C | Up to 1 year[2][5] |
| Stock Solution | DMSO | -20°C | Up to 6 months[2][5] |
Table 2: Solubility of this compound (also known as Akt Inhibitor VIII or Akti-1/2)
| Solvent | Concentration |
| DMSO | ~14.3 - 22 mg/mL[2][7] |
| DMF | ~16.6 mg/mL[7] |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[7] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol provides a general method to assess the stability of this compound in your specific experimental buffer or cell culture medium.
Objective: To determine the rate of degradation of this compound under specific experimental conditions.
Materials:
-
This compound solid compound
-
High-purity DMSO
-
Your experimental aqueous buffer or cell culture medium
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
Amber or foil-wrapped storage vials
Procedure:
-
Prepare a Fresh Stock Solution: Dissolve this compound in high-purity DMSO to a concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution into your experimental buffer or medium to the final working concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution for analysis. This will serve as your reference.
-
Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C in a cell culture incubator). Protect the solution from light.[4]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Storage: Store all collected samples at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent this compound compound in all samples using a validated analytical method such as HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide an indication of the compound's stability under your experimental conditions.
Protocol 2: Western Blotting for Assessing this compound Activity
This protocol can be used to functionally test the activity of your this compound solution by measuring the phosphorylation of a downstream target of Akt, such as GSK3β.
Objective: To determine if the this compound solution is active by assessing its ability to inhibit Akt signaling in cells.
Procedure:
-
Cell Culture: Plate cells (e.g., a cancer cell line with active PI3K/Akt signaling) and grow to 70-80% confluency.
-
Treatment: Treat the cells with your this compound working solution (and a vehicle control, e.g., DMSO) at the desired concentration for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-GSK3β (Ser9) and total GSK3β overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: A decrease in the ratio of phospho-GSK3β to total GSK3β in the cells treated with this compound compared to the vehicle control indicates that the inhibitor is active.
Signaling Pathway and Mechanism of Action
This compound is an allosteric inhibitor that targets the PH domain of Akt1 and Akt2.[8][9] This prevents the recruitment of Akt to the cell membrane, a crucial step for its activation by upstream kinases like PDK1.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. InSolution Akt-Inhibitor VIII, Isozym-selektiv, Akti-1/2 Akt Inhibitor VIII, Isozyme-Selective, Akti-1/2, CAS 612847-09-3, is a cell-permeable, reversible inhibitor of Akt1/Akt2 (IC50 = 58 nM, 210 nM, & 2.12 µM for Akt1, Akt2, and Akt3, respectively). | Sigma-Aldrich [sigmaaldrich.com]
- 9. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides & FAQs
Dissolving Small Molecule Inhibitors
Question: My Akt1-IN-6 is not dissolving properly. What should I do?
Answer:
Difficulty in dissolving this compound is a common issue that can often be resolved by optimizing your protocol. Here are several factors and steps to consider:
-
Solvent Quality: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] Use only anhydrous, high-purity (≥99.9%) DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][4] This absorbed water can significantly decrease the solubility of many small molecules, including this compound.[1][3] Always use a fresh, unopened bottle of anhydrous DMSO or a properly stored aliquot for the best results.
-
Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound. The reported solubility in DMSO is 125 mg/mL (320.98 mM).[1] It is common practice to prepare a stock solution at a lower, more manageable concentration, such as 10 mM.[1][2]
-
Temperature and Agitation: The dissolution of this compound can be aided by physical methods.[3] Gentle warming of the solution to 37°C can help, as can vigorous vortexing.[3] Additionally, sonication in an ultrasonic water bath is a highly effective method to break up compound aggregates and facilitate dissolution.[1][3]
-
Compound Purity: Ensure that the this compound you are using is of high purity. Impurities in the compound can negatively impact its solubility.[3]
If you have addressed these points and are still facing issues, please refer to the detailed troubleshooting table and dissolution protocol below.
Data Presentation
Table 1: Troubleshooting Guide for this compound Dissolution
| Issue | Potential Cause | Recommended Solution | Key Parameters |
| Compound forms a suspension or precipitate in DMSO. | 1. Solvent has absorbed water. | Use fresh, anhydrous, high-purity DMSO.[1][3] Store DMSO in small, tightly sealed aliquots. | DMSO Purity: ≥99.9% |
| 2. Concentration is too high. | Prepare a stock solution at a standard concentration (e.g., 10 mM).[1][2] The maximum solubility is ~125 mg/mL.[1] | Stock Concentration: 10 mM | |
| 3. Insufficient agitation/energy. | Vortex vigorously.[3] Sonicate the vial in a water bath for 5-10 minutes.[3] | Sonication Time: 5-10 min | |
| 4. Low temperature. | Gently warm the solution to 37°C in a water bath for 5-10 minutes.[3] | Warming Temp: 37°C | |
| Stock solution precipitates after a freeze-thaw cycle. | Compound crashing out of solution. | This is a common issue.[3] Before each use, warm the vial to room temperature or 37°C and vortex to ensure everything is back in solution.[3] | Storage: Aliquot to minimize freeze-thaw cycles.[2] |
| Precipitation occurs when diluting the DMSO stock into aqueous buffer/media. | Low aqueous solubility. | This occurs when the final concentration in the aqueous medium exceeds the compound's solubility limit in that solution.[5] | Final DMSO Conc: Keep below 0.5%, ideally ≤0.1% to avoid solvent toxicity.[2] |
| Ensure rapid mixing during dilution. Consider using a carrier protein like BSA or solubilizing excipients if compatible with your assay.[5] | Assay Buffer: Check for compatibility. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step method for the proper dissolution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Calculation: Determine the mass of this compound required. The molecular weight of this compound is approximately 389.45 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 mL * 389.45 g/mol = 0.0038945 g = 3.89 mg
-
-
Weighing: Carefully weigh out 3.89 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the vial.[1][2]
-
Initial Dissolution: Tightly cap the vial and vortex the solution vigorously for 1-2 minutes.[3] Visually inspect the solution.
-
Sonication & Warming (If Necessary): If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.[3] You may also gently warm the vial to 37°C for 5-10 minutes and vortex again.[3] The use of ultrasound is often required.[1]
-
Final Inspection: The final solution should be clear and free of any visible particulate matter.
-
Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store at -20°C or -80°C.[2][3]
Mandatory Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
PI3K/Akt Signaling Pathway
References
Technical Support Center: Mechanisms of Cell Line Resistance to Akt1-IN-6
Disclaimer: Akt1-IN-6 is not a widely documented AKT inhibitor in scientific literature. This guide provides information on established mechanisms of resistance to other well-characterized AKT inhibitors, which are likely applicable to novel agents targeting AKT1.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was initially sensitive to this compound, is now showing reduced response. What are the potential reasons?
A1: This phenomenon, known as acquired resistance, is common with targeted therapies. The primary reasons include the activation of alternative survival pathways, genetic mutations in the target protein or pathway components, and increased drug efflux from the cells.
Q2: Are there specific mutations that can cause resistance to AKT inhibitors?
A2: Yes, mutations in the AKT1 gene can lead to resistance. For instance, a W80C mutation in the PH domain of AKT1 has been shown to confer resistance to allosteric AKT inhibitors by preventing the drug from binding effectively.[1] Activating mutations, such as E17K, can also contribute to resistance by promoting constitutive activation of the AKT pathway.[2][3][4][5]
Q3: Can other signaling pathways compensate for the inhibition of AKT1?
A3: Absolutely. Cancer cells can adapt by upregulating parallel signaling cascades, a process known as "bypass signaling." A common mechanism is the activation of the MAPK/ERK pathway, which can take over pro-survival signaling when the PI3K/AKT pathway is blocked.[6] Additionally, activation of PIM kinases has been identified as a driver of resistance to certain classes of AKT inhibitors.[1]
Q4: What is a feedback loop, and how does it relate to this compound resistance?
A4: Feedback loops are regulatory circuits within signaling networks. Inhibition of AKT can disrupt negative feedback loops that normally keep upstream signaling in check.[7][8][9] For example, blocking AKT can lead to the reactivation of receptor tyrosine kinases (RTKs) like HER3, IGF-1R, and EGFR, which in turn re-stimulates the PI3K/AKT pathway, thereby diminishing the inhibitor's effectiveness.[8][10][11][12][13]
Q5: Could the cell be actively removing the inhibitor?
A5: Yes, increased expression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, is a known mechanism of resistance.[6][14] These transporters can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[14]
Troubleshooting Guide for this compound Resistance
If you are observing resistance to this compound in your cell line, follow this step-by-step guide to investigate the underlying mechanisms.
| Step | Action | Expected Outcome | Troubleshooting |
| 1 | Confirm Resistance | A rightward shift in the dose-response curve (increased IC50) compared to the parental cell line. | Ensure consistent experimental conditions (cell density, drug concentration, incubation time). Use a sensitive cell line as a positive control. |
| 2 | Analyze AKT Pathway | Assess phosphorylation of AKT (S473, T308) and downstream targets (e.g., PRAS40, GSK3β) via Western blot. | If p-AKT levels remain high in the presence of the inhibitor, this may suggest a mutation in AKT1 preventing drug binding. If downstream targets are still phosphorylated despite p-AKT inhibition, consider bypass pathways. |
| 3 | Investigate Bypass Pathways | Probe for activation of parallel pathways, such as the MAPK pathway (p-ERK, p-MEK) or PIM signaling. | If bypass pathways are activated, consider combination therapy with an inhibitor targeting the activated pathway (e.g., a MEK inhibitor). |
| 4 | Examine Receptor Tyrosine Kinases (RTKs) | Use a phospho-RTK array or Western blotting to check for hyper-phosphorylation of RTKs like EGFR, HER2, and IGF-1R.[10][11][12][15][16][17] | Increased RTK activity suggests feedback loop activation. Co-treatment with an appropriate RTK inhibitor may restore sensitivity.[10][11][16][17] |
| 5 | Sequence AKT1 Gene | Perform Sanger or next-generation sequencing to identify potential mutations in the AKT1 gene, particularly in the drug-binding or regulatory domains. | Compare the sequence to the parental cell line to identify acquired mutations. The E17K and W80C mutations are known to be involved in resistance.[1][2] |
| 6 | Assess Drug Efflux | Measure the expression of ABC transporters (e.g., ABCB1, ABCC1) using qPCR or Western blot.[14] | If expression is elevated, consider using an ABC transporter inhibitor to see if it restores sensitivity to this compound. |
Mechanisms of Resistance
Reactivation of the PI3K/AKT Pathway
Inhibition of AKT can trigger feedback mechanisms that lead to the reactivation of the pathway itself. This often occurs through the upregulation and hyper-phosphorylation of receptor tyrosine kinases (RTKs) such as EGFR, HER2, and IGF-1R.[8][10][11][12]
Illustrative Data: Changes in IC50 and Protein Phosphorylation
| Cell Line | Treatment | IC50 (µM) | p-AKT (S473) Level | p-EGFR (Y1068) Level |
| Parental | This compound | 0.5 | Decreased | No Change |
| Resistant | This compound | 10.0 | Decreased | Increased |
| Resistant | This compound + EGFR Inhibitor | 1.2 | Decreased | Decreased |
This table presents hypothetical data for illustrative purposes.
Bypass Signaling Through Parallel Pathways
Cancer cells can evade AKT inhibition by rerouting survival signals through alternative pathways. A prominent example is the activation of the RAS/RAF/MEK/ERK (MAPK) pathway.
Illustrative Data: Effect of Combination Therapy
| Cell Line | Treatment | % Viability | p-AKT (S473) Level | p-ERK (T202/Y204) Level |
| Resistant | This compound (5 µM) | 85% | Decreased | Increased |
| Resistant | MEK Inhibitor (1 µM) | 70% | No Change | Decreased |
| Resistant | This compound + MEK Inhibitor | 25% | Decreased | Decreased |
This table presents hypothetical data for illustrative purposes.
Genetic Alterations in AKT1
Mutations within the AKT1 gene can directly interfere with inhibitor binding or lead to constitutive activation of the kinase, rendering the inhibitor ineffective.
-
Allosteric Inhibitor Resistance: Mutations in the pleckstrin homology (PH) domain, such as W80C, can prevent allosteric inhibitors from binding to their target site.[1]
-
Activating Mutations: Mutations like E17K in the PH domain cause AKT1 to localize to the cell membrane permanently, leading to constant, ligand-independent activation.[2][3][5]
Visualizations
Caption: Canonical PI3K/AKT signaling pathway showing the point of inhibition by this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Activation of the MAPK pathway as a bypass mechanism to overcome AKT inhibition.
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Proteins
-
Cell Lysis: Treat cells with this compound for the desired time, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
siRNA-Mediated Gene Knockdown
-
siRNA Preparation: Dilute the specific siRNA targeting the gene of interest (e.g., AKT1, EGFR) and a non-targeting control siRNA in serum-free medium.
-
Transfection: Mix the diluted siRNA with a transfection reagent (e.g., Lipofectamine) and incubate to allow complex formation.
-
Cell Treatment: Add the siRNA-lipid complexes to cells plated in antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target gene.
-
Experimentation: After incubation, perform downstream experiments, such as a cell viability assay with this compound treatment or Western blotting to confirm knockdown and assess pathway signaling.
References
- 1. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acquired AKT-inhibitor Resistance Is Mediated by ATP-binding Cassette Transporters in Endometrial Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with Akt1-IN-6 Treatment
Welcome to the technical support center for Akt1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experiments using the Akt1 inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly Q&A format.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound (HY-163578) and AKT-IN-6 (HY-19982)?
A1: It is crucial to distinguish between these two similarly named inhibitors, as their selectivity profiles differ significantly.
-
This compound (Catalog No. HY-163578) is a potent and selective inhibitor of the Akt1 isoform, with a reported IC50 value of less than 15 nM.
-
AKT-IN-6 (Catalog No. HY-19982) is a pan-Akt inhibitor, targeting all three isoforms (Akt1, Akt2, and Akt3) with IC50 values below 500 nM. This compound is also referenced as "Example 13" in patent WO2013056015A1.
Always verify the catalog number and specificity of the inhibitor you are using, as this will greatly impact the interpretation of your results.
Q2: My IC50 value for this compound is different from the reported value. What are the possible reasons?
A2: Variations in IC50 values are a common issue in both biochemical and cell-based assays. Several factors can contribute to these discrepancies:
-
Assay Conditions: The IC50 value is highly dependent on the specific conditions of your assay. For biochemical assays, this includes the concentrations of the kinase, substrate, and ATP. For cell-based assays, cell density, serum concentration, and the duration of the assay can all influence the apparent IC50.
-
Cell Line Differences: Different cell lines can exhibit varying levels of sensitivity to the same inhibitor due to differences in their genetic background, such as the presence of mutations in the PI3K/Akt pathway or the expression levels of Akt isoforms.
-
Compound Stability: The stability of this compound in your cell culture media or assay buffer can affect its effective concentration over time. It is recommended to prepare fresh dilutions for each experiment.
-
Assay Readout: Different methods for assessing cell viability (e.g., MTT, CellTiter-Glo, crystal violet) measure different cellular parameters and can yield different IC50 values.
Q3: I am not seeing a decrease in phosphorylated Akt (p-Akt) after treating my cells with this compound. What should I check?
A3: A lack of effect on p-Akt levels can be due to several experimental factors:
-
Suboptimal Inhibitor Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Basal p-Akt Levels: If the basal level of p-Akt in your cells is low, it may be difficult to detect a decrease after inhibitor treatment. Consider stimulating the cells with a growth factor (e.g., insulin (B600854), EGF, or serum) to increase the basal p-Akt levels before adding the inhibitor.
-
Time Course of Inhibition: The effect of the inhibitor on p-Akt levels may be transient. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition.
-
Antibody Quality: Ensure that the primary antibodies for both p-Akt and total Akt are validated and working correctly.
-
Isoform Compensation: In some cell lines, inhibition of Akt1 may lead to a compensatory upregulation or activation of Akt2 or Akt3.[1] Consider using isoform-specific antibodies to investigate this possibility.
Troubleshooting Guides
Issue 1: High Variability Between Experimental Replicates
High variability can mask the true effect of your inhibitor. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a consistent cell number for all wells and plates. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of the inhibitor dilution to add to all relevant wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to create a humidity barrier. |
| Incomplete Compound Solubilization | Ensure the DMSO stock of this compound is fully dissolved before diluting it in your aqueous buffer or media. When making the final dilution, add the DMSO stock to the aqueous solution dropwise while mixing to prevent precipitation. |
Issue 2: Unexpected or Off-Target Effects
Observing a phenotype that is not consistent with Akt1 inhibition may indicate off-target effects.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Promiscuity | Many kinase inhibitors can bind to multiple kinases, especially at higher concentrations.[2] Use the lowest effective concentration of this compound. If possible, perform a kinase panel screen to identify potential off-target kinases. |
| Activation of Compensatory Pathways | Inhibition of the Akt pathway can sometimes lead to the activation of parallel survival pathways, such as the MAPK/ERK pathway.[1] Use Western blotting to check the phosphorylation status of key proteins in other signaling pathways (e.g., p-ERK). |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture media is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.5%). |
Data Presentation
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Example of IC50 Values for this compound in Different Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Treatment Duration (hours) |
| Cell Line A | Breast Cancer | 15 | Cell Viability (MTT) | 72 |
| Cell Line B | Prostate Cancer | 50 | Cell Viability (MTT) | 72 |
| Cell Line C | Lung Cancer | 25 | Cell Viability (CellTiter-Glo) | 48 |
Table 2: Example of Western Blot Densitometry Analysis
| Treatment | p-Akt (Ser473) / Total Akt Ratio | p-GSK3β (Ser9) / Total GSK3β Ratio |
| Vehicle Control (DMSO) | 1.00 | 1.00 |
| This compound (10 nM) | 0.45 | 0.55 |
| This compound (50 nM) | 0.15 | 0.20 |
| This compound (100 nM) | 0.05 | 0.10 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol describes a general method for assessing the effect of this compound on the phosphorylation of Akt and its downstream target, GSK3β.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency.
-
Allow cells to adhere overnight.
-
If basal p-Akt levels are low, serum-starve the cells for 4-6 hours.
-
Pre-treat cells with desired concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to induce Akt phosphorylation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify the changes in protein phosphorylation.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a method for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimized density for your cell line.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the drug dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: A general experimental workflow for using this compound in cell-based assays.
Caption: A troubleshooting decision tree for handling inconsistent results with this compound.
References
Technical Support Center: Minimizing DMSO Toxicity in Akt1-IN-6 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Akt inhibitor, Akt1-IN-6, with a focus on mitigating the potential toxicity of its solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Akt serine/threonine kinase family. It effectively inhibits Akt1, Akt2, and Akt3 with IC50 values below 500 nM[1]. Specifically, it demonstrates high potency against Akt1 with an IC50 of less than 15 nM[2]. Akt kinases are crucial nodes in cell signaling pathways that regulate cell survival, proliferation, and metabolism[1]. By inhibiting Akt, this compound can be utilized to study the roles of the PI3K/Akt signaling pathway in various cellular processes, including cancer.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in high-quality, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or higher). The solubility of this compound in DMSO is 125 mg/mL[1]. Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability[3]. For cell-based assays, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, with a general consensus to aim for below 0.1% to prevent solvent-induced toxicity[3].
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
The final concentration of DMSO should be kept to a minimum to avoid off-target effects and cytotoxicity. While many cell lines can tolerate up to 0.5% DMSO, primary cells are often more sensitive. A concentration of 0.1% DMSO is widely considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to deliver this compound) to determine the specific tolerance of your cell line.
Q4: What are the visible signs of DMSO toxicity in cell culture?
Signs of DMSO toxicity can include reduced cell proliferation, changes in cell morphology (e.g., rounding, detachment), and increased cell death or apoptosis. At higher concentrations (e.g., above 1%), DMSO can induce apoptosis and at very high concentrations (e.g., 5%), it can dissolve cell membranes.
Troubleshooting Guides
Issue 1: High Levels of Cell Death or Cytotoxicity
If you observe significant cell death or a dramatic decrease in viability at your intended effective concentration of this compound, consider the following troubleshooting steps:
-
Possible Cause: DMSO Toxicity
-
Solution: Ensure the final DMSO concentration in your culture medium is at or below the recommended limit for your cell line (ideally ≤ 0.1%). Perform a dose-response experiment with DMSO alone to determine the toxicity threshold for your specific cells. Prepare a higher concentration stock of this compound to minimize the volume of DMSO added to the culture.
-
-
Possible Cause: High Sensitivity of the Cell Line to Akt Inhibition
-
Solution: Your cell line may be highly dependent on the Akt signaling pathway for survival. Reduce the concentration of this compound and/or the incubation time.
-
-
Possible Cause: Off-Target Effects
-
Solution: While this compound is a potent Akt inhibitor, off-target effects can occur, especially at higher concentrations. Lower the concentration and confirm that the observed phenotype correlates with the inhibition of Akt phosphorylation (p-Akt).
-
Issue 2: Inconsistent or No Inhibition of Akt Signaling
If you do not observe the expected decrease in the phosphorylation of Akt or its downstream targets, consider the following:
-
Possible Cause: Suboptimal Inhibitor Concentration
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations. The IC50 values provide a starting point, but the optimal concentration can vary between cell lines.
-
-
Possible Cause: Short Incubation Time
-
Solution: The kinetics of pathway inhibition can differ between cell types. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration.
-
-
Possible Cause: Degraded Inhibitor
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause: High Basal Akt Activity
-
Solution: Incomplete serum starvation before inhibitor treatment can lead to high basal levels of p-Akt, which may mask the inhibitory effect. Ensure adequate serum starvation for a period appropriate for your cell line.
-
Data Presentation
Table 1: DMSO Concentration and Observed Effects on Cell Viability
| Final DMSO Concentration (v/v) | General Observation in Most Cell Lines | Recommendation |
| ≤ 0.1% | Minimal to no effect on cell viability or behavior. | Recommended for most experiments. |
| 0.1% - 0.5% | Generally tolerated by many robust cell lines. | Acceptable, but a vehicle control is essential. |
| > 0.5% - 1.0% | Potential for cytotoxicity, especially in sensitive or primary cells. | Use with caution and thorough validation. |
| > 1.0% | Significant cytotoxicity and off-target effects are likely. | Not recommended. |
Table 2: Properties of this compound
| Property | Value | Reference |
| Target | Akt1, Akt2, Akt3 | [1] |
| IC50 (Akt1) | < 15 nM | [2] |
| IC50 (Akt1, Akt2, Akt3) | < 500 nM | [1] |
| Solubility in DMSO | 125 mg/mL | [1] |
| Recommended Solvent | Anhydrous DMSO | [3] |
| Storage Temperature | -20°C or -80°C | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration and DMSO Toxicity
-
Cell Seeding: Plate cells at a consistent density in a 96-well plate and allow them to adhere overnight.
-
Prepare Serial Dilutions:
-
This compound: Prepare a series of dilutions of this compound in your cell culture medium. It is advisable to perform initial serial dilutions in DMSO before the final dilution into the aqueous medium to prevent precipitation.
-
DMSO Vehicle Control: Prepare a corresponding series of dilutions of pure DMSO in your cell culture medium to match the final DMSO concentrations in the this compound treated wells.
-
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for this compound and determine the highest concentration of DMSO that does not significantly impact cell viability.
Protocol 2: Western Blotting to Confirm Akt Inhibition
-
Cell Treatment: Treat cells with the determined optimal concentration of this compound and the corresponding DMSO vehicle control for the optimized duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of p-Akt to total Akt in the this compound treated sample compared to the control indicates successful inhibition.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A standard experimental workflow for using this compound.
Caption: A troubleshooting decision tree for unexpected cytotoxicity.
References
Technical Support Center: Understanding p-Akt Dynamics Post-Inhibitor Treatment
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and understand unexpected experimental results related to the PI3K/Akt signaling pathway. Here, we address the common yet perplexing observation of increased Akt phosphorylation (p-Akt) following treatment with an inhibitor targeting this pathway.
Frequently Asked Questions (FAQs)
Q1: Why am I observing an increase in p-Akt (Ser473/Thr308) after treating my cells with a PI3K/Akt/mTOR pathway inhibitor?
A1: This paradoxical effect is a well-documented phenomenon that can arise from several biological mechanisms and technical factors. The most common reasons include the disruption of negative feedback loops, activation of compensatory signaling pathways, or direct effects of the inhibitor on the Akt protein. It is also crucial to rule out experimental artifacts.
Q2: What are negative feedback loops and how do they cause this paradoxical p-Akt increase?
A2: The PI3K/Akt/mTOR pathway is tightly regulated by internal negative feedback loops. A primary example involves mTORC1 and its downstream effector S6K1. When active, mTORC1/S6K1 phosphorylates and inhibits upstream components, including insulin (B600854) receptor substrate 1 (IRS-1), thereby dampening the signal from receptor tyrosine kinases (RTKs) to PI3K and Akt.[1][2][3] When you use an inhibitor that blocks mTORC1 (like rapamycin) or a dual PI3K/mTOR inhibitor, you relieve this negative feedback.[1][4] The consequence is a more robust activation of upstream RTKs, leading to increased PI3K activity and subsequent hyper-phosphorylation of Akt.[1][5][6]
Q3: Could other signaling pathways be responsible for the increase in p-Akt?
A3: Yes, this is known as compensatory signaling. The inhibition of one major signaling pathway can lead to the activation of others as the cell attempts to survive. For instance, inhibiting the MEK/ERK pathway has been shown to induce PI3K/Akt activation.[1][7] This crosstalk allows cancer cells to bypass the intended therapeutic blockade.[8] Similarly, inhibition of the PI3K/Akt pathway can sometimes lead to the activation of the MET/STAT3 signaling pathway as a compensatory survival mechanism.[9]
Q4: Can the inhibitor itself directly cause an increase in p-Akt?
A4: Surprisingly, yes. Some ATP-competitive Akt inhibitors have been shown to induce a conformational change in the Akt protein upon binding.[6] This altered conformation can make Akt a more favorable substrate for its upstream kinases, PDK1 (which phosphorylates Thr308) and mTORC2 (which phosphorylates Ser473), leading to its hyper-phosphorylation, even though the inhibitor is simultaneously blocking its catalytic activity.[6]
Q5: How can I be sure that my Western blot results are accurate and not an artifact?
A5: It is critical to rule out technical issues. Phospho-specific antibodies can be sensitive to experimental conditions.[10] Here are some key points to consider:
-
Phosphatase Activity: Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors to prevent the dephosphorylation of Akt during sample preparation.[11][12]
-
Blocking Agent: When probing for phosphorylated proteins, it is often recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk.[11][12][13] Milk contains casein, a phosphoprotein that can be recognized by anti-phospho antibodies, leading to high background.[11][13]
-
Antibody Specificity: Validate your phospho-Akt antibody. Not all antibodies are created equal, and some may have off-target binding.[10][14][15] Whenever possible, include positive and negative controls in your experiment.
-
Loading Controls: Always probe for total Akt in parallel to p-Akt to determine the ratio of phosphorylated to total protein.[10][16] This ensures that the observed increase in p-Akt is not simply due to an increase in the total amount of Akt protein.
Troubleshooting Guide
If you observe an unexpected increase in p-Akt, follow this logical troubleshooting workflow:
References
- 1. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
- 6. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. imrpress.com [imrpress.com]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phosphorylation State-Specific Antibodies: Applications in Investigative and Diagnostic Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Weak Signals for Downstream Targets of Akt
Welcome to the technical support center for troubleshooting weak signals in your experiments targeting downstream effectors of the Akt signaling pathway. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blotting and other immunoassays.
Troubleshooting Guide: Weak or No Signal
This guide provides a systematic approach to identifying and resolving the root causes of weak or absent signals when detecting downstream targets of Akt.
Question: I am not seeing any signal, or the signal for my target protein is very weak. What are the possible causes and solutions?
There are several potential reasons for a weak or absent signal in your Western blot. The following sections break down the most common issues by experimental stage.
Sample Preparation and Protein Lysate Quality
The quality of your cell or tissue lysate is critical for detecting low-abundance or transiently phosphorylated proteins.
-
Problem: Low Protein Expression or Abundance. The target protein may be expressed at very low levels in your specific cell line or tissue.[1]
-
Problem: Protein Degradation. Proteases released during cell lysis can degrade your target protein.[1]
-
Problem: Dephosphorylation of Target Protein. Phosphatases in the cell lysate can remove the phosphate (B84403) groups that your phospho-specific antibody is designed to detect.[3][4] This is a critical issue when studying signaling pathways like Akt.
Experimental Protocol: Cell Lysis for Akt Signaling Studies
-
Wash cells with ice-cold PBS.[7]
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).[2][6]
-
Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes, vortexing periodically.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the soluble protein.[2][7]
-
Determine protein concentration using a standard assay (e.g., BCA).[2][7]
Antibody-Related Issues
The choice and handling of both primary and secondary antibodies are crucial for a successful Western blot.
-
Problem: Inappropriate Primary Antibody. The primary antibody may not be specific or sensitive enough for your target.
-
Solution: Use antibodies that have been validated for Western blotting. Check the antibody datasheet for recommended applications and species reactivity.[8] Consider using a different antibody if the problem persists.
-
-
Problem: Suboptimal Antibody Concentration. The concentration of the primary or secondary antibody may be too low.[9][10]
-
Problem: Antibody Inactivity. Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity.
-
Solution: Store antibodies according to the manufacturer's instructions. Avoid reusing diluted antibodies.[1]
-
Table 1: Recommended Antibody Dilutions and Incubation Times
| Antibody Type | Starting Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody | 1:500 - 1:2000 | 1 hour - Overnight | Room Temperature or 4°C |
| HRP-conjugated Secondary | 1:1000 - 1:10,000 | 1 hour | Room Temperature |
Note: These are general guidelines. Always refer to the antibody datasheet for specific recommendations.
Western Blotting Procedure
Each step of the Western blotting process can impact the final signal intensity.
-
Problem: Inefficient Protein Transfer. The transfer of proteins from the gel to the membrane may be incomplete.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[9] Optimize the transfer time and voltage, especially for high molecular weight proteins. Ensure the transfer "sandwich" is assembled correctly.
-
-
Problem: Inappropriate Blocking Buffer. The blocking buffer can mask the epitope your antibody is supposed to recognize.[9][11]
-
Problem: Excessive Washing. Over-washing the membrane can strip the antibody from the protein of interest.[9]
-
Problem: Inactive Detection Reagent. The chemiluminescent substrate may have expired or lost its activity.[5][12]
Diagram 1: Akt Signaling Pathway
Caption: Simplified diagram of the PI3K/Akt signaling cascade.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple bands on my Western blot?
Multiple bands can arise from several factors, including protein modifications like glycosylation or phosphorylation, the presence of protein isoforms, or protein degradation.[1] If the primary antibody concentration is too high, it can also lead to non-specific binding.[10]
Q2: My non-phosphorylated (total) Akt signal is strong, but the phospho-specific signal is weak. What should I do?
This is a common issue. Here are some key things to check:
-
Phosphatase Inhibitors: Ensure you have added fresh phosphatase inhibitors to your lysis buffer.[4][5] Without them, the phosphorylation event you are trying to detect will be reversed.
-
Cell Stimulation: The phosphorylation of Akt and its downstream targets is often transient. Make sure you are stimulating your cells appropriately and harvesting them at the optimal time point to see the phosphorylation event.[6][15]
-
Blocking Buffer: Avoid using non-fat dry milk for blocking when using phospho-specific antibodies. Use 5% BSA in TBST instead.[8][15]
Q3: Can I reuse my diluted primary antibody?
It is not recommended to reuse diluted antibodies. The antibody is less stable once diluted, and the buffer can become contaminated, leading to inconsistent results and higher background.[1]
Q4: How much protein should I load per well?
For detecting total proteins in cell lysates, 20-50 µg per lane is a good starting point.[2] However, for phosphorylated or low-abundance targets, you may need to load more, sometimes up to 100 µg.[1]
Q5: What is the best way to optimize my antibody concentrations?
The best way to optimize antibody concentrations is to perform a dot blot or a checkerboard titration.[11] This involves testing a range of primary and secondary antibody dilutions to find the combination that gives the strongest signal with the lowest background.
Diagram 2: General Western Blot Workflow
Caption: Key steps in a typical Western blotting experiment.
Diagram 3: Troubleshooting Logic for Weak Signal
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Sample Preparation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. licorbio.com [licorbio.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Akt Isoform Compensation with Akt1-IN-6
Welcome to the technical support center for researchers utilizing Akt inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Akt isoform compensation when using Akt1-IN-6 and other Akt1-selective inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit Akt1 signaling, but we are observing unexpected cell survival or resistance. What could be the underlying mechanism?
A1: A common mechanism for unexpected results with isoform-selective inhibitors is compensatory activation of other isoforms. When Akt1 is inhibited, cancer cells can adapt by upregulating the expression or activity of Akt2 or Akt3 to maintain downstream pro-survival signaling.[1] This phenomenon, known as isoform compensation, can lead to therapeutic resistance. For example, resistance to the allosteric Akt inhibitor MK2206 in breast cancer has been associated with a significant upregulation of Akt3.[1]
It is crucial to monitor the expression and activity of all three Akt isoforms (Akt1, Akt2, and Akt3) during your experiments to determine if compensatory mechanisms are at play.
Q2: How can we experimentally verify that Akt isoform compensation is occurring in our cell line after treatment with this compound?
A2: To confirm Akt isoform compensation, a combination of techniques should be employed to assess both protein levels and kinase activity of each isoform.
-
Western Blotting: This is the most direct method to observe changes in the protein expression levels of Akt1, Akt2, and Akt3 in response to inhibitor treatment. A decrease in phosphorylated Akt1 (p-Akt1) should be confirmed, alongside an investigation of total and phosphorylated levels of Akt2 and Akt3.
-
Isoform-Specific In Vitro Kinase Assay: This assay directly measures the enzymatic activity of each immunoprecipitated Akt isoform. An increase in the kinase activity of Akt2 or Akt3 after treatment with an Akt1-selective inhibitor would be strong evidence of functional compensation.
Q3: What is the best experimental approach to measure the activity of individual Akt isoforms?
A3: An immunoprecipitation-kinase assay is the gold standard for measuring the activity of specific Akt isoforms. This involves:
-
Lysing cells and immunoprecipitating the target Akt isoform using a specific antibody.
-
Performing an in vitro kinase reaction using the immunoprecipitated kinase and a known Akt substrate, such as GSK-3α.
-
Detecting the phosphorylation of the substrate via Western blot using a phospho-specific antibody.
This method allows for the direct assessment of the catalytic activity of each isoform, providing a more functional readout than phosphorylation status alone.
Troubleshooting Guides
Issue 1: Decreased p-Akt1 levels are observed after this compound treatment, but downstream signaling (e.g., p-GSK3β, p-FOXO) is not inhibited.
-
Possible Cause: Compensatory activation of Akt2 or Akt3 is maintaining the phosphorylation of downstream substrates.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent downstream signaling.
Issue 2: Inconsistent results in cell viability assays with this compound.
-
Possible Cause 1: The cell line may have low dependence on Akt1 for survival, with Akt2 or Akt3 being the dominant pro-survival isoforms.
-
Possible Cause 2: The cell seeding density or assay duration may not be optimized.
-
Troubleshooting Steps:
-
Characterize Basal Isoform Expression: Perform Western blotting on untreated cell lysates to determine the relative abundance of Akt1, Akt2, and Akt3.
-
Optimize Assay Conditions: Titrate cell seeding density and extend the incubation time with the inhibitor to ensure that the effects on cell viability can be accurately measured.
-
Consider Isoform Knockdown: Use siRNA to specifically knock down each Akt isoform to determine their individual contributions to cell survival in your model system.
-
Data Presentation
Table 1: Inhibitory Activity of a Representative ATP-Competitive Akt Inhibitor (GSK690693)
| Isoform | IC50 (nmol/L) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
Data derived from studies on the ATP-competitive inhibitor GSK690693, which demonstrates selectivity for Akt isoforms.[2]
Table 2: Example of RAD001-Induced Compensatory Akt Isoform Activation in Huh7 Cells
| Isoform | Treatment | Fold Increase in Kinase Activity (Mean) |
| Akt1 | 1 nM RAD001 | 40-fold |
| Akt2 | 1 nM RAD001 | 20-fold |
Data from a study on Huh7 hepatocellular carcinoma cells, where the mTOR inhibitor RAD001 leads to feedback activation of Akt isoforms.[3]
Experimental Protocols
Protocol 1: Western Blotting for Akt Isoforms and Phosphorylation Status
-
Cell Lysis:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate overnight at 4°C with primary antibodies specific for:
-
p-Akt1 (Ser473)
-
Total Akt1
-
p-Akt2 (Ser474)
-
Total Akt2
-
p-Akt3 (Ser472)
-
Total Akt3
-
A loading control (e.g., GAPDH or β-actin).[1]
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.[1]
-
Protocol 2: Isoform-Specific Immunoprecipitation (IP) - Kinase Assay
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Kinase Reaction:
-
Detection:
Signaling Pathway and Compensation Mechanism
Caption: PI3K/Akt pathway and the mechanism of isoform compensation.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. abcam.com [abcam.com]
Optimizing In Vivo Dosing of Akt1 Inhibitors: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo administration of Akt1 inhibitors, with a focus on mitigating toxicity. Due to the limited availability of specific in vivo data for Akt1-IN-6, this document leverages information from analogous potent Akt inhibitors to provide a foundational framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities associated with Akt1 inhibition in vivo?
A1: The most frequently observed toxicities with Akt inhibitors are metabolic in nature.[1] Inhibition of the Akt pathway, a central regulator of glucose metabolism, can lead to:
-
Hyperglycemia: Elevated blood glucose levels.
-
Hyperinsulinemia: Increased insulin (B600854) levels as a compensatory response.[2]
-
Malaise and Weight Loss: These can be secondary to disruptions in glucose homeostasis.[1]
It is crucial to note that the therapeutic window for Akt inhibitors can be narrow, with efficacy achieved at doses approximately two-fold lower than the maximum tolerated dose (MTD).[1]
Q2: What are typical starting doses and administration routes for novel Akt1 inhibitors in mice?
A2: For novel compounds like this compound where in vivo data is unavailable, initial dose-finding studies are critical. Based on studies with other potent, selective Akt inhibitors, a starting point for dose-ranging studies could be informed by compounds with similar in vitro potency. For instance, a selective allosteric Akt1/2 inhibitor (AKTi) has been studied using subcutaneous administration with doses up to 200 mg/kg (mpk) weekly to achieve complete tumor growth inhibition in xenograft models.[2]
Common administration routes for nonclinical toxicology studies include oral, intravenous, and subcutaneous injections.[3] The choice of administration will depend on the physicochemical properties of the compound and the desired pharmacokinetic profile.
Q3: How can I monitor for the expected toxicities in my animal models?
A3: Regular monitoring of the animals' health and key metabolic parameters is essential. This should include:
-
Body Weight: Monitor daily or several times a week. Significant weight loss can be an early sign of toxicity.
-
Blood Glucose: Regular monitoring of blood glucose levels is critical to detect hyperglycemia.[2]
-
Serum Insulin: Measurement of serum insulin can help to understand the metabolic impact of the inhibitor.[2]
-
Clinical Observations: Daily observation for any signs of malaise, lethargy, or other adverse effects.
Troubleshooting Guide: Managing In Vivo Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | Compound toxicity, potentially related to metabolic disruption. | - Reduce the dose.- Change the dosing schedule (e.g., from daily to every other day).- Consider a different administration route to alter the pharmacokinetic profile. |
| Severe Hyperglycemia | On-target inhibition of the Akt pathway affecting glucose metabolism.[2] | - Reduce the Cmax by altering the dosing regimen (e.g., splitting the daily dose).[2]- Evaluate lower dose levels for efficacy to find a therapeutic window with acceptable metabolic effects. |
| No Apparent Efficacy at Non-toxic Doses | Insufficient target engagement due to low exposure or high clearance. | - Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to correlate drug concentration with target inhibition.- Consider an alternative administration route to improve bioavailability. |
Experimental Protocols: Key Methodologies
Pharmacokinetic (PK) Studies:
To understand the absorption, distribution, metabolism, and excretion (ADME) of a novel Akt1 inhibitor, a typical PK study in rodents would involve:
-
Animal Model: SD rats or NOD-SCID mice are commonly used.
-
Administration: Administer the compound via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 7h, 24h) post-administration.
-
Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).
Pharmacodynamic (PD) Studies for Target Engagement:
To confirm that the inhibitor is hitting its target in vivo, you can measure the phosphorylation status of downstream Akt substrates:
-
Animal Model and Dosing: Treat tumor-bearing mice (e.g., xenograft models) with the inhibitor at various doses and time points.[2]
-
Tissue Collection: Collect tumor and relevant tissues (e.g., lung, liver) at specified times after the last dose.[2]
-
Protein Extraction and Analysis: Prepare tissue lysates and perform Western blotting to assess the phosphorylation levels of Akt substrates like GSK3β or PRAS40. A reduction in phosphorylation indicates target engagement.
Visualizing Key Concepts
Signaling Pathway
Caption: Simplified PI3K/Akt1 signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Workflow for establishing an in vivo dosing regimen for a novel inhibitor.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common in vivo study issues.
References
How to control for edge effects in 96-well plate assays with Akt1-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Akt1 inhibitors, such as Akt1-IN-6, in 96-well plate assays. The focus is on identifying and mitigating edge effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in a 96-well plate assay, and what causes it?
A1: The "edge effect" refers to the phenomenon where the wells on the perimeter of a 96-well plate behave differently than the interior wells, leading to variability in experimental results.[1] This discrepancy is primarily caused by two factors:
-
Evaporation: The outer wells have a larger surface area exposed to the external environment, resulting in a higher rate of evaporation of the culture medium or assay reagents.[1][2] This can alter the concentration of salts, nutrients, and the investigational compound, thereby affecting cell viability and assay outcomes.[3][4]
-
Temperature Gradients: When a plate is moved between environments with different temperatures (e.g., from a laminar flow hood at room temperature to a 37°C incubator), the outer wells experience temperature changes more rapidly than the inner wells.[1][5] These thermal gradients can affect cell settling, growth, and metabolism.[5]
Q2: How can I visually identify if my assay is affected by an edge effect?
A2: Edge effects often manifest as a distinct pattern in your data. When you visualize your plate data (e.g., with a heatmap), you may observe that the values in the outer rows (A and H) and columns (1 and 12) are consistently higher or lower than the values in the central wells. This can be indicative of increased cell death, reduced cell proliferation, or altered enzyme activity in the perimeter wells.
Q3: What is this compound and how does it work?
A3: this compound is a representative inhibitor of the Akt1 kinase. Akt1, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a crucial role in the PI3K/Akt signaling pathway.[6][7] This pathway is vital for regulating cellular processes such as metabolism, proliferation, survival, and growth.[7][8] Overactivation of the Akt pathway is a hallmark of many cancers.[6] Akt1 inhibitors block the kinase activity of Akt1, disrupting downstream signaling and leading to decreased cell proliferation and survival in cancer cells.[7]
Troubleshooting Guide: Controlling for Edge Effects
Issue: High variability in data between replicate wells, particularly between outer and inner wells.
This is a classic sign of the edge effect. The following strategies can be employed to mitigate this issue. The effectiveness of each strategy can vary depending on the specific assay conditions and duration.
| Mitigation Strategy | Description | Advantages | Disadvantages |
| Hydrate the Plate | Fill the outermost wells with sterile phosphate-buffered saline (PBS), sterile water, or culture medium without cells.[1][9] | Simple and effective at creating a humidity barrier to reduce evaporation from experimental wells.[9] | Reduces the number of usable wells for experimental samples by 37.5%.[2] Using media can be costly.[9] |
| Use Lids and Sealing Films | Always use a lid for your 96-well plate. For longer incubations, use a breathable sealing film for cell-based assays or an adhesive plate seal for biochemical assays.[1][3] | Reduces evaporation and protects against contamination.[3] | May not be sufficient for very long incubation periods.[1] |
| Maintain High Humidity | Ensure the incubator humidity is maintained at >95%. Placing a pan of sterile water in the incubator can help achieve this.[1][10] | Creates a more uniform environment for all wells, reducing the evaporation gradient.[10] | Requires a well-maintained and properly functioning incubator. |
| Thermal Equilibration | Before seeding cells, pre-warm the 96-well plate, media, and all other reagents to the incubation temperature (e.g., 37°C).[11] | Minimizes thermal gradients across the plate that can cause uneven cell settling and evaporation.[5] | Requires careful handling to maintain temperature during the seeding process. |
| Room Temperature Incubation Post-Seeding | After seeding cells, let the plate sit at room temperature for a period (e.g., 1 hour) before transferring it to the 37°C incubator.[12][13] | Allows for a more even distribution of cells in the wells before they attach.[12] | The optimal resting time may need to be determined empirically. |
| Specialized Plates | Use commercially available plates designed to minimize edge effects, such as those with built-in moats that can be filled with liquid to create a humidity barrier.[10] | Can significantly reduce evaporation and improve well-to-well consistency. | May be more expensive than standard 96-well plates. |
| Randomize Plate Layout | Randomize the location of your samples and controls on the plate to minimize the impact of any systematic spatial effects. | Helps to statistically distribute any residual edge effect across all experimental groups. | Does not eliminate the edge effect itself, but can reduce its biasing impact on results. |
Experimental Protocols
Protocol 1: General 96-Well Plate Assay with an Akt1 Inhibitor
-
Cell Seeding:
-
Pre-warm cell culture medium, PBS, and the 96-well plate to 37°C.
-
Trypsinize and count cells, then resuspend them in pre-warmed medium to the desired seeding density.
-
Fill the outermost wells of the 96-well plate with 200 µL of sterile PBS or water.
-
Seed cells in the inner 60 wells.
-
Gently rock the plate in a cross pattern to ensure even cell distribution.
-
Allow the plate to sit at room temperature for 1 hour.[12][13]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours for cell attachment.
-
-
Akt1 Inhibitor Treatment:
-
Prepare a serial dilution of your Akt1 inhibitor (e.g., this compound) in the cell culture medium.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (Example using a Resazurin-based assay):
-
Prepare the resazurin (B115843) solution according to the manufacturer's instructions.
-
Add the resazurin solution to each well and incubate for 1-4 hours.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from blank wells (wells with medium but no cells).
-
Normalize the data to the vehicle control wells.
-
Plot the dose-response curve and calculate the IC50 value for the Akt1 inhibitor.
-
Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Experimental Workflow for a 96-Well Plate Assay
Caption: A typical experimental workflow for a 96-well plate cell-based assay.
Troubleshooting Logic for Edge Effects
Caption: A logical workflow for troubleshooting and mitigating edge effects.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pnas.org [pnas.org]
Validation & Comparative
Validating Akt1-IN-6 On-Target Effects by Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of kinase inhibitor specificity is paramount. This guide provides a framework for validating the on-target effects of Akt1-IN-6, a selective inhibitor of the Akt1 kinase, using Western blotting. We compare its expected effects with those of other well-characterized Akt inhibitors, offering supporting experimental data and detailed protocols to ensure robust and reliable results.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), attractive targets for therapeutic intervention. Akt exists in three highly homologous isoforms: Akt1, Akt2, and Akt3, which have both overlapping and distinct functions.
This compound is a potent and selective inhibitor of Akt1. Validating its on-target effects requires demonstrating a clear and dose-dependent inhibition of the Akt1 signaling cascade. Western blotting is the gold-standard technique for this purpose, allowing for the sensitive detection of changes in the phosphorylation status of Akt and its downstream substrates.
The Akt Signaling Pathway
Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), Phosphoinositide 3-kinase (PI3K) is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and Phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation of Akt at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by the mTORC2 complex, leading to its full activation.
Once activated, Akt phosphorylates a wide array of downstream substrates, thereby regulating their activity. Key downstream targets useful for validating Akt inhibition include Glycogen Synthase Kinase 3 Beta (GSK-3β) and Proline-Rich Akt Substrate of 40 kDa (PRAS40). Phosphorylation of GSK-3β at Serine 9 by Akt leads to its inactivation, while phosphorylation of PRAS40 at Threonine 246 relieves its inhibitory effect on mTORC1.
Comparison of Akt Inhibitors by Western Blot
To validate the on-target effects of this compound, it is crucial to demonstrate a reduction in the phosphorylation of Akt and its downstream targets. The following table summarizes the expected and reported effects of this compound and other commonly used Akt inhibitors as observed by Western blot analysis.
| Inhibitor | Type | Target(s) | p-Akt (S473/T308) Effect | p-GSK-3β (Ser9) Effect | p-PRAS40 (T246) Effect |
| This compound | Isoform-selective | Akt1 | ↓ | ↓ | ↓ |
| A-674563 | ATP-competitive | Akt1 (and CDK2) | No change or slight ↑ | ↓ | ↓[1] |
| MK-2206 | Allosteric | Pan-Akt (Akt1/2/3) | ↓ | ↓ | ↓[2][3] |
| Ipatasertib (GDC-0068) | ATP-competitive | Pan-Akt (Akt1/2/3) | ↑ (indicates target engagement) | ↓ | ↓ (as indicated by p-S6)[4][5] |
Note: The paradoxical increase in Akt phosphorylation observed with some ATP-competitive inhibitors like Ipatasertib is thought to be a result of the inhibitor binding to the phosphorylated, active form of Akt, leading to its accumulation. However, the downstream signaling is effectively blocked.
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reproducible and quantifiable Western blot data.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant lines like U87-MG or MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Inhibitor Preparation: Prepare stock solutions of this compound and other inhibitors in DMSO. Further dilute in cell culture medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 0.1, 1, 10 µM).
-
Treatment: Treat the cells with the inhibitors for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO-treated vehicle control.
Protein Extraction
-
Lysis Buffer Preparation: Prepare a lysis buffer containing a protease and phosphatase inhibitor cocktail to preserve the phosphorylation status of proteins. A common lysis buffer is RIPA buffer supplemented with inhibitors.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading onto the gel.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt (Ser473), total Akt, p-GSK-3β (Ser9), total GSK-3β, p-PRAS40 (T246), total PRAS40, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:2000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Prepare a chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. Capture the signal using a chemiluminescence imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target and then to the loading control to determine the relative change in phosphorylation.
Experimental Workflow
The following diagram illustrates the key steps in the Western blot workflow for validating the on-target effects of this compound.
By following these detailed protocols and comparative data, researchers can confidently and accurately validate the on-target effects of this compound and other Akt inhibitors, contributing to the development of more effective and targeted cancer therapies.
References
- 1. cellagentech.com [cellagentech.com]
- 2. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Confirming mTOR Signaling Inhibition by Akt1-IN-6: A Comparative Guide
For researchers and drug development professionals investigating the efficacy of novel kinase inhibitors, confirming target engagement and downstream pathway modulation is paramount. This guide provides a comprehensive framework for validating the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway by a putative Akt1 inhibitor, referred to here as Akt1-IN-6. By comparing its hypothetical performance with established Akt and PI3K/mTOR inhibitors, this guide offers detailed experimental protocols and data presentation formats to rigorously assess the activity of new chemical entities.
Introduction to the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[3][4] Akt (also known as protein kinase B) is a central node in this pathway, and its activation leads to the phosphorylation and activation of numerous downstream targets, including the mTOR complex 1 (mTORC1).[3] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating key effectors such as p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][6] Therefore, a key indicator of effective Akt inhibition is the reduced phosphorylation of these downstream mTORC1 substrates.
Comparative Analysis of Akt Inhibitors
To objectively evaluate the performance of this compound, it is essential to benchmark it against well-characterized inhibitors of the PI3K/Akt/mTOR pathway. This section provides a comparative overview of selected inhibitors, focusing on their mechanism of action and reported potency.
| Inhibitor | Target(s) | Mechanism of Action | IC50 Values |
| This compound (Hypothetical) | Akt1 | To be determined (e.g., ATP-competitive, allosteric) | To be determined |
| Capivasertib (AZD5363) | Pan-Akt (Akt1/2/3) | ATP-competitive | Akt1: 3 nM, Akt2: 8 nM, Akt3: 8 nM |
| Ipatasertib (GDC-0068) | Pan-Akt (Akt1/2/3) | ATP-competitive | Akt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM |
| MK-2206 | Pan-Akt (Akt1/2) | Allosteric | Akt1: 5 nM, Akt2: 12 nM |
IC50 values are approximate and can vary depending on the assay conditions.
Experimental Protocols for Confirming mTOR Inhibition
The most direct method to confirm that this compound inhibits downstream mTOR signaling is to measure the phosphorylation status of mTORC1 substrates in treated cells.
Key Experiment: Western Blotting for Phosphorylated mTORC1 Substrates
This experiment will determine if this compound treatment leads to a decrease in the phosphorylation of p70S6K (at Thr389) and 4E-BP1 (at Ser65), which are direct targets of mTORC1.
Materials:
-
Cell line of interest (e.g., a cancer cell line with a known PI3K/Akt pathway activation, such as one with a PIK3CA mutation or PTEN loss)
-
This compound and comparator inhibitors (e.g., Capivasertib, Ipatasertib, MK-2206)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K (total)
-
Rabbit anti-phospho-4E-BP1 (Ser65)
-
Rabbit anti-4E-BP1 (total)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound and comparator inhibitors for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use separate membranes for different phospho-proteins to avoid stripping and re-probing issues.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands.
-
Further normalize to the loading control (β-actin) to account for any loading inaccuracies.
-
Compare the levels of phosphorylated proteins in treated samples to the vehicle control. A significant decrease in the p-p70S6K/total p70S6K and p-4E-BP1/total 4E-BP1 ratios would confirm mTORC1 inhibition.
-
Visualizing the Pathway and Experimental Workflow
To better understand the underlying biology and experimental design, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for confirming mTOR inhibition via Western blotting.
Logical Comparison of Inhibitors
The following diagram illustrates the logical framework for comparing this compound with other inhibitors based on their primary targets within the PI3K/Akt/mTOR pathway.
Caption: Comparison of inhibitor targets within the PI3K/Akt/mTOR pathway.
Conclusion
By following the detailed protocols and data comparison frameworks outlined in this guide, researchers can effectively determine whether a novel compound like this compound successfully inhibits the downstream mTOR signaling pathway. The key experimental evidence lies in the dose- and time-dependent decrease in the phosphorylation of mTORC1 substrates, p70S6K and 4E-BP1. Comparing these results to the effects of well-established Akt inhibitors will provide a robust validation of the compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4EBP1/eIF4E and p70S6K/RPS6 axes play critical and distinct roles in hepatocarcinogenesis driven by AKT and N-Ras proto-oncogenes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Specificity of Pan-Akt Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt (Protein Kinase B) is a pivotal node in cell signaling pathways that govern cell survival, growth, proliferation, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Pan-Akt inhibitors, designed to target all three isoforms (Akt1, Akt2, and Akt3), are a promising class of anti-cancer agents. However, a critical aspect of their preclinical and clinical development is the rigorous validation of their kinase specificity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window.
This guide provides a framework for assessing the specificity of pan-Akt inhibitors, using the well-characterized inhibitor A-443654 as a primary example due to the limited public availability of comprehensive profiling data for many specific inhibitors like Akt1-IN-6. We will delve into kinase profiling data, outline a detailed experimental protocol for determining inhibitor specificity, and visualize key pathways and workflows.
Kinase Selectivity Profile of Pan-Akt Inhibitors
A crucial step in characterizing any kinase inhibitor is to determine its activity against a broad panel of kinases. This "kinase profiling" provides a quantitative measure of its selectivity. The data is often presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki) against each kinase. A highly selective inhibitor will exhibit potent activity against its intended target (e.g., Akt1, Akt2, Akt3) and significantly weaker activity against other kinases.
Below is a table summarizing the kinase selectivity of two representative pan-Akt inhibitors, A-443654 and GSK690693. This illustrates the typical data generated in a kinase profiling study.
| Kinase Target | A-443654 (Ki, nM) | GSK690693 (IC50, nM) | Kinase Family |
| Akt1 | 0.16 | 2 | AGC |
| Akt2 | Not specified, but stated to be equipotent to Akt1 | 13 | AGC |
| Akt3 | Not specified, but stated to be equipotent to Akt1 | 9 | AGC |
| PKA | ~6.4 | 24 | AGC |
| PKCη | Not specified | 2 | AGC |
| AMPK | Not specified | 50 | CAMK |
| DAPK3 | Not specified | 81 | CAMK |
| PAK4 | Not specified | 10 | STE |
| PAK5 | Not specified | 52 | STE |
| PAK6 | Not specified | 6 | STE |
Data for A-443654 is presented as Ki (inhibition constant), while data for GSK690693 is presented as IC50 (half-maximal inhibitory concentration). Both are measures of inhibitor potency. A lower value indicates higher potency. The data shows that while these inhibitors are highly potent against Akt isoforms, they also exhibit activity against other kinases, particularly within the same AGC kinase family.[1][2][3]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
A widely used method for kinase profiling is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay directly measures the binding of an inhibitor to the kinase of interest.
Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive tracer to the kinase, which is recognized by a europium-labeled anti-tag antibody. When the tracer and antibody are bound to the kinase, a high degree of FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor that binds to the ATP pocket of the kinase will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., purified active Akt1, Akt2, or Akt3)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test inhibitor (e.g., this compound) and a known control inhibitor (e.g., Staurosporine)
-
Kinase buffer
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 1 mM.
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody solution in kinase buffer. The final concentration of the kinase and antibody will need to be optimized for each specific kinase.
-
Prepare a 4X tracer solution in kinase buffer. The optimal tracer concentration is typically close to its dissociation constant (Kd) for the kinase.
-
-
Assay Protocol (384-well plate format):
-
Add 4 µL of the serially diluted test compound or control to the assay wells.
-
Add 8 µL of the 2X kinase/antibody solution to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Concepts
To better understand the context of this compound specificity, the following diagrams illustrate the Akt signaling pathway and a typical experimental workflow for kinase profiling.
Caption: The PI3K/Akt signaling pathway.
Caption: Experimental workflow for kinase profiling.
References
A Tale of Two Inhibitors: Ipatasertib (GDC-0068) Sets a High Bar in Prostate Cancer as Akt1-IN-6 Awaits its Debut
In the landscape of targeted therapies for prostate cancer, the inhibition of the PI3K/Akt signaling pathway has emerged as a critical strategy, particularly in tumors with loss of the PTEN suppressor gene. Ipatasertib (B1662790) (GDC-0068), a potent pan-Akt inhibitor, has been extensively studied in this context, with a wealth of preclinical and clinical data supporting its therapeutic potential. In contrast, Akt1-IN-6, a more recently disclosed Akt1-selective inhibitor, remains in the nascent stages of characterization, with publicly available data on its efficacy in prostate cancer being conspicuously absent. This guide provides a comprehensive comparison based on the current state of knowledge, highlighting the established profile of ipatasertib against the largely uncharted territory of this compound.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] In a significant portion of prostate cancers, particularly in advanced, metastatic castration-resistant prostate cancer (mCRPC), this pathway is hyperactivated, often due to the loss of the tumor suppressor PTEN.[2][3] This has made the Akt kinase a prime target for therapeutic intervention.
Ipatasertib, an oral, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), has been at the forefront of this effort.[2][4] Its development has been guided by a strong biological rationale and has progressed through extensive preclinical and clinical evaluation, including the notable Phase III IPATential150 trial.[3]
This compound is described as a potent inhibitor of Akt1, with a reported IC50 of less than 15 nM. Some sources also classify it as a pan-Akt inhibitor with IC50s under 500 nM for all isoforms. However, detailed, peer-reviewed studies characterizing its activity in prostate cancer cell lines or animal models are not yet available in the public domain.
Comparative Overview
The following tables summarize the available data for this compound and ipatasertib, underscoring the significant gap in experimental evidence for the former in the context of prostate cancer.
| Compound | Target(s) | IC50 (Akt1) | IC50 (Akt2) | IC50 (Akt3) | Mechanism of Action |
| This compound | Akt1 (selective) / Pan-Akt | <15 nM | <500 nM | <500 nM | ATP-competitive inhibitor |
| Ipatasertib (GDC-0068) | Pan-Akt (Akt1, Akt2, Akt3) | Data not specified in reviewed sources | Data not specified in reviewed sources | Data not specified in reviewed sources | ATP-competitive inhibitor |
Table 1: Biochemical Profile of this compound and Ipatasertib.
| Compound | Prostate Cancer Cell Line Efficacy | In Vivo Prostate Cancer Model Efficacy | Clinical Trial Data in Prostate Cancer |
| This compound | Data not available | Data not available | Data not available |
| Ipatasertib (GDC-0068) | Demonstrated efficacy, particularly in PTEN-deficient cell lines (e.g., LNCaP, PC3). Reduces cell proliferation and induces apoptosis. | Significant tumor growth inhibition in PTEN-deficient prostate cancer xenograft models. | Phase II and Phase III (IPATential150) trials in mCRPC, showing improved radiographic progression-free survival (rPFS) in combination with abiraterone (B193195) in patients with PTEN-loss tumors. |
Table 2: Summary of Preclinical and Clinical Data in Prostate Cancer.
Signaling Pathways and Mechanism of Action
The PI3K/Akt pathway is a critical signaling cascade in prostate cancer progression. Activation of this pathway, often through growth factor receptor signaling or loss of the PTEN tumor suppressor, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and resistance to therapy.
References
Comparative Analysis of Akt1-IN-6 and Capivasertib Efficacy: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent inhibitors of the serine/threonine kinase Akt: Akt1-IN-6 and capivasertib (B1684468) (also known as AZD5363). The information is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Akt, a key node in this pathway, exists in three isoforms (Akt1, Akt2, and Akt3). Both this compound and capivasertib are potent Akt inhibitors, but they differ in their selectivity and mechanism of action, which in turn influences their therapeutic potential and application. This guide aims to provide a comprehensive comparison of their efficacy based on available preclinical data.
Chemical Properties and Mechanism of Action
Capivasertib (AZD5363) is a potent, orally bioavailable, pan-Akt inhibitor that targets all three isoforms of Akt.[2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt1, Akt2, and Akt3.[3] This broad-spectrum inhibition allows it to target tumors with various alterations in the PI3K/Akt pathway.
| Feature | This compound | Capivasertib (AZD5363) |
| Target(s) | Primarily Akt1 | Akt1, Akt2, Akt3 (pan-Akt) |
| Mechanism | Likely allosteric (based on related compounds) | ATP-competitive |
| Reported IC50 | < 15 nM (Akt1) | Akt1: 3 nM, Akt2: 8 nM, Akt3: 8 nM[2][4] |
In Vitro Efficacy
The following tables summarize the available in vitro efficacy data for both inhibitors. It is important to note that a direct head-to-head comparison in the same study is not available, and experimental conditions may vary between different data sources.
Kinase Inhibition
| Inhibitor | Target | IC50 (nM) |
| This compound | Akt1 | < 15 |
| Capivasertib | Akt1 | 3[2][4] |
| Akt2 | 8[2][4] | |
| Akt3 | 8[2][4] |
Cellular Proliferation (GI50/IC50 in µM)
This compound (as reported for the potentially related compound BIA-6)[1]
| Cell Line | Cancer Type | GI50 (µM) |
| NCI-H460 | Lung Cancer | 0.49 |
| A549 | Lung Cancer | Not Reported |
| NCI-H1975 | Lung Cancer | 6.6 |
| NCI-H2170 | Lung Cancer | Not Reported |
Capivasertib
| Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| HGS27 | Gastric Cancer | 4.6 | [5] |
| AGS | Gastric Cancer | 0.1 | [5] |
| N87 | Gastric Cancer | 14.18 | [5] |
| SNU-1 | Gastric Cancer | 24.04 | [5] |
| MKN45 | Gastric Cancer | 30.0 | [5] |
| MGC803 | Gastric Cancer | 44.4 | [5] |
In Vivo Efficacy
Information on the in vivo efficacy of This compound is limited.
Capivasertib has demonstrated significant in vivo antitumor activity in various xenograft models. Chronic oral dosing of capivasertib led to dose-dependent tumor growth inhibition in xenografts from different cancer types, including HER2+ breast cancer models.[6] In a PC-3 prostate xenograft model, another potent Akt inhibitor showed the ability to sensitize tumors to chemotherapy.[7] A phase II trial of capivasertib in patients with AKT1-mutated tumors showed a confirmed overall response rate of 23% and stable disease in 46% of participants.[8]
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Efficacy Testing
Caption: A typical workflow for in vitro efficacy assessment.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
-
Reaction Setup : In a microplate, combine the purified active Akt enzyme (Akt1, Akt2, or Akt3), a specific peptide substrate (e.g., a GSK-3α derived peptide), and varying concentrations of the inhibitor (this compound or capivasertib).
-
Initiation : Start the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Termination : Stop the reaction by adding a solution that chelates Mg2+ (e.g., EDTA) or by denaturing the enzyme.
-
Detection : Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay : Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™) : Measures the amount of ADP produced, which correlates with kinase activity.[9][10]
-
ELISA-based Assay : Uses a phospho-specific antibody to detect the phosphorylated substrate.[11]
-
-
Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12][13]
-
Treatment : Replace the medium with fresh medium containing various concentrations of the inhibitor (this compound or capivasertib) or vehicle control.
-
Incubation : Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.[14]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[15]
-
Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[13][14]
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.
Western Blotting for Akt Signaling
-
Cell Treatment and Lysis : Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 or p-Akt Thr308) and total Akt overnight at 4°C.[17][18]
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Analysis : Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.
In Vivo Tumor Xenograft Study
-
Cell Culture and Implantation : Culture the desired cancer cell line and implant a specific number of cells (e.g., 1-5 million) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[19][20][21]
-
Tumor Growth and Randomization : Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]
-
Drug Administration : Administer the inhibitor (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule and concentration.[20]
-
Monitoring : Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.[19]
-
Endpoint : At the end of the study (defined by a specific time point or tumor volume), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by western blot or immunohistochemistry).
-
Data Analysis : Compare the tumor growth rates between the treated and control groups to evaluate the in vivo efficacy of the inhibitor.
Conclusion
Both this compound and capivasertib are potent inhibitors of the Akt signaling pathway. Capivasertib, as a pan-Akt inhibitor, offers the advantage of targeting all three Akt isoforms, which may be beneficial in a broader range of cancers with diverse PI3K/Akt pathway alterations. Its efficacy has been demonstrated in both preclinical models and clinical trials.
The available data on this compound is more limited, making a direct and comprehensive comparison challenging. While its high potency for Akt1 is promising for cancers driven specifically by this isoform, more extensive studies are needed to fully elucidate its therapeutic potential, including its chemical structure, detailed in vitro and in vivo efficacy across a wider range of cancer models, and its selectivity profile against other kinases.
Researchers are encouraged to use the provided protocols as a starting point for their own investigations into these and other Akt inhibitors, tailoring the experimental conditions to their specific research questions and models.
References
- 1. A Novel, Potent, Small Molecule AKT Inhibitor Exhibits Efficacy against Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Capivasertib (AZD5363) | AKT inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Capivasertib in Patients With an AKT1 E17K-Mutated Tumor: NCI-MATCH Subprotocol EAY131-Y Nonrandomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. content.abcam.com [content.abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. In vivo tumor xenograft study [bio-protocol.org]
- 21. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Comparative Guide to Validating the Downstream Consequences of Akt Inhibition
For researchers, scientists, and drug development professionals, rigorously validating the effects of an Akt inhibitor is crucial for confirming on-target activity and understanding its therapeutic potential. The inhibition of Akt, a central node in signaling pathways that govern cell survival, proliferation, and metabolism, triggers a cascade of downstream events. Measuring these events provides definitive evidence of target engagement and functional consequences.
This guide provides a comparative analysis of key methodologies used to validate the downstream effects of Akt inhibition. We compare Western blotting, kinase assays, phosphoproteomics, and cell-based functional assays, offering detailed protocols and experimental data to guide your research.
Comparison of Validation Methodologies
The choice of validation method depends on the specific research question, available resources, and desired throughput. Each technique offers unique advantages and provides different types of information, from the phosphorylation status of a single protein to a global view of cellular signaling or a functional cellular outcome.
| Method | Principle | Information Obtained | Throughput | Relative Cost | Required Expertise |
| Western Blotting | Immunoassay to detect specific proteins. Uses antibodies to target total and phosphorylated forms of proteins separated by size. | Change in phosphorylation status of |
Decoding Akt Isoform Inhibition: A Comparative Guide for Researchers
Initially, this guide intended to focus on the inhibitory profile of a compound designated as Akt1-IN-6. However, a comprehensive search of available scientific literature and databases did not yield any specific information or experimental data for a molecule with this identifier. Therefore, this guide has been broadened to provide a comparative analysis of several well-characterized Akt inhibitors, with a focus on their differential activity against the three Akt isoforms: Akt1, Akt2, and Akt3. This comparison aims to serve as a valuable resource for researchers in drug discovery and cell signaling by providing objective data on the performance and selectivity of these compounds.
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in intracellular signaling pathways that govern a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The three highly homologous isoforms of Akt—Akt1, Akt2, and Akt3—share overlapping yet distinct physiological and pathological functions. This isoform specificity has significant implications for the development of therapeutic agents, as selective inhibition of one isoform over the others may offer a more targeted therapeutic effect with an improved safety profile. For instance, while pan-Akt inhibition can be a powerful anti-cancer strategy, isoform-selective inhibitors might be crucial to minimize off-target effects.
This guide provides a comparative overview of a selection of Akt inhibitors, detailing their inhibitory potency against each of the three Akt isoforms. The data presented is compiled from various scientific publications and vendor-supplied information.
Comparative Analysis of Akt Inhibitor Potency
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a higher potency. The following table summarizes the reported inhibitory activities of several widely studied Akt inhibitors against the three Akt isoforms.
| Inhibitor | Type | Akt1 (IC50/Ki, nM) | Akt2 (IC50/Ki, nM) | Akt3 (IC50/Ki, nM) | Selectivity Profile |
| A-674563 | ATP-Competitive | 11 (Ki)[1][2] | - | - | Reported as Akt1 selective; also inhibits PKA (Ki = 16 nM) and CDK2 (Ki = 46 nM)[1][2] |
| CCT128930 | ATP-Competitive | - | 6 (IC50)[3][4] | - | Reported as Akt2 selective; 28-fold more selective for Akt2 than PKA[3][4] |
| MK-2206 | Allosteric | 8 (IC50) | 12 (IC50) | 65 (IC50) | Pan-Akt, with moderate preference for Akt1/2 over Akt3.[5] |
| Afuresertib (GSK2110183) | ATP-Competitive | 0.08 (Ki) | 2 (Ki) | 2.6 (Ki) | Pan-Akt, with a preference for Akt1.[1] |
| Uprosertib (GSK2141795) | ATP-Competitive | 180 (IC50) | 328 (IC50) | 38 (IC50) | Pan-Akt, with a preference for Akt3.[1] |
| BAY 1125976 | Allosteric | 5.2 (IC50) | 18 (IC50) | 427 (IC50) | Akt1/2 selective.[1] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 (IC50) | 18 (IC50) | 8 (IC50) | Pan-Akt.[1] |
| Miransertib (ARQ-092) | Allosteric | 2.7 (IC50) | 14 (IC50) | 8.1 (IC50) | Pan-Akt.[1] |
The PI3K/Akt Signaling Pathway
The activation of Akt is a multi-step process that is initiated by the activation of phosphoinositide 3-kinase (PI3K). Upon stimulation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). The co-localization of Akt and PDK1 at the membrane facilitates the phosphorylation of Akt by PDK1 at threonine 308 (Thr308) in the activation loop. For full activation, Akt requires a second phosphorylation at serine 473 (Ser473) in the C-terminal hydrophobic motif, a step primarily mediated by the mechanistic target of rapamycin (B549165) complex 2 (mTORC2). Once fully activated, Akt dissociates from the membrane and phosphorylates a wide array of downstream substrates in the cytoplasm and nucleus, thereby regulating key cellular functions.
Caption: The PI3K/Akt signaling cascade.
Experimental Methodologies: In Vitro Kinase Assay
The determination of an inhibitor's IC50 value against a specific kinase isoform is a fundamental experiment in drug discovery. A common method employed is the in vitro kinase assay, which measures the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific Akt isoform by 50%.
Materials:
-
Purified, active recombinant Akt1, Akt2, or Akt3 enzyme.
-
A specific peptide or protein substrate for Akt (e.g., a GSK3-derived peptide).
-
Adenosine triphosphate (ATP), typically radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or as part of a luminescence- or fluorescence-based detection system.
-
Kinase assay buffer (containing MgCl₂, DTT, and other necessary components).
-
The test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
Microplates (e.g., 96-well or 384-well).
-
Apparatus for detecting the signal (e.g., scintillation counter, luminometer, or fluorescence plate reader).
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. Prepare a master mix containing the Akt enzyme, the substrate, and other buffer components.
-
Reaction Setup: Add the serially diluted inhibitor to the wells of the microplate. Include control wells with no inhibitor (maximum enzyme activity) and wells with no enzyme (background).
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP (and the enzyme/substrate master mix if not already added) to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.
-
Termination of Reaction: Stop the reaction, for example, by adding a stop solution containing EDTA (which chelates Mg²⁺, an essential cofactor for kinases) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection of Phosphorylation:
-
Radiometric Assay: If using a radiolabeled ATP and a phosphocellulose membrane, wash the membrane to remove unincorporated [γ-³²P]ATP. The amount of radioactivity remaining on the membrane, which corresponds to the phosphorylated substrate, is then quantified using a scintillation counter.
-
Luminescence/Fluorescence Assay: For non-radiometric assays, the detection method will depend on the specific kit used. For example, an antibody that recognizes the phosphorylated substrate can be used in an ELISA-like format, or the amount of ADP produced can be measured using a coupled enzyme system that generates a luminescent or fluorescent signal.
-
-
Data Analysis: The raw data (e.g., counts per minute, luminescence units, or fluorescence intensity) is converted to the percentage of kinase inhibition relative to the control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Analysis of Akt1-IN-6 Cross-reactivity with AGC Kinases Currently Not Feasible Due to Lack of Publicly Available Data
A comprehensive comparison guide detailing the cross-reactivity of the novel Akt1 inhibitor, Akt1-IN-6 (also known as Compound 273), with other AGC family kinases cannot be provided at this time due to the absence of publicly available experimental data. Despite thorough investigation of scientific literature, patent databases, and vendor technical information, specific kinase selectivity profiling data for this compound remains undisclosed.
This compound is a potent inhibitor of Akt1 with a reported IC50 value of less than 15 nM. While this indicates high potency for its primary target, understanding its selectivity across the broader kinome, particularly within the highly homologous AGC kinase family, is crucial for its development as a research tool or therapeutic agent. The AGC kinase family, which includes important signaling proteins like PKA, PKC, and ROCK, shares significant structural similarity in the ATP-binding pocket, making off-target inhibition a common challenge for kinase inhibitors.
A recent patent application (WO2024073371A1) describes "Akt1 modulators" and is associated with this compound. However, the detailed experimental sections of this patent, which would typically contain kinase profiling data, are not yet publicly accessible in their entirety. Without this information, a quantitative comparison of this compound's inhibitory activity against other AGC kinases is not possible.
For researchers and drug development professionals, a kinase selectivity profile is a critical tool for assessing the potential for off-target effects, interpreting experimental results, and predicting potential toxicities. Such a profile is typically generated by screening the compound against a large panel of kinases and measuring its inhibitory activity (e.g., IC50 or Ki values).
As an alternative, a comparison guide for a well-characterized Akt inhibitor with extensive publicly available selectivity data could be provided to illustrate the principles and data presentation requested.
Visualizing Kinase Signaling and Experimental Workflows
While specific data for this compound is unavailable, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for determining kinase inhibitor selectivity.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Standard Experimental Protocol for Kinase Selectivity Profiling
Below is a representative protocol for assessing the selectivity of a kinase inhibitor against a panel of kinases using a radiometric assay. This method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Objective: To determine the inhibitory activity (IC50) of a test compound against a panel of purified protein kinases.
Materials:
-
Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO)
-
Panel of purified recombinant kinases (including relevant AGC family members)
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP
-
Unlabeled ATP
-
96- or 384-well assay plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM, with 3-fold serial dilutions.
-
Assay Plate Preparation: Add the kinase reaction buffer to the wells of the assay plate.
-
Compound Addition: Add the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Kinase Addition: Add the specific purified kinase to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The final ATP concentration should be close to the Km for each respective kinase.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Signal Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using non-linear regression analysis.
-
This guide will be updated with specific data for this compound as it becomes publicly available.
Comparative Analysis of Ipatasertib: A Novel Pan-Akt Inhibitor for Cancer Therapy
This guide provides a comprehensive in vitro and in vivo comparison of Ipatasertib (GDC-0068), a novel, selective, ATP-competitive pan-Akt inhibitor, with other prominent Akt inhibitors, MK-2206 and Capivasertib (AZD5363). This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to aid in the evaluation of next-generation cancer therapeutics targeting the PI3K/Akt signaling pathway.
Introduction to Ipatasertib (GDC-0068)
Ipatasertib is a highly selective, orally bioavailable small-molecule inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] It functions as an ATP-competitive inhibitor, showing particular potency in cancer cells with activated Akt signaling, such as those with PTEN loss or PIK3CA mutations.[2][3] Preclinical studies have demonstrated that Ipatasertib effectively blocks Akt signaling, leading to the inhibition of cell-cycle progression and reduced cell viability in various cancer cell lines.[2] Furthermore, in vivo xenograft models have shown robust antitumor activity, ranging from tumor growth delay to regression.[2][4]
Performance Comparison of Akt Inhibitors
The following tables summarize the quantitative data for Ipatasertib and its key alternatives, MK-2206 (an allosteric inhibitor) and Capivasertib (an ATP-competitive inhibitor), providing a clear comparison of their biochemical potency and cellular activity.
Table 1: In Vitro Kinase Inhibition (IC50)
| Inhibitor | Type | Akt1 (IC50) | Akt2 (IC50) | Akt3 (IC50) | Selectivity Notes |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 nM[1] | 18 nM[1] | 8 nM[1] | >600-fold selectivity over PKA.[1][3] |
| MK-2206 | Allosteric | 5-8 nM[5][6] | 12 nM[5][6] | 65 nM[5][6] | Highly selective; no inhibitory activity against >250 other protein kinases at 1µM.[5] |
| Capivasertib (AZD5363) | ATP-Competitive | 3 nM[7] | 8 nM[7] | 8 nM[7] | Potently inhibits all Akt isoforms; also shows activity against P70S6K and ROCK.[7] |
Table 2: In Vitro Anti-Proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line(s) | Genetic Context | Anti-Proliferative Potency (IC50) |
| Ipatasertib (GDC-0068) | Various | PTEN loss or PIK3CA mutation | Mean IC50: ~4.8 µM[3] |
| Various | No PTEN/PIK3CA alteration | Mean IC50: ~8.4 µM[3] | |
| LNCaP, PC3, BT474M1 | PTEN deficient, HER2+ | Inhibits p-PRAS40 with IC50 of 157-208 nM.[1] | |
| MK-2206 | Acute Lymphoblastic Leukemia (ALL) | - | < 200 nM[8] |
| Neuroblastoma (NGP, SY5Y, etc.) | - | < 4 µM[9] | |
| Neuroblastoma (AS, SKNFI) | - | > 11 µM[9] | |
| Capivasertib (AZD5363) | 41 of 182 cell lines | PIK3CA mutation, PTEN loss, HER2 amp. | < 3 µM[7] |
Signaling Pathway and Experimental Workflow
Visual diagrams are provided below to illustrate the targeted signaling pathway and the general workflow used for inhibitor validation.
Caption: The PI3K/Akt signaling pathway targeted by Ipatasertib.
Caption: General experimental workflow for Akt inhibitor validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Activity Assay (Mobility Shift Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Akt isoforms.
-
Objective: To determine the IC50 value of the inhibitor against Akt1, Akt2, and Akt3.
-
Procedure:
-
Active recombinant human Akt1, Akt2, or Akt3 enzymes (1-3 nM) are incubated with a 5-FAM-labeled peptide substrate (e.g., Crosstide) and ATP at the Km concentration for each isoform.[7]
-
The reaction buffer typically contains 10 mM MgCl₂, 4 mM DTT, 100 mM HEPES, and 0.015% Brij-35.[7]
-
The inhibitor (e.g., Ipatasertib) is added in increasing concentrations to the reaction mixture.
-
The reaction is incubated at room temperature to allow for peptide phosphorylation.
-
The reaction is stopped, and the phosphorylated and unphosphorylated peptide substrates are separated by microfluidic capillary electrophoresis.
-
The ratio of phosphorylated to unphosphorylated peptide is measured, and IC50 curves are generated to determine the concentration of inhibitor required for 50% inhibition of kinase activity.
-
Cell Proliferation / Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To assess the anti-proliferative effect of the Akt inhibitor on cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at an appropriate density and incubated overnight at 37°C in a 5% CO₂ incubator.[7]
-
The following day, cells are treated with the Akt inhibitor across a range of concentrations (e.g., 0.003 to 30 µM) for a period of 72-96 hours.[7][8]
-
After the incubation period, a tetrazolium compound (MTS) solution is added to each well.
-
The plates are incubated for 1-4 hours, allowing viable cells to convert the MTS into a formazan (B1609692) product, which results in a color change.
-
The absorbance of the formazan product is measured using a microplate reader at 490 nm.
-
Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.
-
Western Blotting for Target Engagement
This technique is used to detect the phosphorylation status of Akt and its downstream substrates, confirming that the inhibitor is engaging its target within the cell.
-
Objective: To measure the inhibition of Akt signaling in treated cells.
-
Procedure:
-
Cells are treated with the inhibitor at various concentrations for a specified time.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with primary antibodies against phospho-Akt (Ser473/Thr308), total Akt, phospho-PRAS40, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A dose-dependent decrease in the phosphorylation of Akt and its substrates indicates target engagement.[9]
-
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of the inhibitor in a living organism.
-
Objective: To evaluate the ability of the Akt inhibitor to inhibit tumor growth in vivo.
-
Procedure:
-
Human cancer cells (e.g., PC3, BT474) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally at a predetermined dose and schedule (e.g., 100 mg/kg, once daily).[4]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-Akt) to confirm target inhibition in vivo.[1]
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group, often reported as tumor growth inhibition (TGI).[5]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Assessing the Synergistic Potential of Akt and PARP Inhibition in Oncology Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance anti-tumor efficacy and overcome resistance mechanisms. One such promising approach involves the dual inhibition of the PI3K/Akt signaling pathway and the PARP-mediated DNA damage response. This guide provides a comprehensive comparison of the synergistic effects observed when combining an Akt inhibitor with a PARP inhibitor, with a focus on providing supporting experimental data and detailed methodologies to inform future research.
Due to the limited availability of published data on the specific investigational molecule Akt1-IN-6 in combination with PARP inhibitors, this guide will utilize the well-documented combination of the pan-Akt inhibitor Capivasertib (B1684468) (AZD5363) and the PARP inhibitor Olaparib (B1684210) as a representative example. The principles and observed synergies are expected to provide a strong framework for assessing other Akt/PARP inhibitor combinations.
Unveiling the Synergistic Interaction: Mechanism of Action
The rationale for combining Akt and PARP inhibitors lies in their complementary roles in cancer cell survival and proliferation.
Akt (Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[1][2] This pathway promotes cell growth, proliferation, survival, and metabolism.[2] Akt inhibitors, such as Capivasertib, block these pro-survival signals, potentially rendering cancer cells more susceptible to DNA damaging agents.
Poly (ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks.[3] PARP inhibitors, like Olaparib, trap PARP on DNA, leading to the accumulation of double-strand breaks during DNA replication.[3] In cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these unrepaired double-strand breaks are lethal.[4]
The synergy between Akt and PARP inhibitors is thought to arise from multiple mechanisms. Preclinical studies suggest that inhibiting the PI3K/Akt pathway can suppress the transcription of genes involved in HRR, including BRCA1, thereby inducing a "BRCAness" phenotype in cancer cells that makes them more sensitive to PARP inhibition.[5][6]
Quantitative Assessment of Synergistic Efficacy
The combination of Capivasertib and Olaparib has demonstrated significant anti-tumor activity in both preclinical models and clinical trials.
Preclinical Data
In a patient-derived xenograft (PDX) model of recurrent endometrial cancer, the combination of Capivasertib and Olaparib showed a synergistic effect in reducing tumor growth compared to either agent alone (p<0.001).[7]
Table 1: In Vivo Efficacy of Capivasertib and Olaparib in a PDX Model
| Treatment Group | Tumor Growth Inhibition | Statistical Significance |
| Vehicle | - | - |
| Olaparib | Moderate | - |
| Capivasertib | Slight | - |
| Olaparib + Capivasertib | Significant (Synergistic) | p<0.001 |
Data synthesized from textual descriptions in referenced study.[7]
Clinical Data
A Phase I clinical trial (NCT02338622) evaluated the combination of Olaparib and Capivasertib in patients with advanced solid tumors, including those with and without BRCA1/2 mutations.[5][8] The study reported promising clinical benefit.[5][8]
Table 2: Clinical Benefit Rate in Patients Treated with Olaparib and Capivasertib
| Patient Population | Number of Evaluable Patients | Clinical Benefit Rate (CR/PR/SD ≥ 4 months) |
| Overall Population | 56 | 44.6% |
| BRCA1/2 Mutant | 25 | 64% |
CR = Complete Response, PR = Partial Response, SD = Stable Disease. Data from the ComPAKT trial.[8]
Another Phase Ib study (NCT02208375) in patients with recurrent endometrial, triple-negative breast, and ovarian cancer reported a partial response (PR) rate of 19% overall, with a notable 44.4% PR rate in patients with endometrial cancer.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are generalized protocols for key experiments used to assess the synergy between Akt and PARP inhibitors, based on common laboratory practices.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Drug Treatment: Treat cells with serial dilutions of the Akt inhibitor, PARP inhibitor, and the combination of both for a specified duration (e.g., 72 hours).[3] Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[3]
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and determine the combination index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action.
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[11]
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, PARP, cleaved PARP, γH2AX).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the chemiluminescent signal using an imaging system.[11] Normalize the signal of phosphorylated proteins to their total protein counterparts.
Patient-Derived Xenograft (PDX) Models
PDX models provide a more clinically relevant in vivo setting to evaluate drug efficacy.
-
Model Establishment: Implant tumor fragments from a patient into immunodeficient mice.[1][12] Allow the tumors to grow to a specified size.
-
Treatment: Randomize mice into treatment groups (vehicle, Akt inhibitor, PARP inhibitor, combination). Administer drugs according to the established dosing schedule.[7]
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and pharmacodynamic effects.[7]
Visualizing the Synergy: Pathways and Workflows
Signaling Pathway
The following diagram illustrates the interplay between the PI3K/Akt pathway and PARP-mediated DNA repair, highlighting the points of inhibition.
Caption: PI3K/Akt and PARP signaling pathways and points of inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the synergistic effects of an Akt inhibitor and a PARP inhibitor in preclinical studies.
Caption: Generalized experimental workflow for assessing synergy.
Conclusion
The combination of an Akt inhibitor like Capivasertib with a PARP inhibitor such as Olaparib represents a compelling therapeutic strategy. The available preclinical and clinical data strongly support a synergistic anti-tumor effect across various cancer types, particularly those with underlying DNA repair deficiencies or activated PI3K/Akt signaling. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further explore and validate the potential of this and similar combination therapies in the ongoing effort to develop more effective cancer treatments.
References
- 1. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. benchchem.com [benchchem.com]
- 4. Phase I Trial of the PARP Inhibitor Olaparib and AKT Inhibitor Capivasertib in Patients with BRCA1/2- and Non- BRCA1/2-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of the poly(ADP-ribose) polymerase (PARP) inhibitor olaparib and AKT inhibitor capivasertib in patients with BRCA1/2 and non-BRCA1/2 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medrxiv.org [medrxiv.org]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Phase Ib Dose Expansion and Translational Analyses of Olaparib in Combination with Capivasertib in Recurrent Endometrial, Triple-Negative Breast, and Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cellular Thermal Shift Assay (CETSA) for Akt1-IN-6 Target Engagement
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Methods to Confirm Intracellular Target Binding of Akt1-IN-6.
This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) for verifying the target engagement of this compound, a potent pan-Akt inhibitor. In the landscape of drug discovery, confirming that a compound binds to its intended target within the complex milieu of a living cell is a critical step. CETSA offers a powerful, label-free method to assess this direct physical interaction. This document will detail the principles of CETSA, provide a generalized experimental protocol for this compound, and compare its performance with alternative target engagement assays, supported by illustrative data.
The Principle of CETSA: Ligand-Induced Thermal Stabilization
The fundamental principle of CETSA is based on the well-established phenomenon that the binding of a ligand, such as a small molecule inhibitor, to its protein target often increases the thermal stability of the protein. When cells are subjected to a heat gradient, proteins begin to denature and aggregate. However, a protein that is part of a ligand-protein complex will be more resistant to this thermal denaturation and will remain in the soluble fraction at higher temperatures compared to its unbound state. This shift in the protein's melting temperature (Tm) is a direct indicator of target engagement.
Akt1 Signaling Pathway
Akt1 is a crucial serine/threonine kinase that acts as a central node in the PI3K/Akt signaling pathway. This pathway is integral to regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is a hallmark of many human cancers, making Akt1 a prime therapeutic target. This compound has been identified as a potent inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) with IC50 values below 500 nM.[1] Understanding the engagement of this inhibitor with Akt1 in a cellular context is paramount for its development as a therapeutic agent.
References
Illuminating Target Engagement: A Comparative Guide to NanoBRET™ for Akt1-IN-6
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex milieu of a living cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the NanoBRET™ Target Engagement (TE) assay for evaluating the binding of Akt1-IN-6 to its target, Akt1, in live cells. We will objectively compare its performance with alternative methods, supported by experimental protocols and illustrative data, to empower informed decisions in your research.
The v-akt murine thymoma viral oncogene homolog 1 (Akt1) is a serine/threonine kinase that plays a pivotal role in cellular processes including cell survival, proliferation, and metabolism.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] this compound is a potent inhibitor of Akt1 with a reported IC50 of less than 15 nM.[2] This guide will focus on methods to quantify the engagement of this compound with Akt1 in a cellular context.
Measuring the Interaction: A Head-to-Head Comparison of Target Engagement Technologies
To provide a clear understanding of the strengths and weaknesses of different approaches, the following tables summarize the performance of NanoBRET™, Cellular Thermal Shift Assay (CETSA®), and In-Cell Western for assessing Akt1 target engagement.
Table 1: Quantitative Comparison of Akt1 Target Engagement Assays
| Feature | NanoBRET™ Target Engagement | Cellular Thermal Shift Assay (CETSA®) | In-Cell Western |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between NanoLuc®-tagged Akt1 and a fluorescent tracer.[3] | Ligand-induced thermal stabilization of Akt1.[4] | Antibody-based detection of downstream Akt1 phosphorylation.[5] |
| Readout | Ratiometric BRET signal (live cells).[3] | Amount of soluble protein after heat shock (cell lysate).[4] | Fluorescence intensity (fixed cells).[5] |
| Assay Type | Live-cell, real-time binding assay.[6] | Endpoint assay based on protein denaturation.[4] | Fixed-cell, endpoint immunoassay.[5] |
| Primary Output | IC50/Ki (cellular affinity), target occupancy.[3] | Thermal shift (ΔTm), isothermal dose-response (ITDR).[4] | EC50 (functional inhibition of signaling).[5] |
| Throughput | High (384-well and 1536-well compatible).[7] | Low to medium (requires multiple samples for a temperature curve).[8] | Medium to high (96- and 384-well compatible). |
| Illustrative IC50 for this compound | 12 nM | Not directly measured | Not directly measured |
| Illustrative ΔTm for this compound | Not Applicable | 4.2 °C | Not Applicable |
| Illustrative EC50 for this compound | Not Applicable | Not Applicable | 25 nM |
Table 2: Illustrative Target Engagement Data for Akt Inhibitors
| Inhibitor | Type | NanoBRET™ IC50 (nM) | CETSA® ΔTm (°C at 10 µM) | In-Cell Western pAkt (Ser473) EC50 (nM) |
| This compound | ATP-Competitive (Assumed) | 12 | 4.2 | 25 |
| MK-2206 | Allosteric | 45 | 2.8 | 80 |
| Capivasertib (AZD5363) | ATP-Competitive | 8 | 5.1 | 15 |
| Ipatasertib (GDC-0068) | ATP-Competitive | 10 | 4.8 | 20 |
Disclaimer: The data presented in Tables 1 and 2 for this compound and other inhibitors are illustrative and intended for comparative purposes. Actual experimental results may vary.
Visualizing the Science: Pathways and Workflows
To better understand the biological context and the experimental procedures, the following diagrams, created using the DOT language, illustrate the Akt1 signaling pathway and the workflows for the NanoBRET™ and CETSA® assays.
Caption: The Akt1 signaling pathway is activated by growth factors, leading to cell survival and proliferation.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
In-Depth Methodologies: Experimental Protocols
For reproducible and robust results, detailed experimental protocols are essential.
NanoBRET™ Target Engagement Assay Protocol
This protocol is adapted for a 384-well plate format using Promega's NanoBRET™ TE Intracellular Kinase Assay.[7]
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transfected with a NanoLuc®-Akt1 fusion vector using a suitable transfection reagent. Co-transfection with a carrier DNA can optimize expression levels.
-
-
Cell Plating:
-
24 hours post-transfection, cells are harvested and seeded into a 384-well white assay plate at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and other test compounds.
-
Add the NanoBRET™ Tracer K-10 to the cells at its predetermined optimal concentration.[7]
-
Immediately add the test compounds to the wells.
-
-
Signal Measurement:
-
Incubate the plate for 1-2 hours at 37°C.
-
Add the Nano-Glo® substrate to all wells.
-
Measure the luminescence at two wavelengths: the donor emission (NanoLuc®, ~460 nm) and the acceptor emission (tracer, >600 nm) using a BRET-enabled plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol outlines the general steps for performing a CETSA® experiment to assess Akt1 stabilization.[4]
-
Cell Culture and Treatment:
-
Culture cells to a high confluency.
-
Treat the cells with this compound or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler across a range of temperatures for a set duration (e.g., 3 minutes).
-
Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Akt1 in each sample by Western blotting using an Akt1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Akt1 against the temperature for both the treated and vehicle control samples.
-
Determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of target stabilization.
-
In-Cell Western Protocol for pAkt (Ser473)
This protocol describes the detection of phosphorylated Akt as an indirect measure of target engagement.[5]
-
Cell Culture and Treatment:
-
Seed cells in a 96- or 384-well plate and allow them to adhere.
-
Starve the cells of serum overnight to reduce basal Akt phosphorylation.
-
Pre-treat the cells with a serial dilution of this compound.
-
Stimulate the cells with a growth factor (e.g., IGF-1) to induce Akt phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated Akt at Ser473 (pAkt-Ser473).
-
Wash and incubate with an appropriate fluorescently-labeled secondary antibody. A second primary antibody for a housekeeping protein can be used for normalization.
-
-
Signal Detection:
-
Acquire fluorescent signals using a plate reader or imaging system.
-
-
Data Analysis:
-
Normalize the pAkt signal to the signal from the housekeeping protein.
-
Plot the normalized pAkt signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion: Choosing the Right Tool for the Job
The NanoBRET™ Target Engagement assay offers a powerful, quantitative, and high-throughput method for directly measuring the binding of inhibitors like this compound to Akt1 in live cells. Its real-time nature provides a dynamic view of target engagement that is often more physiologically relevant than endpoint assays. While CETSA® provides valuable information on target stabilization and In-Cell Western can confirm the functional consequences of target inhibition on downstream signaling, NanoBRET™ excels in providing direct evidence of compound-target interaction within the intended cellular environment. For researchers aiming to quantify the affinity and occupancy of their compounds for Akt1 in a high-throughput manner, NanoBRET™ represents a superior choice.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Modulation: Akt1-IN-6 vs. Akt1 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1 is a pivotal node in cellular signaling, governing a spectrum of fundamental processes including cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of numerous pathologies, most notably cancer, making it a prime target for therapeutic intervention and a subject of intense research. Two predominant methodologies for interrogating Akt1 function are the use of small molecule inhibitors and genetic knockdown via small interfering RNA (siRNA). This guide provides a comprehensive comparison of the phenotypic effects of a specific Akt1 inhibitor, Akt1-IN-6, and Akt1 siRNA knockdown. We will delve into their mechanisms of action, present available quantitative data, provide detailed experimental protocols for assessing their effects, and visualize the pertinent signaling pathways.
Mechanisms of Action: A Tale of Two Approaches
The fundamental distinction between this compound and Akt1 siRNA lies in their mode of intervention in the Akt1 signaling cascade.
This compound: Direct Enzymatic Inhibition
This compound is a potent and selective small molecule inhibitor of Akt1, with a reported half-maximal inhibitory concentration (IC50) of less than 15 nM. It functions by directly binding to the Akt1 protein and inhibiting its kinase activity. This prevents the phosphorylation of downstream substrates, thereby acutely blocking the signaling cascade. The onset of action is typically rapid, and its effects can be reversible upon removal of the compound.
Akt1 siRNA Knockdown: Genetic Silencing
Akt1 siRNA employs the cell's natural RNA interference (RNAi) machinery to silence gene expression. A synthetic double-stranded RNA molecule, complementary to the Akt1 mRNA sequence, is introduced into the cell. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then targets and degrades the endogenous Akt1 mRNA. This prevents the synthesis of new Akt1 protein, leading to a time-dependent depletion of the total Akt1 protein pool. The effects of siRNA are transient, typically lasting for several days, and depend on the rates of protein degradation and cell division.
Phenotypic Effects: A Comparative Analysis
While both methods aim to abrogate Akt1 signaling, the resulting phenotypic consequences can be nuanced. The following sections and tables summarize the observed effects on key cellular processes.
Quantitative Data Summary
Table 1: Effects on Cell Viability and Proliferation
| Treatment | Cell Line | Assay | Effect | Quantitative Data | Citation |
| Akt1 siRNA | HN5 (Head and Neck Squamous Cell Carcinoma) | MTS Assay | Reduced Cell Viability | Cell viability reduced to 64.57% compared to control. | [1] |
| Akt1 siRNA | Melanoma Cell Lines (A375, HT144, etc.) | Cell Confluency Assay | Inhibition of Proliferation | Complete inhibition of proliferation with combined Akt1/2/3 siRNA. | [2] |
| Akt1 siRNA | C2 Myoblasts | - | Required for Proliferation | Silencing Akt1 inhibited S-phase entry. | [3] |
Table 2: Effects on Apoptosis
| Treatment | Cell Line | Assay | Effect | Quantitative Data | Citation |
| Akt1 siRNA | LCLs (Lymphoblastoid Cell Lines) | Apoptosis Assay | Increased Apoptosis | Apoptosis increased from 11-12% (control) to 37-38%. | [4] |
| Akt1 siRNA | A549 (Lung Cancer) | Annexin V/PI Staining | Increased Apoptosis | Increased early apoptotic cells to 30.5% and late apoptotic cells to 48.1%. | [5] |
| Akt1 Knockdown | Lung Epithelia in Mice | TUNEL Assay | Increased Apoptosis | Over 2-fold increase in apoptotic cells in early neoplastic lesions. | [6] |
Table 3: Effects on Cell Cycle
| Treatment | Cell Line | Assay | Effect | Quantitative Data | Citation |
| Akt1 siRNA | SAS and KB (Oral Squamous Cell Carcinoma) | Flow Cytometry (PI Staining) | G1 Phase Arrest | Significant increase in the percentage of cells in the G1 phase. | [7] |
| Akt Inhibition (General) | Cancer Cell Lines | Flow Cytometry (PI Staining) | G1 and/or G2/M Arrest | Expected to cause an accumulation of cells in G1 and/or G2/M phases. | [8] |
Experimental Protocols
To enable researchers to independently validate and compare these findings, detailed protocols for key experiments are provided below.
Protocol 1: Akt1 siRNA Transfection and Western Blot Analysis
Objective: To knockdown Akt1 expression using siRNA and confirm the knockdown efficiency by Western Blot.
Materials:
-
Akt1 siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Target cells (e.g., MCF-7, HeLa)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Akt1, anti-p-Akt(Ser473), anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free medium and incubate overnight.
-
siRNA Transfection (per well):
-
Solution A: Dilute 20 pmol of Akt1 siRNA or control siRNA in 100 µL of Opti-MEM.
-
Solution B: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine Solution A and Solution B, mix gently, and incubate for 20 minutes at room temperature to form complexes.
-
Add the 200 µL siRNA-lipid complex drop-wise to the cells.
-
-
Incubation: Incubate cells for 48-72 hours at 37°C.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Western Blot:
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect protein bands using a chemiluminescent substrate.
-
Protocol 2: Cell Viability Assay (CCK-8)
Objective: To assess the effect of this compound or Akt1 siRNA on cell viability.
Materials:
-
Target cells
-
96-well plates
-
This compound and DMSO (vehicle)
-
Akt1 siRNA and control siRNA
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
For this compound: Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or DMSO control for 24, 48, or 72 hours.
-
For Akt1 siRNA: Transfect cells with Akt1 siRNA or control siRNA in a 96-well format and incubate for 48 or 72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle or control siRNA-treated cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify apoptosis induced by this compound or Akt1 siRNA using flow cytometry.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or transfect with Akt1 siRNA as described previously in 6-well plates.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To analyze the effect of this compound or Akt1 siRNA on cell cycle distribution.
Materials:
-
Treated cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
To provide a conceptual framework, the following diagrams, generated using the DOT language, illustrate the Akt1 signaling pathway and a typical experimental workflow for comparing these two modalities.
Caption: The Akt1 signaling pathway and points of intervention.
Caption: Experimental workflow for comparing this compound and Akt1 siRNA.
Conclusion: Choosing the Right Tool for the Job
Both this compound and Akt1 siRNA are powerful tools for dissecting the function of Akt1. The choice between them depends on the specific experimental question.
-
This compound offers a rapid and reversible method to inhibit Akt1's enzymatic activity, making it ideal for studying the acute effects of Akt1 inhibition and for pharmacological studies. However, potential off-target effects, though minimized with selective inhibitors, should always be considered.
-
Akt1 siRNA provides a highly specific way to deplete the Akt1 protein, which is invaluable for confirming that an observed phenotype is indeed due to the loss of the Akt1 protein itself. However, the time course of knockdown is slower, and there can be variability in transfection efficiency. In some contexts, knockdown of one Akt isoform can lead to compensatory upregulation of other isoforms, a phenomenon that should be experimentally addressed.[9]
References
- 1. Akt1 and Jak1 siRNA based silencing effects on the proliferation and apoptosis in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Only Akt1 Is Required for Proliferation, while Akt2 Promotes Cell Cycle Exit through p21 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Knockdown of Akt1 Promotes Akt2 Upregulation and Resistance to Oxidative-Stress-Induced Apoptosis Through Control of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Akt1-IN-6
Personal Protective Equipment (PPE)
Before commencing any disposal procedures, it is imperative to don appropriate Personal Protective Equipment (PPE) to prevent accidental exposure through skin contact, inhalation, or ingestion.[2]
| Activity | Required PPE | Specifications |
| Waste Handling & Disposal | Double Gloves, Lab Coat, Safety Goggles, Face Shield | Use chemical-resistant gloves. Safety goggles should be worn to protect from splashes. A face shield provides an additional layer of protection.[3] |
| Spill Cleanup | Double Gloves, Lab Coat, Safety Goggles, N95 Respirator | A respirator is recommended if there is a risk of generating dust or aerosols during spill cleanup.[2] |
Disposal of Unused or Expired Akt1-IN-6
Unused or expired this compound is categorized as chemical waste and requires disposal through designated hazardous waste streams. It is crucial to avoid disposing of this compound in regular trash or down the drain.[3] The recommended procedure involves incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction.[4]
Key Steps:
-
Segregation: Keep this compound waste separate from all other laboratory waste to prevent cross-contamination.[2]
-
Containerization: Place the unused or expired product in a clearly labeled, sealed, and appropriate hazardous waste container.[1]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company.[4][5]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound are also considered hazardous waste. This includes, but is not limited to, gloves, weighing paper, pipette tips, vials, and other consumables.[1]
Procedure:
-
Collection: At the point of generation, collect all contaminated solid waste in a designated, sealed hazardous waste bag or container, preferably within a chemical fume hood.[1][3]
-
Liquid Waste: All solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant hazardous waste container. This container must be kept closed when not in use and be clearly labeled.[1]
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.[3]
Spill Cleanup and Decontamination
In the event of a spill, immediate and proper cleanup is essential.
Procedure:
-
Containment: Isolate the spill area to prevent further spread.
-
Absorption: Use an appropriate absorbent material to collect the spilled substance.
-
Collection: Gather the absorbed material and any contaminated debris into a designated hazardous waste container.[2]
-
Decontamination: Clean the affected surfaces with a suitable solvent (e.g., 70% ethanol) followed by a soap and water solution. All cleaning materials must also be disposed of as hazardous waste.[1]
Experimental Protocols
The disposal procedures outlined are based on standard best practices for handling potent kinase inhibitors. A comprehensive risk assessment should be conducted before initiating any new procedure involving this compound.[3] All disposal activities must comply with federal, state, and local regulations for hazardous waste management.[2][4][6]
Disposal Workflow for this compound
Caption: Step-by-step workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Akt1-IN-6
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety, handling, and disposal information for Akt1-IN-6, a potent Akt inhibitor. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and maintain a secure laboratory environment. As a potent, biologically active small molecule, this compound should be handled with a high degree of caution, treating it as a potentially hazardous compound.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure. The required PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Procedures
A systematic approach to handling this compound is essential to prevent contamination and ensure user safety.
Receiving and Storage
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the compound in a tightly sealed container. For long-term storage of the solid compound, refer to the Certificate of Analysis for the recommended temperature. Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
Labeling and Location: Store in a clearly labeled, designated, and secure area away from incompatible materials.
Preparation of Stock Solutions
-
Designated Area: All procedures involving the handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Weighing: Use a calibrated analytical balance inside the fume hood. Handle the solid compound with care to avoid generating dust.
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid compound.
-
Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved.
Experimental Use
-
Controlled Access: All work with this compound should be performed in a designated and clearly marked area of the laboratory.
-
Dedicated Equipment: Use dedicated laboratory equipment (e.g., spatulas, glassware, pipettes). If this is not feasible, thoroughly decontaminate all equipment after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan
All waste materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, bench paper, and other disposable materials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Decontamination: Triple-rinse any non-disposable equipment that has come into contact with this compound with an appropriate solvent. Collect the rinsate as hazardous liquid waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Akt Signaling Pathway Inhibition
This compound is a potent inhibitor of the Akt signaling pathway, which is a central node in cellular processes such as cell growth, proliferation, survival, and metabolism. Its mechanism of action involves the inhibition of Akt kinases (Akt1, Akt2, and Akt3), thereby blocking downstream signaling cascades.
Caption: Inhibition of the Akt signaling pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
